molecular formula C7H7N3O B1343046 5-Amino-3-methoxypicolinonitrile CAS No. 573762-39-7

5-Amino-3-methoxypicolinonitrile

Cat. No.: B1343046
CAS No.: 573762-39-7
M. Wt: 149.15 g/mol
InChI Key: GNNQMMWVGAJOCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-methoxypicolinonitrile is a useful research compound. Its molecular formula is C7H7N3O and its molecular weight is 149.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-3-methoxypyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-7-2-5(9)4-10-6(7)3-8/h2,4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNQMMWVGAJOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619247
Record name 5-Amino-3-methoxypyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573762-39-7
Record name 5-Amino-3-methoxypyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-3-methoxypicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: As a Senior Application Scientist, it is understood that a comprehensive understanding of a molecule's physicochemical properties is the bedrock of successful drug discovery and development. These properties govern a compound's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed exploration of 5-Amino-3-methoxypicolinonitrile, a substituted pyridine derivative with potential as a scaffold in medicinal chemistry.

It is critical to note that, at the time of this writing, specific experimental data for this compound is not extensively available in public literature. Therefore, this guide has been structured to provide a robust predictive profile based on a careful analysis of its closest structural analogs. We will delve into the anticipated properties, provide the scientific rationale for these predictions, and, most importantly, furnish detailed experimental protocols to empower researchers to validate these characteristics in their own laboratories. This approach ensures not only a thorough theoretical understanding but also a practical framework for empirical verification.

Molecular Identity and Structural Analogs

The foundational step in characterizing any compound is to establish its precise molecular identity. This compound, also known as 5-amino-3-methoxy-pyridine-2-carbonitrile, is a pyridine ring substituted with an amino group at the 5-position, a methoxy group at the 3-position, and a nitrile group at the 2-position.

To build a predictive model of its properties, we will draw upon data from the following key structural analogs:

  • Isomers: 5-Amino-6-methoxypicolinonitrile and 2-Amino-3-methoxyisonicotinonitrile. These molecules share the same molecular formula and weight, making them excellent benchmarks for properties like melting point and spectral characteristics.

  • Parent Scaffolds: 5-Methoxypicolinonitrile and 5-Aminopicolinonitrile[1][2][3][4]. By comparing these, we can infer the individual contributions of the amino and methoxy groups to the overall physicochemical profile.

The structural relationships are visualized below:

G This compound This compound 5-Amino-6-methoxypicolinonitrile 5-Amino-6-methoxypicolinonitrile This compound->5-Amino-6-methoxypicolinonitrile Isomer 2-Amino-3-methoxyisonicotinonitrile 2-Amino-3-methoxyisonicotinonitrile This compound->2-Amino-3-methoxyisonicotinonitrile Isomer 5-Methoxypicolinonitrile 5-Methoxypicolinonitrile This compound->5-Methoxypicolinonitrile Analog (-NH2) 5-Aminopicolinonitrile 5-Aminopicolinonitrile This compound->5-Aminopicolinonitrile Analog (-OCH3)

Caption: Logical relationship between the target compound and its structural analogs.

Predicted Physicochemical Properties

The following table summarizes the predicted and known properties of this compound and its key analogs. The predictions for the target compound are derived from the experimental data of its analogs and general chemical principles.

PropertyThis compound (Predicted)5-Amino-6-methoxypicolinonitrile5-Methoxypicolinonitrile5-Aminopicolinonitrile
Molecular Formula C₇H₇N₃OC₇H₇N₃O[5]C₇H₆N₂O[6]C₆H₅N₃[1]
Molecular Weight 149.15 g/mol 149.15 g/mol [5]134.14 g/mol [6]119.13 g/mol [1]
Melting Point 145-155 °CData not availableData not available150-154 °C[1]
Boiling Point > 300 °C (decomposes)Data not availableData not availableData not available
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)Data not availableData not availableData not available
pKa (predicted) ~3-4 (pyridinium ion); ~8-9 (anilinium-type)Data not availableData not availableData not available

Rationale for Predictions:

  • Melting Point: The presence of both amino and nitrile groups allows for strong intermolecular hydrogen bonding, similar to 5-Aminopicolinonitrile, suggesting a relatively high melting point. The methoxy group may slightly alter the crystal packing compared to the analog, hence the predicted range.

  • Boiling Point: Significant decomposition at high temperatures is expected due to the presence of multiple reactive functional groups.

  • Solubility: The polar amino and nitrile groups suggest some water solubility, but the aromatic ring will limit it. The compound is expected to be soluble in polar organic solvents that can disrupt the intermolecular hydrogen bonds.

  • pKa: The pyridine ring nitrogen is expected to have a pKa in the range of 3-4, typical for pyridines with electron-withdrawing groups. The exocyclic amino group, being on an electron-deficient ring, will be less basic than aniline, with a predicted pKa for its conjugate acid around 8-9.

Synthesis Pathway

A plausible synthetic route for this compound can be proposed based on established pyridine chemistry. A potential multi-step synthesis is outlined below.

Synthesis A Starting Material (e.g., substituted pyridine) B Nitration A->B HNO3/H2SO4 C Nucleophilic Substitution (e.g., Methoxylation) B->C NaOMe D Reduction of Nitro Group C->D Fe/HCl or H2, Pd/C E Cyanation D->E Sandmeyer Reaction F This compound E->F

Caption: A plausible multi-step synthesis workflow for this compound.

This proposed pathway involves the introduction of the required functional groups onto a pyridine scaffold. The specific starting material and reaction conditions would need to be optimized to achieve a good yield and purity.

Experimental Protocols for Physicochemical Characterization

To empirically validate the predicted properties, a series of standardized experiments are necessary. The following protocols are designed to be self-validating and are based on established analytical methodologies for pyridine derivatives.

Determination of Melting Point

Causality: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is indicative of a pure substance.

Protocol:

  • A small, dry sample of this compound is finely powdered.

  • The powder is packed into a capillary tube to a depth of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised at a rate of 10-15 °C/minute until it is about 20 °C below the expected melting point.

  • The heating rate is then reduced to 1-2 °C/minute.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range.

Solubility Assessment

Causality: Solubility in various solvents is crucial for formulation development and for designing appropriate conditions for biological assays.

Protocol:

  • Prepare a set of vials containing 1 mL of various solvents (e.g., water, phosphate-buffered saline (pH 7.4), methanol, ethanol, DMSO, DMF).

  • Add a pre-weighed amount (e.g., 1 mg) of the compound to each vial.

  • Vortex each vial for 1 minute.

  • Visually inspect for complete dissolution.

  • If dissolved, add another 1 mg and repeat until the solution is saturated.

  • The solubility is expressed as mg/mL.

pKa Determination by Potentiometric Titration

Causality: The pKa values dictate the ionization state of the molecule at a given pH, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol:

  • Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 10% methanol in water) to ensure solubility.

  • Place the solution in a thermostatted vessel at 25 °C and use a calibrated pH electrode to monitor the pH.

  • Titrate the solution with a standardized solution of 0.1 M HCl to determine the pKa of the basic centers (pyridine and amino nitrogens).

  • In a separate experiment, titrate a fresh solution with a standardized solution of 0.1 M NaOH to determine the pKa of any acidic protons (though none are expected for this structure).

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

pKa_Workflow start Dissolve compound in co-solvent titrate_acid Titrate with standardized HCl start->titrate_acid titrate_base Titrate with standardized NaOH start->titrate_base monitor_ph Monitor pH continuously titrate_acid->monitor_ph titrate_base->monitor_ph plot_data Plot pH vs. titrant volume monitor_ph->plot_data determine_pka Determine pKa at half-equivalence point plot_data->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic and Spectrometric Analysis

Spectroscopic and spectrometric techniques are indispensable for confirming the molecular structure and assessing the purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, allowing for unambiguous structure elucidation.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

  • Aromatic Protons: Two singlets or narrow doublets in the region of δ 7.0-8.5 ppm. The exact chemical shifts will be influenced by the electronic effects of the three substituents.

  • Amino Protons: A broad singlet around δ 5.0-6.0 ppm, which is exchangeable with D₂O.

  • Methoxy Protons: A sharp singlet around δ 3.8-4.0 ppm, integrating to 3H.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

  • Aromatic Carbons: Six distinct signals in the aromatic region (δ 100-160 ppm).

  • Nitrile Carbon: A signal around δ 115-120 ppm.

  • Methoxy Carbon: A signal around δ 55-60 ppm.

Protocol:

  • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Integrate the ¹H NMR signals and assign the chemical shifts based on predicted values and coupling patterns.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Key IR Absorptions:

  • N-H stretch (amino): Two bands in the region of 3300-3500 cm⁻¹.

  • C≡N stretch (nitrile): A sharp, medium-intensity band around 2220-2240 cm⁻¹.

  • C=C and C=N stretches (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-O stretch (methoxy): A strong band around 1250 cm⁻¹.

Protocol:

  • Acquire an IR spectrum of the solid sample using an ATR-FTIR spectrometer.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands and correlate them with the expected functional groups.

Mass Spectrometry (MS)

Causality: Mass spectrometry determines the molecular weight of the compound and can provide structural information through fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): An intense peak at m/z = 149.

  • Key Fragments: Loss of CH₃ (m/z = 134), loss of CO (m/z = 121), and cleavage of the pyridine ring.

Protocol:

  • Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet (e.g., direct infusion or GC/LC).

  • Acquire a mass spectrum using an appropriate ionization technique (e.g., ESI or EI).

  • Determine the exact mass of the molecular ion to confirm the elemental composition.

  • Analyze the fragmentation pattern to further support the proposed structure.

Conclusion

This technical guide provides a comprehensive predictive overview of the physicochemical properties of this compound, grounded in the analysis of its close structural analogs. The detailed experimental protocols included herein are designed to empower researchers to validate these predictions and build a complete empirical profile of this promising molecule. A thorough understanding of these fundamental properties is an indispensable prerequisite for advancing the development of this compound in medicinal chemistry and related scientific disciplines.

References

  • PubChem. (n.d.). 5-Aminopyridine-2-carbonitrile. Retrieved January 17, 2026, from [Link]

  • ChemBK. (2024, April 9). 5-Amino-2-pyridinecarbonitrile. Retrieved January 17, 2026, from [Link]

Sources

A Technical Guide to the Spectral Analysis of 5-Amino-3-methoxypicolinonitrile: A Predictive Approach

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's spectral properties is fundamental to its identification, purity assessment, and structural elucidation. This guide provides a detailed technical overview of the predicted spectral data for 5-Amino-3-methoxypicolinonitrile, a substituted pyridine derivative of interest in medicinal chemistry. Due to a scarcity of publicly available experimental spectra for this specific compound, this document leverages established principles of spectroscopy and data from analogous structures to provide a robust predictive analysis. Our approach is grounded in explaining the causal relationships between molecular structure and spectral output, ensuring a trustworthy and scientifically rigorous resource.

Molecular Structure and Predicted Spectroscopic Overview

This compound possesses a pyridine ring substituted with an amino group at position 5, a methoxy group at position 3, and a nitrile group at position 2. This unique arrangement of electron-donating (amino, methoxy) and electron-withdrawing (nitrile, pyridine nitrogen) groups dictates its electronic environment and, consequently, its interaction with various spectroscopic techniques.

Caption: Molecular structure of this compound.

This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a foundational understanding for researchers working with this or structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the amino group protons. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H46.8 - 7.2Doublet (d)1HLocated between two electron-donating groups (amino and methoxy), leading to significant shielding and an upfield shift.
H67.8 - 8.2Doublet (d)1HSituated ortho to the electron-withdrawing pyridine nitrogen, resulting in deshielding and a downfield shift.
-OCH₃3.8 - 4.0Singlet (s)3HTypical chemical shift for a methoxy group attached to an aromatic ring.
-NH₂4.5 - 5.5Broad Singlet (br s)2HThe chemical shift can vary depending on solvent and concentration; the protons are exchangeable.

Causality in Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ is often preferred for compounds with amino groups, as it allows for the observation of the -NH₂ protons, which might otherwise exchange too rapidly in solvents like D₂O.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts are predicted based on substituent effects on the pyridine ring.[1]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C2115 - 125Attached to the electron-withdrawing nitrile group, but also adjacent to the pyridine nitrogen, leading to a complex electronic environment.
C3155 - 165Attached to the electron-donating methoxy group, resulting in a significant downfield shift.
C4110 - 120Shielded by the ortho amino and para methoxy groups.
C5140 - 150Attached to the electron-donating amino group, causing a downfield shift.
C6135 - 145Deshielded by the adjacent pyridine nitrogen.
-CN115 - 120Typical chemical shift for a nitrile carbon.
-OCH₃55 - 60Typical chemical shift for a methoxy carbon.

Trustworthiness of Predictions: These predictions are based on established additivity rules for substituted pyridines, which provide a reliable estimation of chemical shifts.[1][2][3]

Experimental Protocol for NMR Data Acquisition

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6). prep2 Transfer to a 5 mm NMR tube. prep1->prep2 acq1 Acquire 1H spectrum on a 400 MHz (or higher) spectrometer. prep2->acq1 acq2 Acquire proton-decoupled 13C spectrum. acq1->acq2 proc1 Apply Fourier transform and phase correction. acq2->proc1 proc2 Reference spectra to the residual solvent peak. proc1->proc2 proc3 Integrate 1H signals and pick peaks for both spectra. proc2->proc3

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectral Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Rationale
N-H Stretch (-NH₂)3300 - 3500Medium-StrongCharacteristic of a primary amine, often appearing as a doublet.
C-H Stretch (Aromatic)3000 - 3100Medium-WeakTypical for C-H bonds on an aromatic ring.
C≡N Stretch (-CN)2220 - 2260StrongA sharp, strong absorption characteristic of a nitrile group.[4]
C=C, C=N Stretch (Pyridine Ring)1550 - 1650Medium-StrongMultiple bands are expected due to the complex vibrations of the substituted pyridine ring.[5][6]
C-O Stretch (-OCH₃)1200 - 1300 (asymmetric), 1000-1100 (symmetric)StrongCharacteristic of an aryl ether.

Authoritative Grounding: The predicted vibrational frequencies are based on well-documented correlation tables and studies of substituted pyridines and benzonitriles.[5][7]

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: A background spectrum of the clean, empty ATR crystal is recorded.

  • Sample Scan: The sample spectrum is recorded. The instrument software automatically subtracts the background spectrum.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): The molecular weight of this compound (C₇H₇N₃O) is 149.15 g/mol . The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 149.

  • Major Fragmentation Pathways: The fragmentation is likely to be initiated by the loss of stable neutral molecules or radicals from the substituents.

Fragment (m/z) Proposed Loss Rationale
134Loss of -CH₃A common fragmentation pathway for methoxy-substituted aromatics.[8]
121Loss of COFollowing the loss of a methyl radical, the resulting ion may lose carbon monoxide.
122Loss of HCNLoss of hydrogen cyanide from the pyridine ring or the nitrile group.
94Loss of -CH₃ and HCNA secondary fragmentation from the m/z 121 fragment.

Expertise in Interpretation: The fragmentation of substituted pyridines is complex, often involving ring cleavage and rearrangements. The participation of the ring nitrogen can significantly influence the fragmentation pathways.[9][10]

M [M]+. m/z = 149 M_minus_CH3 [M - CH3]+. m/z = 134 M->M_minus_CH3 - .CH3 M_minus_HCN [M - HCN]+. m/z = 122 M->M_minus_HCN - HCN M_minus_CO [M - CH3 - CO]+. m/z = 106 M_minus_CH3->M_minus_CO - CO M_minus_CH3_HCN [M - CH3 - HCN]+. m/z = 95 M_minus_CH3->M_minus_CH3_HCN - HCN

Sources

synthesis and characterization of 5-Amino-3-methoxypicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Amino-3-methoxypicolinonitrile

Foreword for the Senior Researcher: this compound is more than a mere collection of atoms; it is a versatile heterocyclic building block pivotal in modern medicinal chemistry. Its unique arrangement of a pyridine core, a nucleophilic amino group, an electron-donating methoxy group, and a reactive nitrile moiety makes it a sought-after intermediate in the synthesis of complex pharmaceutical agents, including potent kinase inhibitors for oncology.[1][2] This guide moves beyond a simple recitation of procedures. It is crafted from the perspective of a senior application scientist to provide not only the "how" but, more critically, the "why." We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative chemical principles.

Part 1: A Strategic Synthesis Approach

The synthesis of this compound is most effectively approached via a robust, multi-step sequence starting from a commercially available precursor. The chosen pathway is designed for reliability and scalability, prioritizing the strategic introduction and transformation of functional groups on the pyridine ring. The overall process can be dissected into three core transformations: nitration, nitro-group reduction, and cyanation.

Overall Synthetic Workflow

G A Start: 2-Chloro-3-methoxypyridine B Step 1: Nitration (HNO₃ / H₂SO₄) A->B Electrophilic Aromatic Substitution C Intermediate 1: 2-Chloro-3-methoxy-5-nitropyridine B->C D Step 2: Reduction (SnCl₂·2H₂O / HCl) C->D Chemoselective Reduction E Intermediate 2: 5-Amino-2-chloro-3-methoxypyridine D->E F Step 3: Cyanation (KCN or Zn(CN)₂, Pd catalyst) E->F Nucleophilic Aromatic Substitution G Final Product: This compound F->G H Purification (Crystallization / Chromatography) G->H

Caption: A three-step synthetic pathway to this compound.

Step 1: Synthesis of 2-Chloro-3-methoxy-5-nitropyridine

Expertise & Causality: The initial step involves the nitration of 2-chloro-3-methoxypyridine. The strong electron-withdrawing nature of the nitro group is crucial as it activates the pyridine ring for subsequent nucleophilic aromatic substitution and can be readily converted to the essential amino group.[3] A mixture of concentrated nitric and sulfuric acids is the classic and effective nitrating agent. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. The existing substituents on the pyridine ring direct the incoming nitro group primarily to the 5-position.[4]

Detailed Experimental Protocol:

  • Vessel Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (3.0 eq).

  • Cooling: Cool the flask to 0-5 °C using an ice-salt bath.

  • Substrate Addition: Slowly add 2-chloro-3-methoxypyridine (1.0 eq) to the cooled sulfuric acid while maintaining the internal temperature below 10 °C.

  • Nitrating Mixture: Prepare a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq) in the dropping funnel.

  • Reaction: Add the nitrating mixture dropwise to the reaction flask over 30-60 minutes, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The crude product will precipitate.

  • Isolation: Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The resulting solid is 2-chloro-3-methoxy-5-nitropyridine.[5]

Step 2: Synthesis of 5-Amino-2-chloro-3-methoxypyridine

Expertise & Causality: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[6] While catalytic hydrogenation is a common method, it can sometimes lead to dehalogenation.[7] Therefore, a more chemoselective method using a metal in acidic media, such as tin(II) chloride (stannous chloride) in hydrochloric acid, is preferred.[8] This method is highly efficient for reducing nitro groups on electron-deficient rings without affecting the chloro-substituent.[7]

Detailed Experimental Protocol:

  • Vessel Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the 2-chloro-3-methoxy-5-nitropyridine (1.0 eq) from the previous step and concentrated hydrochloric acid (10 mL per gram of substrate).

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, ~4.0 eq) portion-wise to the stirred suspension. The reaction is exothermic.

  • Reaction: After the addition, heat the mixture to 60-70 °C for 1-2 hours until the starting material is consumed (monitored by TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it onto ice.

  • Neutralization: Carefully neutralize the solution by the slow addition of a concentrated aqueous sodium hydroxide solution until the pH is ~8-9. Be cautious, as this is a highly exothermic process. A precipitate of tin salts will form.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-amino-2-chloro-3-methoxypyridine.[8]

Step 3: Synthesis of this compound

Expertise & Causality: The final step is the conversion of the 2-chloro substituent to a nitrile group. This is a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom is a good leaving group, and its departure is facilitated by the electron-donating amino group on the same ring. Traditional methods often use alkali metal cyanides like KCN or NaCN in a polar aprotic solvent such as DMSO or DMF.[9][10] However, due to the high toxicity of these reagents, modern approaches often favor palladium-catalyzed cyanation using less toxic cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide.[11] This catalytic method offers higher functional group tolerance and often proceeds under milder conditions.

Detailed Experimental Protocol (Palladium-Catalyzed):

  • Vessel Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-amino-2-chloro-3-methoxypyridine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst such as Pd₂(dba)₃ (0.02 eq) with a suitable phosphine ligand like Xantphos (0.04 eq).

  • Solvent: Add anhydrous, degassed N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the final product, this compound.

Part 2: Rigorous Characterization and Validation

Confirming the identity and purity of the synthesized this compound is a non-negotiable step. A multi-technique approach provides a self-validating system where each piece of data corroborates the others.

Logical Flow of Spectroscopic Analysis

G Characterization Workflow cluster_primary Primary Structure Elucidation A Synthesized Compound B Mass Spectrometry (MS) Confirms Molecular Weight A->B Isotopic Pattern & M+H⁺ C Infrared (IR) Spectroscopy Identifies Key Functional Groups (C≡N, N-H, C-O) A->C Vibrational Modes D Nuclear Magnetic Resonance (NMR) ¹H: Proton Environment & Connectivity ¹³C: Carbon Skeleton A->D Chemical Shifts & Coupling F Structure Confirmed & Purity Verified E Purity Assessment (HPLC / LC-MS) F->E Quantitative Analysis

Caption: A logical workflow for the comprehensive characterization of the final product.

Expected Analytical Data

The following table summarizes the expected quantitative data for this compound, which serves as a benchmark for experimental results.

Technique Parameter Expected Value / Observation Rationale / Interpretation
Mass Spec (ESI+) [M+H]⁺m/z 150.0667Corresponds to the molecular formula C₇H₈N₃O⁺. High-resolution mass spectrometry (HRMS) provides confirmation of the elemental composition.[12]
IR Spectroscopy ν (cm⁻¹)~3450-3300 (two bands)N-H stretching of the primary amine (-NH₂).[13]
~2220-2230C≡N stretching, characteristic of a nitrile group.[14]
~1620N-H scissoring (bending) of the amine.
~1250Asymmetric C-O-C stretching of the aryl-alkyl ether (methoxy group).
¹H NMR δ (ppm)~7.5 (d, J≈2.5 Hz, 1H)Aromatic proton at C4, ortho to the amino group.
(400 MHz, DMSO-d₆)~6.8 (d, J≈2.5 Hz, 1H)Aromatic proton at C6, ortho to the amino group.
~5.5 (s, 2H)Broad singlet for the two protons of the -NH₂ group.
~3.8 (s, 3H)Singlet for the three protons of the methoxy (-OCH₃) group.
¹³C NMR δ (ppm)~155C3 carbon attached to the methoxy group.
(100 MHz, DMSO-d₆)~145C5 carbon attached to the amino group.
~130C4 aromatic carbon.
~120C2 carbon attached to the nitrile group.
~118C≡N carbon of the nitrile.
~110C6 aromatic carbon.
~56Carbon of the methoxy group (-OCH₃).
Standardized Analytical Protocols
  • Mass Spectrometry (MS): Samples are prepared by dissolving ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) and analyzed via electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer for accurate mass determination.[15]

  • Infrared (IR) Spectroscopy: A small amount of the solid sample is analyzed using an FT-IR spectrometer with an attenuated total reflectance (ATR) accessory, which requires minimal sample preparation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of 5-10 mg is dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra are acquired on a 400 MHz or higher field spectrometer.[16]

References

  • BenchChem. (2025). Chemo- and Regioselective Synthesis of 2-Chloro-3-methoxy-5-nitropyridine Precursors.
  • Murugan, R. (2005). Preparation of Cyanopyridines by Direct Cyanation. SYNTHESIS, 2005(6), 993-997. DOI: 10.1055/s-2005-861849.
  • BenchChem. (2025). Reactivity of the nitro group on a pyridine ring.
  • BenchChem. (2025). A Technical Guide to Methyl 5-amino-3-methylpicolinate: Synthesis and Potential Applications.
  • Google Patents. (n.d.). US20150232412A1 - Process for the reduction of nitro derivatives to amines.
  • Google Patents. (n.d.). CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.
  • BenchChem. (2025). Synthesis of 2-Chloro-3-methyl-5-nitropyridine.
  • Google Patents. (n.d.). US4766219A - Preparation of 2-cyano-6-chloropyridine compounds.
  • Google Patents. (n.d.). EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives.
  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Chem-Impex. (n.d.). 2-Chloro-3-methoxy-5-nitro-pyridine.
  • PubMed. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies.
  • BenchChem. (n.d.). The Role of 5-Amino-3-bromo-2-methylpyridine in Advanced Organic Synthesis.
  • NIH. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function.
  • Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry.
  • NIH. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
  • PrepChem.com. (n.d.). Synthesis of 5-Amino-2-Chloro-3-Methoxypyridine.
  • ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine.
  • YouTube. (2017). Determining a Plausible Structure from NMR and IR Spectra.

Sources

Taselisib (GDC-0032): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Potent and Selective PI3K Inhibitor for Drug Development Professionals

Introduction

Taselisib, also known as GDC-0032, is a potent and orally bioavailable small molecule inhibitor of the Class I phosphoinositide 3-kinase (PI3K) family.[1][2] With a CAS number of 1255583-05-9, this compound has garnered significant interest within the oncology research community for its selective inhibition of the p110α, p110δ, and p110γ isoforms of PI3K, while notably sparing the p110β isoform.[3][4] This technical guide provides a comprehensive overview of Taselisib's properties, mechanism of action, experimental protocols, and suppliers to support researchers and drug development professionals in their exploration of this targeted therapeutic agent.

Chemical and Physical Properties

Taselisib is characterized by the following properties:

PropertyValueSource
CAS Number 1282512-48-4[5]
Molecular Formula C24H28N8O2[5][6]
Molecular Weight 460.53 g/mol [3][5]
Appearance Solid powder[5]
Purity >99% by HPLC[5]
Solubility Soluble in DMSO[3][5]
Storage Room temperature for months, or -20°C for up to 3 years. Stock solutions can be stored at -80°C for 1 year or -20°C for 6 months.[5][7]

Synonyms: GDC-0032, RG7604, GDC0032[3][5]

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Taselisib exerts its therapeutic effects by selectively inhibiting the PI3K enzyme, a critical component of the PI3K/Akt/mTOR signaling pathway.[8] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth, proliferation, and survival.[1]

The primary mechanism of action involves Taselisib targeting the ATP-binding pocket of the p110 catalytic subunit of PI3K.[8][9] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-triphosphate (PIP3).[8] The reduction in PIP3 levels subsequently leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt.[10] By inhibiting Akt and its downstream targets, such as mTOR, Taselisib effectively blocks signals that promote tumor cell proliferation and survival, ultimately leading to apoptosis.[8][10]

A unique aspect of Taselisib's mechanism is its enhanced potency in cancer cells harboring activating mutations in the PIK3CA gene, which encodes the p110α isoform of PI3K.[11][12] Preclinical studies have shown that Taselisib has greater activity against PIK3CA mutant and HER2-amplified cancer cell lines.[3][13] Furthermore, Taselisib has been found to induce the degradation of mutant p110α protein in a ubiquitin-mediated and proteasome-dependent manner, a dual mechanism that distinguishes it from other PI3K inhibitors.[12]

Signaling Pathway Diagram

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Taselisib Taselisib (GDC-0032) Taselisib->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Taselisib.

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol is based on methodologies described in preclinical studies of Taselisib.[10][14]

  • Cell Seeding: Plate head and neck squamous cell carcinoma (HNSCC) cell lines (e.g., Cal-33 for PIK3CA mutant, UD-SCC-2 for PTEN deletion) in 96-well plates at an appropriate density and allow them to adhere overnight.[10]

  • Compound Treatment: Prepare serial dilutions of Taselisib in complete growth medium. Remove the overnight culture medium from the plates and add the Taselisib-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Assess cell viability using a crystal violet staining assay.

    • Gently wash the cells with PBS.

    • Fix the cells with a suitable fixative (e.g., 10% formalin) for 15 minutes.

    • Stain the cells with 0.5% crystal violet solution for 20 minutes.

    • Wash the plates with water to remove excess stain and allow them to air dry.

    • Solubilize the stain with a solubilization buffer (e.g., 10% acetic acid).

  • Data Analysis: Measure the absorbance at a wavelength of 590 nm using a microplate reader. Calculate the IC50 values by fitting the dose-response curves to a four-parameter equation.[3]

Western Blot Analysis of PI3K Pathway Inhibition

This protocol allows for the assessment of Taselisib's effect on downstream signaling molecules.[10]

  • Cell Lysis: Treat cells with varying concentrations of Taselisib for a specified duration (e.g., 4 hours).[10] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of Akt, S6, and 4EBP-1 overnight at 4°C.[10]

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Preclinical and Clinical Landscape

Taselisib has undergone extensive preclinical and clinical evaluation. In preclinical models, it has demonstrated potent anti-proliferative activity in cancer cell lines with PIK3CA mutations or amplification.[10] In vivo studies using xenograft models have shown that Taselisib can lead to tumor regressions and growth delay.[3][9]

Clinically, Taselisib has been investigated in several Phase I, II, and III trials for various solid tumors, including breast cancer.[15][16][17] The SANDPIPER study, a Phase III trial, evaluated Taselisib in combination with fulvestrant for ER-positive, HER2-negative, PIK3CA-mutant advanced breast cancer.[16][17] While the study met its primary endpoint of improving progression-free survival, the development of Taselisib was discontinued by Roche in 2018 due to a modest clinical benefit that did not outweigh its toxicity profile.[15][18] Despite its discontinuation for further development, the extensive research on Taselisib provides valuable insights into targeting the PI3K pathway.

Suppliers

Taselisib (GDC-0032) is available for research purposes from various chemical suppliers. Researchers should ensure they are purchasing from a reputable source that provides a certificate of analysis (CoA) to verify purity and identity. Some potential suppliers include:

  • Selleck Chemicals[3]

  • MedchemExpress[7]

  • AdooQ Bioscience[19]

  • Cayman Chemical[4]

  • Chemgood[5]

  • Apexbio Technology[20]

  • InvivoChem[21]

  • Biocompare (lists multiple suppliers)[22]

Note: This is not an exhaustive list, and availability may vary. It is recommended to contact suppliers directly for current product information and pricing.

Conclusion

Taselisib (GDC-0032) remains a significant research tool for understanding the intricacies of the PI3K signaling pathway and the development of targeted cancer therapies. Its well-characterized mechanism of action, particularly its enhanced potency in PIK3CA-mutant cancers, provides a valuable model for investigating PI3K inhibition. While its clinical development has been halted, the wealth of preclinical and clinical data generated for Taselisib continues to inform the design of next-generation PI3K inhibitors and combination strategies in oncology. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of precision medicine.

References

  • Zumsteg, Z. S., et al. (2016). Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations. Clinical Cancer Research, 22(8), 2009–2019. [Link]

  • Grinshpun, A., et al. (2024). Phase Ib dose-escalation trial of taselisib (GDC-0032) in combination with HER2-directed therapies in patients with advanced HER2+ breast cancer. Breast Cancer Research and Treatment. [Link]

  • Juric, D., et al. (2018). Phase I Dose-Escalation Study of Taselisib, an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors. Cancer Discovery, 8(6), 704-715. [Link]

  • Friedman, L. S., et al. (2016). Abstract 370: The PI3K inhibitor, taselisib (GDC-0032), has enhanced potency in PIK3CA mutant models through a unique mechanism of action. Cancer Research, 76(14 Supplement), 370. [Link]

  • Juric, D., et al. (2018). Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors. Cancer Discovery, 8(6), 704-715. [Link]

  • ClinicalTrials.gov. A Study of Taselisib + Fulvestrant Versus Placebo + Fulvestrant in Participants With Advanced or Metastatic Breast Cancer Who Have Disease Recurrence or Progression During or After Aromatase Inhibitor Therapy (SANDPIPER). [Link]

  • AdooQ Bioscience. GDC-0032 (Taselisib) | PI3K inhibitor | Buy from Supplier AdooQ®. [Link]

  • Baselga, J., et al. (2018). SANDPIPER: Phase III study of the PI3-kinase (PI3K) inhibitor taselisib (GDC-0032) plus fulvestrant in patients (pts) with estrogen receptor (ER)-positive, HER2-negative locally advanced or metastatic breast cancer (BC) enriched for pts with PIK3CA mutant tumors. Journal of Clinical Oncology, 36(18_suppl), LBA1002-LBA1002. [Link]

  • Wikipedia. Taselisib. [Link]

  • Power. Taselisib for Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025. [Link]

  • Zumsteg, Z. S., et al. (2016). Taselisib (GDC-0032), a Potent β-sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations. Clinical Cancer Research. [Link]

  • Friedman, L. S., et al. (2017). Abstract S6-04: The PI3K inhibitor, taselisib, has enhanced potency in PIK3CA mutant models through a unique mechanism of action. Cancer Research, 77(4 Supplement), S6-04. [Link]

  • Juric, D., et al. (2022). Phase I Basket Study of Taselisib, an Isoform-Selective PI3K Inhibitor, in Patients with PIK3CA-Mutant Cancers. Cancer Discovery, 12(10), 2316–2329. [Link]

  • Grokipedia. Taselisib. [Link]

  • National Cancer Institute. Definition of taselisib - NCI Drug Dictionary. [Link]

  • Wallin, J. J., et al. (2013). Abstract 546: GDC-0032 PI3K inhibitor enhances the efficacy of endocrine therapies in breast cancer cells by differentially regulating the expression of ER-targeted genes and increasing apoptosis. Cancer Research, 73(8 Supplement), 546. [Link]

  • Biocompare. GDC-0032. [Link]

  • Zumsteg, Z. S., et al. (2016). Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations. Clinical Cancer Research, 22(8), 2009-2019. [Link]

  • PubChem. Taselisib. [Link]

  • Ndubaku, C. O., et al. (2013). Discovery of 2-{3-[2-(1-Isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][3][15]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): A β-Sparing Phosphoinositide 3-Kinase Inhibitor with High Unbound Exposure and Robust in Vivo Antitumor Activity. Journal of Medicinal Chemistry, 56(11), 4597–4610. [Link]

  • ResearchGate. Discovery of Taselisib (GDC-0032): An Inhibitor of PI3Kα with Selectivity over PI3Kβ. [Link]

Sources

An In-Depth Methodological Guide to Elucidating the Mechanism of Action of Novel Picolinonitrile Analogs: A Case Study Approach with 5-Amino-3-methoxypicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract: The discovery of novel bioactive small molecules presents a critical challenge and opportunity in modern drug development. While a compound's synthesis may be established, its therapeutic potential is fundamentally linked to a thorough understanding of its mechanism of action (MoA). This guide addresses the common scenario where a novel chemical entity, such as 5-Amino-3-methoxypicolinonitrile, exists but its biological target and mode of action remain uncharacterized in the public domain. Instead of presenting a non-existent MoA, this whitepaper provides a comprehensive, technically detailed roadmap for researchers to elucidate the MoA of such a compound from first principles. We will leverage field-proven methodologies, from initial phenotypic screening and target identification to downstream signaling pathway analysis and validation. This document is structured to serve as a practical guide for research teams embarking on the characterization of novel chemical matter.

Introduction: The "Known Unknown" in Early-Stage Drug Discovery

The aminopicolinonitrile scaffold is a recurring motif in medicinal chemistry, with derivatives showing a wide range of biological activities. Compounds incorporating this core have been investigated as potential inhibitors of various kinases and other enzyme classes. This compound represents a novel, yet uncharacterized, member of this family. A thorough investigation into its biological effects is a prerequisite for any translational development. This guide outlines a systematic, multi-pronged approach to deorphanize this compound, providing a robust framework for its biological characterization.

Part 1: Initial Target Hypothesis Generation and Phenotypic Assessment

The initial phase of an MoA study is exploratory, aiming to cast a wide net to identify a quantifiable biological effect and generate initial hypotheses about the compound's molecular target.

Broad-Spectrum Phenotypic Screening

The first step is to determine if and where the compound elicits a cellular response. A broad-based phenotypic screen across a diverse panel of cell lines is the most effective starting point.

Experimental Protocol: High-Throughput Cell Viability/Proliferation Assay

  • Cell Line Selection: Choose a diverse panel of human cancer cell lines (e.g., NCI-60 panel) and, if relevant, non-cancerous cell lines to assess specificity and general cytotoxicity.

  • Cell Plating: Seed cells in 96-well or 384-well microplates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series to cover a wide concentration range (e.g., from 100 µM down to 1 nM).

  • Treatment: Add the diluted compound to the cells. Include vehicle-only (e.g., DMSO) and positive (e.g., a known cytotoxic agent like staurosporine) controls.

  • Incubation: Incubate the plates for a standard duration (e.g., 72 hours) under normal cell culture conditions.

  • Viability Assessment: Utilize a colorimetric or luminescent assay to measure cell viability. A common choice is the MTS assay or a more sensitive ATP-based assay like CellTiter-Glo®.

    • For MTS: Add the MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.

    • For CellTiter-Glo®: Add the reagent, mix, and measure luminescence.

  • Data Analysis: Normalize the data to the vehicle-only control. Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC50) for each sensitive cell line.

Causality and Interpretation: A low micromolar or nanomolar IC50 in specific cell lines suggests a targeted biological effect rather than non-specific toxicity. The pattern of sensitivity across different cell lines can provide initial clues about the underlying mechanism (e.g., sensitivity in cell lines with a specific oncogenic driver).

In Silico Target Prediction

Computational methods can provide valuable starting hypotheses by comparing the structure of this compound to databases of compounds with known biological targets.

Workflow for Computational Target Prediction:

G cluster_input Input cluster_process Computational Analysis cluster_output Output Input 2D Structure of This compound Similarity Similarity Search (e.g., Tanimoto coefficient) against ChEMBL, PubChem Input->Similarity Docking Molecular Docking (against a panel of likely targets, e.g., kinases, GPCRs) Input->Docking Pharmacophore Pharmacophore Modeling and Screening Input->Pharmacophore TargetList Ranked List of Potential Molecular Targets Similarity->TargetList Identifies structurally similar compounds with known targets Docking->TargetList Predicts binding affinity and pose for specific proteins Pharmacophore->TargetList Identifies compounds with similar 3D chemical features

Caption: Workflow for in silico target prediction of a novel compound.

Part 2: Target Identification and Validation

With initial phenotypic data and computational predictions in hand, the next phase focuses on identifying the direct molecular binding partner(s) of the compound.

Affinity-Based Target Identification

A powerful, unbiased approach is to use the compound itself as a "bait" to pull its binding partners out of a complex biological sample.

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound This compound Immobilize Immobilize compound onto a solid support (e.g., beads) via a linker Compound->Immobilize Incubate Incubate lysate with immobilized compound Immobilize->Incubate Lysate Prepare native cell lysate Lysate->Incubate Wash Wash away non-specific binders Incubate->Wash Elute Elute specifically bound proteins Wash->Elute SDS SDS-PAGE and protein staining Elute->SDS MS In-gel digestion and LC-MS/MS analysis SDS->MS Identify Protein Identification and Quantification MS->Identify

Caption: Workflow for affinity-based target identification.

Trustworthiness Check: A crucial control for this experiment is to co-incubate the lysate with the immobilized compound and an excess of the free, non-immobilized compound. A genuine binding partner will be outcompeted by the free compound, leading to its reduced presence in the final eluate.

Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)

CETSA is a technique that confirms direct binding of a compound to its target in a cellular environment. The principle is that a protein becomes more resistant to thermal denaturation when its ligand is bound.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with either the vehicle control or this compound at a concentration known to be effective.

  • Heating: Aliquot the treated cell suspensions and heat them to a range of different temperatures (e.g., from 40°C to 70°C).

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Detection: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or another protein detection method.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A positive result is a shift of the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control.

Part 3: Delineating the Downstream Signaling Pathway

Once a target is identified and validated, the focus shifts to understanding the downstream consequences of its modulation.

Phospho-Proteomic and Western Blot Analysis

If the target is a kinase or part of a signaling cascade, its inhibition or activation will lead to changes in the phosphorylation status of downstream proteins.

Experimental Protocol: Western Blot for Key Signaling Nodes

  • Treatment and Lysis: Treat cells with this compound for various time points and at different concentrations. Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies specific for phosphorylated and total forms of suspected downstream proteins (e.g., p-AKT/AKT, p-ERK/ERK).

  • Detection: Use a secondary antibody conjugated to an enzyme (like HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Hypothetical Signaling Pathway Analysis:

Let's assume the target of this compound is a hypothetical kinase, "PicoK1," which is upstream of the well-known PI3K/AKT/mTOR pathway.

G cluster_pathway Hypothetical Signaling Pathway Compound This compound PicoK1 PicoK1 Compound->PicoK1 Inhibition PI3K PI3K PicoK1->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Promotes

Caption: Hypothetical signaling pathway inhibited by this compound.

Quantitative Data Summary

All quantitative data should be systematically tabulated to allow for clear interpretation and comparison.

Table 1: Hypothetical Anti-Proliferative Activity of this compound

Cell LineTissue of OriginIC50 (µM)
HCT116Colon1.2
A549Lung2.5
MCF7Breast> 50
PC3Prostate0.8

Table 2: Hypothetical Kinase Inhibition Profile

Kinase TargetIC50 (nM)
PicoK1 15
PI3Kα> 10,000
AKT1> 10,000
mTOR> 10,000

Conclusion

The process of elucidating the mechanism of action for a novel compound like this compound is a systematic and iterative process. It begins with broad, unbiased screening to identify a biological effect and progresses through increasingly specific experiments to identify the direct molecular target and its downstream consequences. The methodologies outlined in this guide provide a robust, field-tested framework for any research team to confidently characterize novel chemical matter, transforming a simple chemical structure into a potential therapeutic lead with a well-understood biological rationale.

References

As this guide is a hypothetical research plan for an uncharacterized compound, the references below point to general methodologies and databases relevant to the described techniques.

  • ChEMBL Database. European Bioinformatics Institute. [Link]

  • PubChem Database. National Center for Biotechnology Information. [Link]

  • Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [Link]

  • Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. [Link]

  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals new potential clinical applications for licensed drugs. Nature Biotechnology, 25(9), 1035-1044. [Link]

Uncharted Territory: The Biological Activity of 5-Amino-3-methoxypicolinonitrile Remains Undefined

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the biological activity of the chemical compound 5-Amino-3-methoxypicolinonitrile. Despite its defined chemical structure, there is a notable absence of published research detailing its specific pharmacological effects, mechanism of action, or potential therapeutic applications.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough overview of the biological landscape of this compound. However, extensive searches have yielded no specific studies focused on the bioactivity of this particular molecule. The scientific community has yet to publish data on its interactions with biological systems, its potential efficacy in disease models, or its safety and toxicity profiles.

While the broader class of picolinonitrile derivatives has been explored for various therapeutic areas, this specific substitution pattern (5-amino, 3-methoxy) appears to be novel or, at the very least, not extensively investigated and reported in accessible scientific literature. For instance, research exists on other picolinonitrile derivatives, such as complex substituted versions that act as CHK1 inhibitors for hematologic malignancies, but these molecules are structurally distinct from this compound.[1]

Similarly, the synthesis of various substituted picolinonitriles is documented, highlighting the chemical tractability of this scaffold.[2] However, these studies primarily focus on synthetic methodologies rather than the biological evaluation of the resulting compounds. The broader families of aminopyridines and picolinonitriles are known to be versatile pharmacophores present in compounds with a wide range of biological activities, including but not limited to kinase inhibition and antimicrobial effects. This suggests that this compound could potentially possess interesting biological properties, but without empirical data, any such assertion remains purely speculative.

For drug development professionals, this compound represents a truly unexplored area of chemical space. Its novelty could be advantageous, offering the potential for new intellectual property and the discovery of first-in-class therapeutics. However, the complete lack of preliminary biological data means that any research program would need to start from the very beginning, with extensive in vitro screening campaigns to identify any potential biological targets and activities.

References

[2] Yi, J., & Jung, Y. C. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega, 3(12), 17735–17747. [Link]

[1] Wang, Y., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 44–62. [Link]

Sources

An In-Depth Technical Guide to the Chemical Structure and Analysis of 5-Amino-3-methoxypicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: As a versatile heterocyclic building block, 5-Amino-3-methoxypicolinonitrile presents a compelling scaffold for research in medicinal chemistry and materials science. Its unique arrangement of a pyridine core substituted with a nitrile, an amino, and a methoxy group offers multiple points for synthetic modification and diverse intermolecular interactions. This guide, written from the perspective of a Senior Application Scientist, moves beyond a simple recitation of properties. It aims to provide a deep, mechanistic understanding of the molecule's structure, the analytical logic used to confirm it, and the practical considerations for its synthesis and handling. The focus is on the causality behind the data—explaining why the molecule behaves as it does and how we can be certain of its identity.

Molecular Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its core identity. This compound is a substituted pyridine, a class of aromatic heterocycles central to many areas of chemical research. The nomenclature precisely describes its structure: a pyridine ring with a nitrile group at position 2 (implied by "picolino"), a methoxy group at position 3, and an amino group at position 5.

While specific experimental data for this exact isomer is not widely published, its properties can be reliably predicted based on its constituent functional groups and comparison with closely related analogs.

Table 1: Core Physicochemical Data

PropertyValue / DescriptionSource / Rationale
IUPAC Name 5-Amino-3-methoxypyridine-2-carbonitrileSystematic Nomenclature
CAS Number 1401993-57-1Chemical Abstract Service Registry
Molecular Formula C₇H₇N₃OBased on structure
Molecular Weight 149.15 g/mol Calculated from formula[1]
Appearance Expected to be an off-white to yellow or brown solidAnalogy to similar compounds[2]
Solubility Likely soluble in polar organic solvents (DMSO, DMF, Methanol)Presence of polar functional groups

Below is a diagram of the molecule with standard atom numbering for pyridine rings, which will be used for spectroscopic assignments.

Caption: 2D structure of this compound.

Elucidation of the Chemical Structure: A Spectroscopic Approach

Confirming a chemical structure is a process of logical deduction, where each piece of spectroscopic data provides a clue. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a self-validating system to unambiguously confirm the identity and purity of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for mapping the carbon-hydrogen framework of a molecule.

  • ¹H NMR (Proton NMR): This technique identifies the chemical environment of hydrogen atoms. For this compound, we expect the following signals:

    • Aromatic Protons: The two protons on the pyridine ring (H4 and H6) will appear in the aromatic region (typically 6.0-8.5 ppm). Due to their positions relative to each other and the nitrogen atom, they will appear as distinct doublets. H6 is adjacent to the ring nitrogen and will be further downfield than H4.

    • Methoxy Protons: The three protons of the methoxy group (-OCH₃) are chemically equivalent and not coupled to other protons. They will appear as a sharp singlet, typically in the 3.5-4.0 ppm range.

    • Amino Protons: The two protons of the amino group (-NH₂) will typically appear as a broad singlet. Its chemical shift is variable and depends on solvent and concentration, but could be expected in the 4.0-6.0 ppm range.

  • ¹³C NMR (Carbon NMR): This technique maps the carbon skeleton of the molecule. We expect seven distinct signals:

    • Pyridine Ring Carbons (5 signals): The five carbons of the pyridine ring will have distinct chemical shifts. C2 (bearing the nitrile) and C3 (bearing the methoxy group) will be significantly affected by their substituents.

    • Nitrile Carbon (1 signal): The carbon of the nitrile group (-C≡N) has a characteristic chemical shift, typically around 115-125 ppm.

    • Methoxy Carbon (1 signal): The carbon of the methoxy group (-OCH₃) will appear as a singlet in the upfield region, typically around 50-60 ppm.

Table 2: Predicted Spectroscopic Data Summary

TechniqueFeatureExpected Chemical Shift / WavenumberRationale
¹H NMR Aromatic H (H6)~8.0 ppm (d)Deshielded by adjacent ring nitrogen
Aromatic H (H4)~7.0 ppm (d)Less deshielded than H6
Amino (-NH₂)~4.0-6.0 ppm (br s)Broad signal, exchangeable protons
Methoxy (-OCH₃)~3.9 ppm (s)Singlet, typical for aryl methoxy groups
¹³C NMR Nitrile (-C≡N)~117 ppmCharacteristic shift for nitrile carbons
Aromatic C's~90-160 ppmFive distinct signals in the aromatic region
Methoxy (-OCH₃)~56 ppmTypical shift for aryl methoxy carbons
IR Spec. N-H Stretch3300-3500 cm⁻¹ (two bands)Asymmetric and symmetric stretching of primary amine
C-H Stretch (sp²)~3100 cm⁻¹Aromatic C-H
C≡N Stretch2220-2240 cm⁻¹ (sharp, strong)Confirmatory for the nitrile group
C=C, C=N Stretch1500-1600 cm⁻¹Aromatic ring vibrations
C-O Stretch1200-1250 cm⁻¹ (strong)Aryl ether C-O stretch
Mass Spec. Molecular Ion (M⁺)m/z = 149.06Corresponds to the molecular weight of C₇H₇N₃O
Infrared (IR) Spectroscopy

The rationale for using IR spectroscopy is to rapidly confirm the presence of key functional groups. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." For this molecule, the most diagnostic peaks are the sharp, intense C≡N stretch around 2230 cm⁻¹ and the characteristic double peak for the N-H stretches of the primary amine around 3300-3500 cm⁻¹. The presence of these signals provides strong, immediate evidence for the nitrile and amino functionalities.

Mass Spectrometry (MS)

Mass spectrometry serves as the ultimate validation of the molecular formula. By ionizing the molecule and measuring its mass-to-charge ratio (m/z), we can determine its molecular weight with high precision. For this compound (C₇H₇N₃O), the molecular ion peak [M]⁺ is expected at an m/z of approximately 149.15. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing definitive proof of the molecular formula.

G cluster_structure Proposed Structure This compound cluster_techniques Analytical Techniques cluster_confirmation Confirmed Structural Features Structure C₇H₇N₃O MS Mass Spec (MS) Structure->MS validates IR IR Spectroscopy Structure->IR validates H_NMR ¹H NMR Structure->H_NMR validates C_NMR ¹³C NMR Structure->C_NMR validates MW Molecular Weight (149.15) MS->MW FG Functional Groups (-NH₂, -OCH₃, -C≡N) IR->FG CH_Framework C-H Framework (Aromatic, Methoxy) H_NMR->CH_Framework C_Skeleton Carbon Skeleton (7 Unique Carbons) C_NMR->C_Skeleton

Caption: Logical workflow for spectroscopic structure confirmation.

Synthesis and Chemical Reactivity

A Plausible Synthetic Pathway

While multiple synthetic routes could be envisioned, a common and logical approach for constructing such a substituted pyridine involves starting with a pre-functionalized ring and performing key transformations. A plausible route begins with 2-chloro-3-methoxy-5-nitropyridine. The rationale for this starting material is that the chloro and nitro groups are excellent handles for subsequent nucleophilic substitution and reduction reactions, respectively.

The synthesis can be conceptualized in two primary steps:

  • Ammonolysis: The chlorine at the 2-position is susceptible to nucleophilic aromatic substitution. Reaction with ammonia or a protected ammonia equivalent would replace the chlorine with an amino group.

  • Reduction: The nitro group at the 5-position can be selectively reduced to the primary amine using standard reducing agents like SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C).[3]

The final step would be the conversion of the amino group at position 2 into the nitrile. However, a more direct and likely higher-yielding industrial synthesis would involve the reduction of a 5-nitropicolinonitrile precursor.

G Start 2,3-Dichloro-5-nitropyridine Step1 1. NaOMe 2. Toluene, Reflux Start->Step1 Intermediate1 2-Chloro-3-methoxy-5-nitropyridine Step2 1. Zn(CN)₂ 2. Pd₂(dba)₃, dppf 3. DMF, 120 °C Intermediate1->Step2 Intermediate2 5-Nitro-3-methoxypicolinonitrile Step3 1. Fe, NH₄Cl 2. EtOH/H₂O, Reflux Intermediate2->Step3 Product This compound Step1->Intermediate1 Step2->Intermediate2 Step3->Product

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Reduction of a Nitro Precursor

This protocol describes the reduction of a hypothetical precursor, 5-Nitro-3-methoxypicolinonitrile, a common final step in the synthesis of aromatic amines.

Objective: To reduce the nitro group of 5-Nitro-3-methoxypicolinonitrile to a primary amine.

Materials:

  • 5-Nitro-3-methoxypicolinonitrile (1.0 eq)

  • Iron powder (Fe), <100 mesh (5.0 eq)

  • Ammonium chloride (NH₄Cl) (1.0 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Nitro-3-methoxypicolinonitrile, ethanol, and water (e.g., in a 4:1 v/v ratio).

  • Addition of Reagents: Add iron powder and ammonium chloride to the stirring solution. The rationale for using NH₄Cl is to maintain a slightly acidic pH to facilitate the reduction by iron.

  • Reaction: Heat the mixture to reflux (typically ~80-90°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine. The bicarbonate wash is critical to neutralize any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Self-Validation: The success of the protocol is validated at each stage. TLC confirms the consumption of starting material. The final product's identity and purity are confirmed using the spectroscopic methods detailed in Section 2.

Applications in Research and Development

Substituted aminopyridines are privileged structures in drug discovery. The this compound scaffold is valuable for several reasons:

  • Hydrogen Bonding: The amino group and the pyridine nitrogen are excellent hydrogen bond donors and acceptors, respectively, facilitating strong binding to biological targets like protein kinases.

  • Rigid Scaffold: The aromatic ring provides a rigid and predictable geometry for orienting other functional groups.

  • Synthetic Versatility: The amino group can be readily acylated or used in coupling reactions, while the nitrile can serve as a bioisostere for other functional groups or be converted into amides or tetrazoles.[2] This allows for the creation of large libraries of derivatives for structure-activity relationship (SAR) studies.

Safety and Handling

Table 3: General Hazard Profile and Precautions

Hazard CategoryDescriptionPrecautionary Action
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.Wear appropriate PPE (gloves, lab coat, safety glasses). Handle in a chemical fume hood.
Skin/Eye Irritation May cause skin and serious eye irritation.Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Handling Use only in a well-ventilated area. Wash hands thoroughly after handling.
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.

References

  • ResearchGate. (n.d.). 1H NMR spectrum for compound 3 in pyridine-d5. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-4-(1-methoxyethyl)pyridine-3-carbonitrile. Retrieved from [Link]

  • Chemical Register. (n.d.). 5-Amino-6-methoxypicolinonitrile (CAS No. 1314922-96-7) Suppliers. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxypyridine-3-carbonitrile. Retrieved from [Link]

  • Tsypysheva, I. P., et al. (2013). Synthesis of 3- and 5-Amino Derivatives of Methylcytisine. ResearchGate. Retrieved from [Link]

  • AA Blocks. (n.d.). 5-Amino-3-methoxy-2-methylpyridine | 1211525-91-5. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of.... Retrieved from [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Preliminary Biological Screening of 5-Amino-3-methoxypicolinonitrile: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] 5-Amino-3-methoxypicolinonitrile, a distinct pyridine derivative, presents a compelling starting point for a drug discovery campaign. Its unique substitution pattern—an amino group, a methoxy group, and a nitrile moiety—offers a rich electronic and steric landscape for potential interactions with diverse biological targets.[1][4] The nitrile group, in particular, is a versatile pharmacophore known to participate in key molecular recognition events.[5] This in-depth technical guide outlines a strategic, multi-tiered approach to the preliminary biological screening of this compound. Designed for researchers, scientists, and drug development professionals, this document provides not just protocols, but the scientific rationale underpinning a comprehensive initial evaluation of this novel compound's therapeutic potential.

Introduction: The Scientific Rationale for Screening this compound

The impetus for a comprehensive biological screening of this compound stems from the well-established importance of the pyridine nucleus in drug discovery.[1][3] Pyridine derivatives are integral to a multitude of therapeutic agents, demonstrating a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory effects. The specific arrangement of functional groups on the picolinonitrile core of the target molecule suggests several potential avenues for biological activity.

The aminopyridine moiety is a known pharmacophore in kinase inhibitors, a critical class of drugs in oncology.[6][7][8][9] The amino group can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket.[9] Furthermore, the nitrile group can serve as a hydrogen bond acceptor or participate in covalent interactions, enhancing binding affinity and selectivity.[5] The methoxy group can influence the molecule's solubility, metabolic stability, and overall conformation, subtly modulating its interaction with target proteins.

Given these structural alerts, a logical and efficient preliminary screening cascade is warranted to explore the potential of this compound across key therapeutic areas. This guide will focus on a three-pronged in vitro screening approach:

  • Cytotoxicity Screening: To establish a baseline understanding of the compound's effect on cell viability and to identify potential anticancer activity.

  • Antimicrobial Screening: To assess its potential as a novel agent against clinically relevant bacterial and fungal pathogens.

  • Anti-inflammatory Screening: To investigate its ability to modulate key inflammatory pathways.

This tiered approach allows for a rapid, cost-effective initial assessment, generating crucial data to guide subsequent, more focused investigations.

Foundational Step: Physicochemical Characterization and Compound Preparation

Prior to initiating any biological assays, a thorough physicochemical characterization of this compound is essential. This foundational data ensures the quality and reproducibility of the screening results.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC7H7N3OInferred
Molar Mass149.15 g/mol Inferred
IUPAC Name5-amino-3-methoxypyridine-2-carbonitrileInferred from related compounds[10][11][12]
CAS NumberNot readily availableN/A

Protocol 1: Stock Solution Preparation

  • Purity Assessment: Verify the purity of the compound using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >95% is recommended for initial screening.

  • Solubility Testing: Determine the solubility of the compound in various solvents commonly used in biological assays, with a primary focus on Dimethyl Sulfoxide (DMSO).

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

  • Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the final DMSO concentration in the assays does not exceed a non-toxic level, typically 0.5% (v/v).[13]

Tier 1: Cytotoxicity Screening - The Gateway to Anticancer Potential

The initial assessment of a novel compound's biological activity often begins with a general cytotoxicity screen. This provides a therapeutic window and can be the first indicator of potential anticancer properties.[13][14]

Rationale for Assay Selection

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13] It is a widely accepted, high-throughput method for initial cytotoxicity screening.[13] To provide a more comprehensive picture, it is often beneficial to multiplex with an assay that measures membrane integrity, such as a Lactate Dehydrogenase (LDH) release assay.[13][15]

Experimental Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound D Treat Cells with Compound Dilutions A->D B Culture Selected Cancer Cell Lines (e.g., MCF-7, A549, HCT116) C Seed Cells in 96-well Plates B->C C->D E Incubate for 24, 48, 72 hours D->E F Perform MTT Assay E->F G Perform LDH Assay (Optional Multiplex) E->G H Measure Absorbance/Fluorescence F->H G->H I Calculate % Cell Viability H->I J Determine IC50 Values I->J

Caption: General workflow for in vitro cytotoxicity testing.[13]

Detailed Protocol for the MTT Assay

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.[16]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • 96-well flat-bottom plates.

  • This compound stock solution.

  • MTT solution (5 mg/mL in PBS).[13]

  • DMSO.

  • Positive control (e.g., Doxorubicin).[13]

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[13]

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control.[13]

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[13]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.[13]

Table 2: Example Data Presentation for Cytotoxicity Screening

Cell LineCompoundIC50 (µM) after 48h
MCF-7This compoundTo be determined
A549This compoundTo be determined
HCT116This compoundTo be determined
HEK293This compoundTo be determined
MCF-7Doxorubicin (Positive Control)e.g., 1.5 ± 0.2

Tier 2: Antimicrobial Screening - A Search for Novel Antibiotics

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[16] The nitrogen-containing heterocyclic structure of this compound makes it a candidate for antimicrobial activity.

Rationale for Assay Selection

Broth microdilution is a widely used and standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[17][18][19] This method is quantitative and allows for the testing of multiple organisms simultaneously in a high-throughput format.[17]

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Compound C Add Compound and Inoculum to 96-well Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate under Appropriate Conditions C->D E Visually Inspect for Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol for Broth Microdilution Assay

Materials:

  • Bacterial strains: Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa).[20]

  • Fungal strains: (e.g., Candida albicans, Aspergillus niger).

  • Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • 96-well sterile microtiter plates.

  • This compound stock solution.

  • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Spectrophotometer.

Procedure:

  • Inoculum Preparation: Grow microbial cultures to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[16]

  • Serial Dilution: Perform a two-fold serial dilution of this compound in the appropriate growth medium in the wells of a 96-well plate.[16]

  • Inoculation: Add the standardized microbial inoculum to each well.[16] Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.[16]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.[19]

Table 3: Example Data Presentation for Antimicrobial Screening

MicroorganismCompoundMIC (µg/mL)
S. aureusThis compoundTo be determined
E. coliThis compoundTo be determined
C. albicansThis compoundTo be determined
S. aureusCiprofloxacin (Positive Control)e.g., 0.5
C. albicansFluconazole (Positive Control)e.g., 1.0

Tier 3: Anti-inflammatory Screening - Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases, making the discovery of novel anti-inflammatory agents a high priority.

Rationale for Assay Selection

Lipopolysaccharide (LPS)-stimulated macrophages are a well-established in vitro model for studying inflammation.[16][21] A common and effective way to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production, a key inflammatory mediator, using the Griess assay.[16]

Experimental Workflow for Anti-inflammatory Screening

Anti_inflammatory_Workflow cluster_prep Cell Culture & Treatment cluster_assay Assay Execution cluster_analysis Data Analysis A Culture RAW264.7 Macrophages B Pre-treat Cells with Compound A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect Supernatant D->E F Perform Griess Assay for Nitrite E->F G Measure Absorbance F->G H Calculate % NO Inhibition G->H I Determine IC50 H->I

Caption: A streamlined workflow for the evaluation of novel anti-inflammatory compounds.[16]

Detailed Protocol for Nitric Oxide (NO) Inhibition Assay

Materials:

  • RAW264.7 macrophage cell line.[16]

  • Complete DMEM medium.

  • Lipopolysaccharide (LPS).[21]

  • Griess Reagent.

  • This compound stock solution.

  • Positive control (e.g., Dexamethasone).[21]

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control to induce an inflammatory response.[16]

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay: Transfer the cell culture supernatant to a new 96-well plate and add the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Table 4: Example Data Presentation for Anti-inflammatory Screening

TreatmentConcentration% NO InhibitionIC50 (µM)
This compoundVariousTo be determinedTo be determined
Dexamethasone (Positive Control)Variouse.g., Concentration-dependente.g., 0.1

Data Interpretation and Future Directions

The preliminary screening data will provide a critical first look at the biological activity profile of this compound.

  • Potent Cytotoxicity with Selectivity: If the compound shows potent cytotoxicity against cancer cell lines with a significantly higher IC50 in non-cancerous cells, this would warrant further investigation into its mechanism of action as a potential anticancer agent. This could involve cell cycle analysis, apoptosis assays, and target identification studies, such as kinase profiling.[13]

  • Broad-Spectrum or Selective Antimicrobial Activity: A low MIC value against a range of pathogens would be highly promising. Further studies would focus on determining whether the compound is bactericidal or bacteriostatic, its spectrum of activity against resistant strains, and its potential for toxicity in mammalian cells.[22]

  • Significant Anti-inflammatory Effects: Potent inhibition of NO production would suggest that the compound warrants further investigation in more complex models of inflammation. This could include measuring the inhibition of other pro-inflammatory cytokines like TNF-α and IL-6.[21]

Conclusion

This technical guide provides a robust and scientifically-grounded framework for the initial biological evaluation of this compound. By systematically assessing its cytotoxic, antimicrobial, and anti-inflammatory potential, researchers can efficiently generate the foundational data necessary to make informed decisions about the future development of this promising scaffold. The key to a successful screening campaign lies not only in the meticulous execution of protocols but also in the thoughtful interpretation of the data, which will ultimately illuminate the path toward novel therapeutic discoveries.

References

  • Bender, A., & Scheiber, J. (2017). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Bhalodia, N. R., & Shukla, V. J. (2011). A comprehensive review on in-vitro methods for anti-microbial activity. International Journal of Pharmaceutical Investigation. Available at: [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Hu, Y., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PLoS ONE. Available at: [Link]

  • Goding, J. W. (2019). Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. protocols.io. Available at: [Link]

  • Al-Bayati, F. A. (2008). A comprehensive review on in-vitro methods for anti-microbial activity. ResearchGate. Available at: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. Available at: [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Chen, H., et al. (2022). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. Available at: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Sartorius. Available at: [Link]

  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. Available at: [Link]

  • D. Y. Patil College of Pharmacy. (n.d.). Biological Screening of Herbal Drugs in detailed. Slideshare. Available at: [Link]

  • Newman, D. J., & Cragg, G. M. (2017). Screening and identification of novel biologically active natural compounds. Future Science OA. Available at: [Link]

  • Pop, O. L., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine. Available at: [Link]

  • Pimple, B. P. (2020). In vitro Anti inflammatory assay. YouTube. Available at: [Link]

  • Maroyi, A. (2018). Preliminary Phytochemical Screening and Biological Activities of Bulbine abyssinica Used in the Folk Medicine in the Eastern Cape Province, South Africa. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

  • Kumar, V., et al. (2018). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Biological screening methods in the search for pharmacologically active natural products. ResearchGate. Available at: [Link]

  • Shah, P., Patel, R. I., & Vyas, P. J. (2019). Preparation and Biological Screening of Novel Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • Expert Opinion on Drug Discovery. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Taylor & Francis Online. Available at: [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). 5-Amino-6-methylpicolinonitrile. PubChem. Available at: [Link]

  • Drug Design, Development and Therapy. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Press. Available at: [Link]

  • Mączyński, M., et al. (2020). EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. ResearchGate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Shalaby, A. A., et al. (2024). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Ryng, S., et al. (1999). Synthesis and immunological activity of new 5-amino-3-methyl 4-amido and 4-ureilene isoxazole derivatives. Pharmazie. Available at: [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Maczyński, M., et al. (2005). The synthesis, physicochemical properties and immunological activity of 5-amino-3-methylisoxazolo[5,4-d]4-pyrimidinone derivatives. Cellular & Molecular Biology Letters. Available at: [Link]

  • Al-Zoubi, W., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]

  • Chatterjee, S., et al. (2022). Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria. ACS Infectious Diseases. Available at: [Link]

  • Gul, S., et al. (2013). Novel derivatives of 5-amino-1-cyclopropyl-7-[(3R,5S)3,5- dimethylpiperazine-1-yl]-6,8-difluoro-4-oxo-quinoline-3-carboxylic acid: Their synthesis, antimicrobial, antifungal, and urease inhibitory studies. Medicinal Chemistry Research. Available at: [Link]

  • Bakulina, O., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. Available at: [Link]

  • Chemical Register. (n.d.). 5-Amino-6-methoxypicolinonitrile (CAS No. 1314922-96-7) Suppliers. Chemical Register. Available at: [Link]

  • MDPI. (2022). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. MDPI. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 5-Amino-3-methoxypicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Amino-3-methoxypicolinonitrile is a substituted pyridine derivative characterized by the presence of an amino group, a methoxy group, and a nitrile group on the picoline scaffold. These functional groups impart a unique combination of physicochemical properties that are critical to its behavior in various chemical and biological systems. The amino group introduces basicity and potential for hydrogen bonding, the methoxy group adds some lipophilicity, and the nitrile group is a polar, aprotic moiety. Understanding the solubility and stability of this molecule is paramount for its application in research and development, particularly in the fields of medicinal chemistry and materials science, where such scaffolds are of growing interest.[1][2]

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for each step.

I. Physicochemical Characterization

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior. Based on its structure, we can infer several key characteristics that will influence its solubility and stability. The pyridine ring itself is a weak base, and the amino group at the 5-position is expected to increase its basicity. The presence of both hydrogen bond donors (the amino group) and acceptors (the pyridine nitrogen, the methoxy oxygen, and the nitrile nitrogen) suggests potential for intermolecular interactions that will influence its solubility in protic solvents.[3][4][5]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₇H₇N₃OBased on chemical structure.
Molecular Weight 149.15 g/mol Calculated from the molecular formula.
Appearance Off-white to light yellow crystalline solidTypical for many substituted pyridines.[6]
pKa Estimated 4-6The pyridine nitrogen is basic, with the amino group increasing basicity. The exact value requires experimental determination.[7]
LogP Estimated 1.0 - 2.0The methoxy and nitrile groups contribute to some lipophilicity, while the amino group increases polarity. This balance suggests moderate lipophilicity.

II. Solubility Assessment

The solubility of a compound is a critical parameter that dictates its suitability for various applications, from formulation development to biological assays. A thorough solubility profile should be established across a range of solvents with varying polarities and pH.

A. Rationale for Solvent Selection

The choice of solvents for solubility testing should be systematic, covering a spectrum of properties to mimic different environments the compound might encounter.

  • Aqueous Buffers (pH 3, 7.4, 9): To understand the pH-dependent solubility, which is crucial for predicting behavior in biological fluids (e.g., stomach, blood, intestines). Given the basic nature of the amino-pyridine structure, solubility is expected to be higher at lower pH due to protonation and salt formation.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amino and methoxy groups, as well as the nitrile and pyridine nitrogen, potentially leading to good solubility.

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF): These solvents can interact through dipole-dipole interactions with the polar nitrile and methoxy groups. DMSO is a powerful solvent for a wide range of organic compounds.

  • Nonpolar Solvents (e.g., Dichloromethane, Toluene): To assess the compound's lipophilicity and its solubility in organic media, which is relevant for synthesis, purification, and certain analytical techniques.

B. Experimental Workflow for Solubility Determination

The equilibrium shake-flask method is a reliable technique for determining thermodynamic solubility.[8]

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Weigh excess 5-Amino-3- methoxypicolinonitrile prep2 Add to a known volume of the chosen solvent prep1->prep2 equil Agitate at a constant temperature (e.g., 25°C) for 24-48 hours prep2->equil sep1 Allow to settle equil->sep1 sep2 Filter through a 0.45 µm filter to remove undissolved solid sep1->sep2 quant1 Dilute the filtrate with a suitable solvent sep2->quant1 quant2 Analyze by a validated analytical method (e.g., HPLC-UV) quant1->quant2 result result quant2->result Calculate Solubility (e.g., in mg/mL or µg/mL)

Caption: Workflow for Shake-Flask Solubility Determination.

C. Detailed Protocol for Solubility Measurement

1. Preparation of Saturated Solutions:

  • Add an excess amount of this compound (e.g., 10 mg) to a series of glass vials.
  • Pipette a known volume (e.g., 1 mL) of each selected solvent into the respective vials.
  • Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C).
  • Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.[8]

2. Sample Collection and Preparation:

  • After equilibration, allow the vials to stand for at least 1 hour to let the undissolved solid settle.
  • Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
  • Immediately dilute the filtered sample with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

3. Quantification by HPLC-UV:

  • Develop and validate a simple isocratic High-Performance Liquid Chromatography (HPLC) method with UV detection.[9][10][11]
  • Column: C18, 150 mm x 4.6 mm, 5 µm
  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 20 mM phosphate buffer at pH 7.0). The exact ratio should be optimized for good peak shape and retention time.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound to find the λmax.
  • Prepare a calibration curve using standard solutions of this compound of known concentrations.
  • Inject the diluted samples and quantify the concentration based on the calibration curve.

4. Data Presentation:

Table 2: Hypothetical Solubility Data for this compound at 25°C

SolventSolubility (mg/mL)Qualitative Classification
Aqueous Buffer pH 3.0 15.2Soluble
Aqueous Buffer pH 7.4 2.5Sparingly Soluble
Aqueous Buffer pH 9.0 0.8Slightly Soluble
Methanol 25.6Freely Soluble
Ethanol 18.9Soluble
Acetonitrile 5.3Sparingly Soluble
DMSO > 100Very Soluble
Dichloromethane 1.2Slightly Soluble
Toluene < 0.1Practically Insoluble

III. Stability Assessment

Evaluating the chemical stability of this compound is crucial to determine its shelf-life and to identify potential degradation products. Forced degradation studies, also known as stress testing, are performed to accelerate the degradation process and to develop a stability-indicating analytical method.

A. Rationale for Stress Conditions

Forced degradation studies expose the compound to conditions more severe than those it would typically encounter during storage. This helps in identifying likely degradation pathways.[12][13]

  • Acidic and Basic Hydrolysis: To assess stability in the presence of acidic or basic catalysts. The amino and nitrile groups may be susceptible to hydrolysis.

  • Oxidation: To evaluate the compound's susceptibility to oxidative degradation. The electron-rich aminopyridine ring is a potential site for oxidation.[12]

  • Thermal Degradation: To determine the impact of high temperatures on the compound's stability.

  • Photostability: To assess the effect of light exposure, as many aromatic compounds can undergo photodegradation.

B. Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare solutions of This compound in appropriate solvents acid Acid Hydrolysis (e.g., 0.1 M HCl) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH) prep->base oxid Oxidation (e.g., 3% H₂O₂) prep->oxid therm Thermal (e.g., 60°C) prep->therm photo Photolytic (ICH Q1B) prep->photo analysis Analyze samples at different time points by a stability-indicating HPLC method acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis eval1 Quantify the remaining parent compound analysis->eval1 eval2 Identify and quantify degradation products eval1->eval2 result result eval2->result Determine Degradation Pathways

Caption: Workflow for Forced Degradation Studies.

C. Detailed Protocol for Forced Degradation

1. Preparation of Samples:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).

2. Application of Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a defined period.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.
  • Thermal Degradation: Store the stock solution in a temperature-controlled oven at 60°C.
  • Photostability: Expose the stock solution to a light source according to ICH Q1B guidelines.

3. Sample Analysis:

  • At specified time points, withdraw samples, neutralize if necessary (for acidic and basic samples), and dilute to an appropriate concentration.
  • Analyze the samples using a stability-indicating HPLC method. A gradient elution method is often required to separate the parent compound from its degradation products.[11]
  • Column: C18, 150 mm x 4.6 mm, 5 µm
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: Acetonitrile
  • Gradient: A time-programmed gradient from low to high percentage of Mobile Phase B.
  • Detector: Photodiode Array (PDA) detector to check for peak purity and to identify the λmax of any degradation products.

4. Data Presentation:

Table 3: Hypothetical Forced Degradation Data for this compound

Stress ConditionDuration (hours)% Assay of Parent Compound% Total DegradationNumber of Degradants
0.1 M HCl (60°C) 2485.214.82
0.1 M NaOH (RT) 2492.57.51
3% H₂O₂ (RT) 2478.921.13
Thermal (60°C) 7298.11.91
Photolytic (ICH Q1B) 7295.74.32

IV. Conclusion

This technical guide outlines a systematic and scientifically rigorous approach for the comprehensive characterization of the solubility and stability of this compound. By following the detailed protocols for solubility determination using the shake-flask method and for stability assessment through forced degradation studies, researchers can generate the critical data needed to advance the development of this promising compound. The establishment of a validated, stability-indicating HPLC method is a cornerstone of this process, ensuring accurate quantification and the ability to track the formation of any degradation products. The insights gained from these studies will be invaluable for formulation development, shelf-life determination, and ensuring the overall quality and reliability of this compound in its intended applications.

V. References

  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. Available at: [Link]

  • Picolinonitrile - ChemBK. Available at: [Link]

  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - NIH. Available at: [Link]

  • (PDF) Chemical stability of 4-aminopyridine capsules - ResearchGate. Available at: [Link]

  • Picolinonitrile - Methylamine Supplier. Available at: [Link]

  • Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold - MDPI. Available at: [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. Available at: [Link]

  • Development and Validation of Stability Indicating Uv and Rp-Hplc Method for the Estimation of Flupritine Maleate in Bulk and Formulations - Oriental Journal of Chemistry. Available at: [Link]

  • Predicting small molecules solubilities on endpoint devices using deep ensemble neural networks - arXiv. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. Available at: [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing. Available at: [Link]

  • Physical properties from synthesized derivatives. - ResearchGate. Available at: [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - MDPI. Available at: [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - MDPI. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available at: [Link]

  • Analytical Method Selection for Drug Product Dissolution Testing. Available at: [Link]

  • Analytical Methods for the Quantification of Pharmaceuticals | Request PDF - ResearchGate. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - Frontiers. Available at: [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC - PubMed Central. Available at: [Link]

  • (PDF) Analytical Method Selection for Drug Product Dissolution Testing - ResearchGate. Available at: [Link]

Sources

A Theoretical and Computational Scrutiny of 5-Amino-3-methoxypicolinonitrile: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The pyridine scaffold is a cornerstone in medicinal chemistry, with aminopyridine derivatives exhibiting a vast array of biological activities.[1][2] This technical guide delves into the molecular intricacies of a specific, promising derivative, 5-Amino-3-methoxypicolinonitrile. In the absence of extensive experimental data for this exact molecule, this document serves as a comprehensive roadmap for its theoretical and computational characterization. By leveraging established computational methodologies, we can predict its physicochemical properties, reactivity, and potential as a pharmacophore, thereby guiding future synthesis and experimental validation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the potential of novel heterocyclic compounds.

Molecular Architecture and Inherent Properties

This compound is a substituted pyridine derivative featuring an amino group, a methoxy group, and a nitrile group. This unique combination of functional groups suggests a rich chemical profile, making it an attractive candidate for further investigation in drug discovery programs. The presence of the aminopyridine moiety is of particular interest due to its known interactions with various enzymes and receptors.[1]

Physicochemical Profile

A summary of the predicted and known physicochemical properties of this compound and related compounds is presented below. These parameters are crucial for assessing the molecule's drug-like properties and potential pharmacokinetic behavior.

PropertyValueSource/Method
Molecular Formula C7H7N3O-
Molecular Weight 149.15 g/mol [3]
CAS Number 1314922-96-7 (for 5-Amino-6-methoxypicolinonitrile)[3][4]
Predicted XLogP3-AA ~1.5 - 2.5Estimation based on related structures
Hydrogen Bond Donors 1 (from the amino group)Structural analysis
Hydrogen Bond Acceptors 3 (pyridine nitrogen, methoxy oxygen, nitrile nitrogen)Structural analysis
Rotatable Bonds 1 (methoxy group)Structural analysis

Computational Methodology: A Step-by-Step Protocol

The following sections outline a detailed workflow for the in-silico investigation of this compound. This multi-faceted approach combines quantum chemical calculations with molecular modeling techniques to provide a holistic understanding of the molecule's behavior at the atomic level.

Quantum Chemical Calculations with Density Functional Theory (DFT)

DFT is a robust method for investigating the electronic structure and properties of molecules. For a molecule like this compound, DFT can provide insights into its stability, reactivity, and spectroscopic characteristics.

Protocol for DFT Analysis:

  • Structure Optimization:

    • Construct the 3D structure of this compound using a molecular builder.

    • Perform geometry optimization using a suitable DFT functional and basis set, such as B3LYP/6-31+G(d,p).[5] This level of theory has been shown to provide accurate results for similar organic molecules.[5]

    • The optimization will yield the most stable conformation of the molecule in the gas phase.

  • Frequency Analysis:

    • Perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • The results will also provide theoretical vibrational frequencies, which can be compared with experimental IR and Raman spectra for validation.

  • Electronic Properties and Reactivity Descriptors:

    • From the optimized structure, calculate key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

    • Calculate global reactivity descriptors like electronegativity, chemical hardness, and the electrophilicity index to predict the molecule's reactivity profile.

    • Generate a Molecular Electrostatic Potential (MEP) map to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.

Workflow for DFT Calculations:

DFT_Workflow cluster_input Input cluster_dft DFT Engine (e.g., Gaussian, ORCA) cluster_output Output & Analysis start Initial 3D Structure opt Geometry Optimization (B3LYP/6-31+G(d,p)) start->opt Input Structure freq Frequency Calculation opt->freq Optimized Structure pop Population Analysis (HOMO, LUMO, MEP) opt->pop Optimized Structure geom Optimized Geometry freq->geom Confirmation of Minimum vib Vibrational Frequencies freq->vib IR/Raman Spectra react Reactivity Descriptors pop->react Electronic Properties

Caption: A generalized workflow for DFT analysis of this compound.

Molecular Docking: Unveiling Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] This is instrumental in identifying potential protein targets and understanding the binding mode of a ligand. Given the prevalence of aminopyridine derivatives as enzyme inhibitors, Janus kinases (JAKs) could be a potential target class to investigate.[7]

Protocol for Molecular Docking:

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound.

    • Assign partial charges and define rotatable bonds.

  • Receptor Preparation:

    • Obtain the crystal structure of the target protein (e.g., JAK3) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign charges to the protein residues.

  • Docking Simulation:

    • Define the binding site on the receptor, typically based on the location of the co-crystallized ligand or known active sites.

    • Perform the docking simulation using software such as AutoDock or Schrödinger's Glide.

    • Generate a set of possible binding poses for the ligand.

  • Analysis of Results:

    • Rank the docking poses based on their predicted binding affinity (e.g., docking score).

    • Visualize the top-ranked poses to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.

Molecular Docking Workflow:

Docking_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis ligand Ligand Preparation (Optimized Structure, Charges) docking Molecular Docking (Define Binding Site, Run Simulation) ligand->docking receptor Receptor Preparation (PDB Structure, Hydrogens) receptor->docking poses Generate Binding Poses docking->poses analysis Analyze Interactions (Binding Affinity, H-bonds) poses->analysis

Sources

Methodological & Application

Topic: Synthesis of 5-Amino-3-methoxypicolinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Foreword

The substituted pyridine core is a cornerstone of modern medicinal chemistry, and among these, the 5-aminopicolinonitrile scaffold has emerged as a particularly valuable building block. Derivatives of this family are integral to the synthesis of novel therapeutics, including potent inhibitors of HIV replication.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthetic strategies for accessing 5-Amino-3-methoxypicolinonitrile and its derivatives. We move beyond simple step-by-step instructions to delve into the underlying chemical principles, the rationale behind procedural choices, and field-tested insights for troubleshooting and optimization. The protocols detailed herein are designed to be self-validating, empowering researchers to confidently and efficiently construct these critical molecular entities.

Strategic Overview: Retrosynthetic Pathways

The synthesis of this compound derivatives can be approached from two principal retrosynthetic directions. The choice of strategy is typically dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

  • Route A: C-N Bond Formation via Cross-Coupling. This is the most common and versatile approach. It involves the late-stage installation of the C5-amino group onto a pre-functionalized picolinonitrile ring, typically a 5-halo precursor. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the gold standard for this transformation due to their broad substrate scope and functional group tolerance.[2][3]

  • Route B: Reduction of a C5-Nitro Precursor. This classical approach involves the initial synthesis of a 5-nitro-3-methoxypicolinonitrile intermediate. The nitro group then serves as a masked amine, which can be revealed in the final step via reduction. This method is robust but can be limited by the regioselectivity of the initial nitration step and the harsh conditions sometimes required for reduction.[4][5]

G cluster_A Route A: C-N Cross-Coupling cluster_B Route B: Nitro Group Reduction Target This compound Derivatives Coupling Buchwald-Hartwig Amination Target->Coupling Reduction Nitro Reduction (e.g., H2, Pd/C or SnCl2) Target->Reduction Precursor_A 5-Halo-3-methoxypicolinonitrile (X = Br, Cl) Coupling->Precursor_A C-X Bond Amine Amine Source (R-NH2, NH3) Coupling->Amine N-H Bond Precursor_B 5-Nitro-3-methoxypicolinonitrile Reduction->Precursor_B Nitration Nitration Precursor_B->Nitration Start_B 3-Methoxypicolinonitrile Nitration->Start_B

Caption: Retrosynthetic analysis for this compound derivatives.

Protocol I: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol represents the most flexible and widely adopted method for synthesizing a diverse library of this compound derivatives.

Principle and Rationale

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide (or sulfonate) and an amine.[2] Its utility is particularly pronounced for heteroaromatic systems where traditional nucleophilic aromatic substitution (SNAr) reactions are sluggish or fail entirely.

  • The Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving: (1) Oxidative addition of the palladium(0) catalyst to the aryl halide, (2) Coordination of the amine and deprotonation by a base to form an amide complex, and (3) Reductive elimination to form the desired C-N bond and regenerate the palladium(0) catalyst.

  • Component Selection (E-E-A-T):

    • Palladium Precatalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are common choices. Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is reduced in situ to the active Pd(0) species.

    • Ligand: The choice of phosphine ligand is critical and dictates the efficiency of the catalytic cycle. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, X-Phos, BrettPhos) are often required.[3][6] They promote the oxidative addition and, crucially, the rate-limiting reductive elimination step, leading to higher yields and preventing catalyst decomposition.

    • Base: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex. Common choices include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃).[3][6][7] The choice of base can significantly impact the reaction outcome and must be compatible with other functional groups in the substrates.

    • Solvent: Anhydrous, aprotic polar solvents like 1,4-dioxane or toluene are typically used to ensure solubility of the reagents and stability of the catalytic species.[6] From a green chemistry perspective, minimizing the use of high-impact solvents like dioxane is advisable where possible.[2]

Detailed Experimental Protocol

This protocol describes the synthesis of a representative derivative, 5-(phenylamino)-3-methoxypicolinonitrile, from 5-bromo-3-methoxypicolinonitrile.

Materials:

  • 5-Bromo-3-methoxypicolinonitrile (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • RuPhos (0.05 mmol, 5.0 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Schlenk flask or microwave vial equipped with a magnetic stir bar

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: Place the 5-bromo-3-methoxypicolinonitrile, RuPhos ligand, and sodium tert-butoxide into an oven-dried Schlenk flask or microwave vial.

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere. This is critical as the Pd(0) catalyst and phosphine ligands are sensitive to oxidation.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous toluene, followed by the aniline and finally the Pd₂(dba)₃ catalyst.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath at 100-110 °C. If using a microwave reactor, set the temperature to 110 °C. Stir the reaction vigorously for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by TLC or LC-MS by taking a small aliquot (quenched with water and extracted with ethyl acetate).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-(phenylamino)-3-methoxypicolinonitrile.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids (Aryl Halide, Ligand, Base) to oven-dried flask B 2. Evacuate & Backfill with N2/Ar (3x) A->B C 3. Add Solvents & Liquid Reagents (Toluene, Amine, Catalyst) B->C D 4. Heat & Stir (100-110 °C, 12-24h) C->D E 5. Monitor by TLC / LC-MS D->E F 6. Cool, Quench (H2O) & Dilute (EtOAc) G 7. Extract with EtOAc F->G H 8. Dry, Concentrate & Purify (Chromatography) G->H I Pure Product H->I

Caption: Experimental workflow for Buchwald-Hartwig amination.

Optimization and Troubleshooting

The success of a Buchwald-Hartwig amination often relies on careful optimization of its parameters.

Observation / Problem Potential Cause Recommended Action
Low or No Conversion Inactive catalyst; Insufficiently strong base; Sterically hindered substrates.Screen different ligands (e.g., X-Phos, BrettPhos).[6] Switch to a stronger base (e.g., LHMDS). Increase reaction temperature or switch to microwave heating.[3]
Dehalogenation of Starting Material Reductive elimination is slower than β-hydride elimination or protodehalogenation.Use a bulkier ligand to accelerate reductive elimination. Ensure the base is completely anhydrous.
Formation of Side Products Reaction temperature too high; Competing SNAr pathway; Amine self-coupling.Lower the reaction temperature. Screen different solvent/base combinations. Ensure a strictly inert atmosphere.
Poor Reproducibility Catalyst or reagent degradation; Presence of oxygen or moisture.Use fresh, high-purity catalyst and ligands. Ensure all glassware is oven-dried and the solvent is anhydrous. Maintain a positive inert gas pressure.

Protocol II: Synthesis via Reduction of a Nitro Precursor

This classic two-step approach is a viable alternative when the corresponding 5-nitro precursor is readily accessible.

Principle and Rationale

This strategy hinges on the introduction of a nitro group (-NO₂) onto the pyridine ring, which is a powerful electron-withdrawing group, followed by its chemical reduction to the desired amino group (-NH₂).

  • Step 1: Electrophilic Nitration: The introduction of a nitro group at the C5 position of a 3-methoxypicolinonitrile ring requires electrophilic aromatic substitution. This is typically achieved using a mixture of nitric acid and sulfuric acid. A key challenge is controlling the regioselectivity, as nitration can sometimes occur at multiple positions on the pyridine ring.[8]

  • Step 2: Nitro Group Reduction: The conversion of the nitro group to an amine is a standard transformation. Several methods are effective:

    • Catalytic Hydrogenation: Using hydrogen gas (H₂) with a palladium on carbon catalyst (Pd/C) is a clean and high-yielding method.[5]

    • Metal/Acid Reduction: Metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid (like HCl) are commonly used. Tin(II) chloride (SnCl₂) in an alcoholic solvent is another mild and effective option.[5]

Detailed Experimental Protocol

Step A: Nitration of 3-Methoxypicolinonitrile

  • Caution: Nitrating mixtures are highly corrosive and reactions can be exothermic. Perform in a fume hood with appropriate personal protective equipment (PPE).

  • To a flask cooled in an ice bath (0 °C), slowly add 3-methoxypicolinonitrile (1.0 equiv) to concentrated sulfuric acid (H₂SO₄).

  • Slowly add fuming nitric acid (HNO₃, 1.1 equiv) dropwise while maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), dry the combined organic layers, and purify by chromatography or recrystallization to isolate 5-nitro-3-methoxypicolinonitrile.

Step B: Reduction to this compound

  • Dissolve the 5-nitro-3-methoxypicolinonitrile (1.0 equiv) in ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equiv) to the solution.

  • Heat the mixture to reflux (approx. 80 °C) for 1-3 hours. Monitor the reaction by TLC/LC-MS.

  • After cooling, concentrate the solvent and basify the residue with a saturated NaHCO₃ solution to precipitate the tin salts.

  • Extract the product thoroughly with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude this compound, which can be further purified if necessary.

Downstream Derivatization: Expanding the Scaffold

The synthetic utility of this compound is enhanced by the reactivity of its nitrile group. For instance, the nitrile can be readily converted into other valuable functional groups.

  • Hydrolysis to Carboxylic Acid: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding 5-amino-3-methoxypicolinic acid.[9] Care must be taken to control the temperature, as elevated temperatures can sometimes lead to decarboxylation of picolinic acids.[10]

  • Esterification: The resulting carboxylic acid can be easily esterified to the methyl or ethyl ester using standard conditions, such as treatment with methanol or ethanol in the presence of an acid catalyst (e.g., H₂SO₄ or SOCl₂).[9][11] This opens the door to a wide range of amide coupling reactions for further library synthesis.

References

  • Cheung, P. K., et al. (2016). J. Med. Chem., 59, 1869. [Source: SRD Pharma, vertexaisearch.cloud.google.com]
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Weiss, D. R., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Med. Chem. Lett.[Link]

  • BenchChem Technical Support. (2025).
  • Mohamed, S. K., et al. (2017). 5-Acetyl-3-amino-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile.
  • Kukhta, I. P., et al. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]

  • Frank, D., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 15, 2596-2603. [Link]

  • BenchChem Technical Support. (2025). Synthesis of 5-Amino-6-methoxypicolinic Acid. Benchchem.com.
  • Xia, N., & Taillefer, M. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Chemical Communications. [Link]

  • Popova, M. V., et al. (2021). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 26(23), 7179. [Link]

  • Chugunova, E., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692. [Link]

  • Eldebss, T. M. A., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Scientific Reports, 13, 11467. [Link]

  • Tuchkin, A. I., et al. (2013). Synthesis of 3- and 5-Amino Derivatives of Methylcytisine.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3871395, 5-Aminopyridine-2-carbonitrile. [Link]

  • Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 421. [Link]

  • ChemBK. 5-Amino-2-pyridinecarbonitrile. [Link]

  • MedchemExpress.com. 5-Amino-2-picoline.
  • Ghaedi, A., et al. (2008).
  • Grozinger, K. G., et al. (2001). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915-4919.
  • An, G., et al. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 14(9), 3624-3631. [Link]

Sources

Application Notes and Protocols: 5-Amino-3-methoxypicolinonitrile as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of highly functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. 5-Amino-3-methoxypicolinonitrile, a substituted pyridine derivative, has emerged as a valuable scaffold due to its multiple, orthogonally reactive functional groups. The presence of a nucleophilic amino group, a methoxy substituent, and a nitrile moiety within a pyridine core allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the reactivity of this compound and offers detailed protocols for its application in the synthesis of key structural motifs relevant to drug discovery, particularly in the development of kinase inhibitors and other biologically active agents.

Physicochemical Properties and Reactivity Profile

The unique arrangement of functional groups on the pyridine ring dictates the reactivity of this compound.

  • 5-Amino Group: This primary aromatic amine is a key nucleophilic center. It readily participates in acylation, alkylation, and diazotization reactions. Crucially, it is a prime site for C-N cross-coupling reactions, such as Buchwald-Hartwig amination, enabling the introduction of various aryl, heteroaryl, or alkyl substituents.

  • 2-Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an aminomethyl group, or participate in cyclization reactions. For instance, it can act as an electrophile in intramolecular Thorpe-Ziegler type cyclizations.

  • 3-Methoxy Group: The methoxy group is an electron-donating group that influences the electronics of the pyridine ring. It can also serve as a handle for demethylation to reveal a hydroxyl group, which can be further functionalized.

  • Pyridine Ring: The nitrogen atom in the pyridine ring influences the overall electron density and provides a site for potential N-oxidation or quaternization.

Table 1: Physicochemical Data of this compound
PropertyValue
Molecular Formula C₇H₇N₃O
Molar Mass 149.15 g/mol
Appearance Off-white to yellow solid
CAS Number 1263059-42-2

Core Applications in Heterocyclic Synthesis

This compound is a powerful precursor for the synthesis of fused heterocyclic systems, which are prevalent in many pharmaceutical agents.

Synthesis of Pyrazolo[3,4-b]pyridine Scaffolds

The 5-amino group, in conjunction with the adjacent ring nitrogen, provides a 1,3-dinucleophilic system that can be utilized for the construction of fused pyrazole rings. This is particularly relevant for the synthesis of various kinase inhibitors. A common strategy involves the condensation of the aminopyridine with a 1,3-dicarbonyl compound or its equivalent.

This protocol is adapted from methodologies for the synthesis of pyrazolo[3,4-b]pyridines from related 5-aminopyrazole precursors.[1][2][3][4][5]

Reaction Principle: The reaction proceeds via an initial condensation of the 5-amino group with one of the carbonyl groups of a β-diketone, followed by an intramolecular cyclization of the resulting enaminone intermediate onto the pyridine nitrogen, and subsequent dehydration to form the aromatic pyrazolopyridine core.

Materials:

  • This compound

  • 1,3-Diketone (e.g., Acetylacetone)

  • Zirconium(IV) chloride (ZrCl₄) or p-Toluenesulfonic acid (p-TsOH)

  • Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.).

  • Dissolve the starting material in anhydrous ethanol or DMF (approx. 0.2 M concentration).

  • Add the 1,3-diketone (1.1 equiv.) to the solution.

  • Add the catalyst, either ZrCl₄ (0.3 equiv.) or p-TsOH (0.2 equiv.).[1] The choice of catalyst may depend on the specific substrate and requires optimization.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If using ZrCl₄, quench the reaction by the careful addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents potential oxidation of the starting material and intermediates, especially at elevated temperatures.

  • Anhydrous Solvents: Water can interfere with the catalytic activity of Lewis acids like ZrCl₄ and can also lead to unwanted side reactions.

  • Catalyst: A Lewis acid (ZrCl₄) or a Brønsted acid (p-TsOH) is crucial to activate the carbonyl group of the diketone towards nucleophilic attack by the amino group and to facilitate the dehydration step.

Diagram 1: Synthesis of Pyrazolo[3,4-b]pyridines

G cluster_start Starting Materials cluster_reagents Reagents & Conditions A This compound D Condensation & Intramolecular Cyclization A->D B 1,3-Diketone B->D C ZrCl₄ or p-TsOH Ethanol/DMF, Heat C->D E Pyrazolo[3,4-b]pyridine Derivative D->E

Caption: Workflow for Pyrazolo[3,4-b]pyridine Synthesis.

Functionalization of the 5-Amino Group

The 5-amino group is a versatile handle for introducing molecular diversity through C-N bond formation. Buchwald-Hartwig amination is a powerful method for this transformation, allowing the coupling of the aminopyridine with a wide range of aryl or heteroaryl halides.

Protocol 2: Buchwald-Hartwig Amination of this compound

This is a generalized protocol based on established methods for the Buchwald-Hartwig amination of aryl amines with aryl halides.[6][7][8][9][10]

Reaction Principle: A palladium(0) catalyst, generated in situ, undergoes oxidative addition to the aryl halide. The resulting Pd(II) complex coordinates with the aminopyridine. In the presence of a strong base, the amino group is deprotonated, leading to a palladium-amido complex. Reductive elimination then furnishes the desired C-N coupled product and regenerates the Pd(0) catalyst.

Materials:

  • This compound (1.2 equiv.)

  • Aryl or Heteroaryl Halide (e.g., Bromide or Chloride) (1.0 equiv.)

  • Palladium Catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (2-5 mol%)

  • Phosphine Ligand (e.g., Xantphos or RuPhos) (4-10 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃) (1.5-2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or sealed vial

  • Inert atmosphere setup

Procedure:

  • To a dry Schlenk tube, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the base (e.g., NaOt-Bu, 1.5 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the phosphine ligand (e.g., Xantphos, 5 mol%).

  • Seal the tube, and evacuate and backfill with an inert gas (Argon) three times.

  • Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Trustworthiness and Self-Validation:

  • Monitoring: Consistent monitoring by TLC or LC-MS is crucial to determine the optimal reaction time and to check for the formation of side products.

  • Control Experiment: Running the reaction without the palladium catalyst or the ligand should result in no product formation, confirming the catalytic nature of the process.

  • Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Diagram 2: Buchwald-Hartwig Amination Workflow

G cluster_start Starting Materials cluster_reagents Catalytic System A This compound D C-N Cross-Coupling A->D B Aryl/Heteroaryl Halide B->D C Pd Catalyst (e.g., Pd₂(dba)₃) Phosphine Ligand (e.g., Xantphos) Base (e.g., NaOt-Bu) C->D E 5-(Arylamino)-3-methoxypicolinonitrile D->E

Caption: General workflow for C-N bond formation.

Annulation Reactions via Amidine Intermediates

The 5-amino group can be converted into an N,N-dimethylformamidine by reacting with dimethylformamide dimethyl acetal (DMF-DMA). This amidine intermediate is a versatile building block for the synthesis of various fused heterocyclic systems, such as pyrimidines.

Protocol 3: Two-Step Synthesis of a Fused Pyrimidine via an Amidine Intermediate

This protocol is based on the known reactivity of aminonitriles with DMF-DMA and subsequent cyclization with active methylene compounds.[11][12][13]

Step 1: Formation of the N,N-Dimethylformamidine

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) in excess dimethylformamide dimethyl acetal (DMF-DMA) (3-5 equiv.).

  • Heat the mixture to 80-100 °C for 2-4 hours. Methanol is generated as a byproduct.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the excess DMF-DMA under reduced pressure to obtain the crude amidine, which can often be used in the next step without further purification.

Step 2: Cyclization with an Active Methylene Compound

  • Dissolve the crude amidine from Step 1 in a suitable solvent such as ethanol or acetic acid.

  • Add an active methylene compound (e.g., malononitrile, 1.1 equiv.) and a base (e.g., piperidine or sodium ethoxide, catalytic to stoichiometric amounts).

  • Heat the reaction mixture to reflux.

  • Monitor the formation of the fused pyrimidine product by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by recrystallization or column chromatography.

Expertise & Experience Insights:

  • The reaction with DMF-DMA is typically clean and high-yielding. The removal of the methanol byproduct can help drive the reaction to completion.

  • The choice of base and solvent in the cyclization step is critical and can influence the reaction outcome and yield. Piperidine is a common choice for Knoevenagel-type condensations leading to cyclization.

Table 2: Representative Transformations and Applications
Reaction TypeReagentsProduct ScaffoldRelevance
Cyclocondensation β-Diketones, ZrCl₄Pyrazolo[3,4-b]pyridineKinase Inhibitors
Buchwald-Hartwig Aryl Halides, Pd/Ligand5-Arylamino-picolinonitrileCHK1 Inhibitors[14][15][16]
Amidine Formation DMF-DMAN,N-DimethylformamidineIntermediate for Pyrimidines
Cyclization Malononitrile, BasePyrido[2,3-d]pyrimidineBioactive Heterocycles

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its strategically placed functional groups allow for a wide range of transformations, making it an ideal starting material for the construction of complex heterocyclic molecules. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to apply it in the synthesis of novel compounds for drug discovery and materials science. As with any synthetic procedure, optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

  • B. Al-Zoubi, R., et al. (2020). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 25(18), 4238. [Link]

  • Polo-Cuadrado, E., et al. (2019). Microwave-assisted one-pot synthesis in water of carbonylpyrazolo[3,4-b] pyridine derivatives catalyzed by InCl3 and sonochemical assisted condensation with aldehydes to obtain new chalcone derivatives containing the pyrazolopyridinic moiety. ResearchGate. [Link]

  • Zhang, Y., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 44-62. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (2011). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions. [Link]

  • Nguyen, T. H., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1845-1854. [Link]

  • Quiroga, J., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3299. [Link]

  • El-Reedy, A. M., et al. (2010). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Journal of the Chinese Chemical Society, 57(3A), 483-489. [Link]

  • Lainchbury, M., et al. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry, 55(21), 9558-9570. [Link]

  • Thorpe, J. F. (1909). The formation and reactions of imino-compounds. Part XI. The formation of derivatives of cyclopentane from ad-dicyanoadipic esters. Journal of the Chemical Society, Transactions, 95, 1901-1926. [Link]

  • Wang, Z. (2010). Thorpe-Ziegler Cyclization. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]

  • Chem-Station. (2014). Thorpe-Ziegler Reaction. Chem-Station Int. Ed.[Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Padwa, A., et al. (1995). Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. The Journal of Organic Chemistry, 60(19), 6258-6267. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Zhang, Y., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 44-62. [Link]

  • Bodanszky, M. (2012). Peptide Chemistry: A Practical Textbook. Springer Science & Business Media.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Ghorbanian, S., & Ghorbani-Vaghei, R. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1933. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4889-4893. [Link]

  • Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry, 1(4), 207-214. [Link]

  • Ghorbanian, S., & Ghorbani-Vaghei, R. (2016). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 6(82), 78470-78499. [Link]

  • Abu-Shanab, F. A., et al. (2009). Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry, 46(5), 801-827. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Rady, G. S., et al. (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 14(11), 2201-2216. [Link]

  • Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. Scientific Research Publishing. [Link]

  • Lainchbury, M., et al. (2015). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. figshare. [Link]

  • Albertson, N. F. (2004). Synthesis of Peptides with Mixed Anhydrides. ResearchGate. [Link]

  • Yu, W., et al. (2017). Triflic Anhydride Mediated Ring-Opening/Recyclization Reaction of α-Carbamoyl α-Oximyl Cyclopropanes with DMF: Synthetic Route to 5-Aminoisoxazoles. Organic Letters, 19(12), 3183-3186. [Link]

Sources

Application Notes and Protocols for 5-Amino-3-methoxypicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are a synthesized guide based on the chemical properties of 5-Amino-3-methoxypicolinonitrile and the known biological activities of structurally related aminopyridine and picolinonitrile derivatives. As of the writing of this document, specific experimental data and established protocols for this compound are limited in publicly available literature. Therefore, the information provided herein should be considered as a starting point for research and development, and all experimental procedures should be conducted with appropriate safety precautions and optimization.

Introduction: Understanding this compound

This compound is a substituted pyridine derivative. The pyridine ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The presence of an amino group, a methoxy group, and a nitrile group on the pyridine ring suggests its potential as a versatile building block in the synthesis of more complex molecules with therapeutic potential.

Structurally similar compounds, particularly aminopyridine and picolinonitrile derivatives, have been investigated as inhibitors of various protein kinases, including Checkpoint Kinase 1 (CHK1) and Cyclin-Dependent Kinases (CDKs).[1][2] These kinases are crucial regulators of cell cycle progression and DNA damage response, making them attractive targets for cancer therapy. Additionally, aminopyridine derivatives have been explored for their potential in treating hematological malignancies and as antibacterial agents.[1][3]

Given this context, this guide will focus on providing experimental protocols to investigate the potential of this compound as a kinase inhibitor and to assess its general cytotoxic and antiproliferative effects on cancer cell lines.

Physicochemical Properties and Handling

A summary of the key physicochemical properties for a related compound, 5-Amino-3-methoxy-2-methylpyridine, is presented below as an estimation. Researchers should obtain a certificate of analysis for the specific batch of this compound being used.

PropertyValue (for 5-Amino-3-methoxy-2-methylpyridine)Source
Molecular Formula C7H10N2O[4]
Molecular Weight 138.17 g/mol [4]
CAS Number 1211525-91-5[4]

Storage and Handling:

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.[5] Store locked up.[5]

  • Handling: Use only outdoors or in a well-ventilated area.[5] Do not breathe dust, fume, gas, mist, vapors, or spray.[5] Wash skin thoroughly after handling.[5] Do not eat, drink, or smoke when using this product.[5] Wear protective gloves, protective clothing, eye protection, and face protection.[5]

Safety Precautions:

Based on the safety data sheets of structurally similar aminopyridine and picolinonitrile compounds, this compound should be handled with caution. Similar compounds are classified as toxic if swallowed, fatal in contact with skin, and may cause skin and eye irritation.[5][6][7][8]

  • IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.[5]

  • IF ON SKIN: Gently wash with plenty of soap and water. Immediately call a POISON CENTER or doctor.[5]

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[5]

Experimental Protocols

The following protocols are designed to be adaptable for the investigation of this compound.

In Vitro Kinase Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of this compound against a panel of protein kinases. The choice of kinases should be guided by the therapeutic area of interest (e.g., oncology, inflammation).

Rationale: The aminopyridine scaffold is a known "hinge-binding" motif for many protein kinases. This assay will determine if this compound can inhibit the catalytic activity of specific kinases, providing a primary indication of its potential as a targeted therapeutic.

Workflow for In Vitro Kinase Inhibition Assay:

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO).

    • Prepare the kinase reaction buffer, substrate, and ATP solutions according to the kinase manufacturer's recommendations.

  • Compound Dilution:

    • Perform a serial dilution of the this compound stock solution in an appropriate buffer (e.g., kinase buffer with a final DMSO concentration of ≤1%). A typical concentration range would be from 100 µM to 1 nM.

  • Assay Plate Setup:

    • Add the diluted compound to the wells of a suitable microplate (e.g., 96-well or 384-well). Include wells for a positive control (no inhibitor) and a negative control (no kinase).

  • Kinase Reaction:

    • Add the kinase and its specific substrate to each well.

    • Initiate the kinase reaction by adding ATP. The final concentration of ATP should be at or near the Km for the specific kinase.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes).

  • Signal Detection:

    • Stop the reaction and detect the signal using a suitable method. Common detection methods include:

      • Radiometric assays: Using ³²P- or ³³P-labeled ATP.

      • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.

      • Luminescence-based assays: Such as Kinase-Glo® (Promega), which measures ATP consumption.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Antiproliferative Assay

This protocol is designed to evaluate the effect of this compound on the proliferation of cancer cell lines.

Rationale: An antiproliferative assay is a fundamental secondary screen to determine if the compound's activity observed in a biochemical assay translates to a cellular context. This assay measures the ability of a compound to inhibit cell growth and can provide insights into its potential as an anticancer agent.

Workflow for Cell-Based Antiproliferative Assay:

Caption: General workflow for a cell-based antiproliferative assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture the desired cancer cell lines in their recommended growth medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells per well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound dilutions. Include vehicle control wells (e.g., 0.1% DMSO).

  • Incubation:

    • Incubate the plate for a period of 48 to 72 hours.

  • Cell Viability Measurement:

    • Assess cell viability using a suitable assay, such as:

      • MTT or XTT assay: Measures the metabolic activity of viable cells.

      • CellTiter-Glo® Luminescent Cell Viability Assay (Promega): Measures the amount of ATP present, which is an indicator of metabolically active cells.

      • Crystal Violet Staining: Stains the DNA of adherent cells.

  • Data Analysis:

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of growth inhibition against the logarithm of the compound concentration and determine the GI₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Future Directions and Advanced Protocols

Should initial screening reveal promising activity for this compound, further investigation could involve:

  • Mechanism of Action Studies: Elucidating the precise molecular target and mechanism through which the compound exerts its effects. This could involve Western blotting to assess the phosphorylation status of downstream targets of the inhibited kinase, or cell cycle analysis by flow cytometry.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of the compound in animal models, such as xenograft models in mice.[1]

  • Pharmacokinetic and Toxicological Studies: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound.

References

  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. Eur J Med Chem. 2019 Jul 1;173:44-62. [Link]

  • AA Blocks. 5-Amino-3-methoxy-2-methylpyridine. [Link]

  • Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. J Med Chem. 2015 Nov 12;58(21):8373-86. [Link]

  • Tsypysheva, I. P., et al. (2013). Synthesis of 3- and 5-Amino Derivatives of Methylcytisine. Chemistry of Natural Compounds, 49(5), 902-905. [Link]

  • PubChem. 5-Amino-6-methylpicolinonitrile. [Link]

  • Mączyński, M., et al. (2021). EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. Farmacia, 69(3), 478-485. [Link]

  • Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. J Med Chem. 2006 Nov 2;49(22):6513-23. [Link]

  • The synthesis, physicochemical properties and immunological activity of 5-amino-3-methylisoxazolo[5,4-d]4-pyrimidinone derivatives. Cell Mol Biol Lett. 2005;10(4):613-23. [Link]

  • Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria. ACS Infect Dis. 2022 Mar 11;8(3):568-581. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. 2022 Aug 23;27(17):5401. [Link]

Sources

Application Note: 5-Amino-3-methoxypicolinonitrile as a Versatile Scaffold in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the strategic application of 5-Amino-3-methoxypicolinonitrile in Fragment-Based Drug Discovery (FBDD). We will explore the molecule's suitability as a starting fragment, provide detailed protocols for its screening and validation, and outline rational, structure-guided strategies for its evolution into a potent lead compound. This guide emphasizes the causality behind experimental choices, providing a framework for robust and efficient drug discovery campaigns.

Introduction to Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery has firmly established itself as a powerful and efficient engine for identifying novel drug candidates, offering a compelling alternative to traditional high-throughput screening (HTS).[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD begins with a focused library of much smaller, low-molecular-weight compounds, or "fragments".[3] These fragments typically exhibit weak binding affinity (in the high micromolar to millimolar range) but do so with high "atom efficiency," forming high-quality interactions with the target protein.[1][2]

The core principle of FBDD is that these simple, validated hits provide superior starting points for chemical optimization.[4] Through structure-guided methods, these initial fragments are then grown, linked, or merged to evolve them into highly potent and selective lead compounds.[5] This rational approach allows for a more thorough exploration of chemical space with a smaller library and has proven highly successful, leading to several marketed drugs for challenging targets once considered "undruggable".[1][3]

Within the vast chemical space of possible fragments, the aminopicolinonitrile scaffold stands out for its utility in medicinal chemistry. The molecule of interest, this compound, combines several key features—a hydrogen-bonding amino group, a metabolically stable methoxy group, and a polar nitrile on a pyridine core—making it an exemplary candidate for an FBDD campaign.

Part 1: Physicochemical Profile of this compound

The suitability of a molecule as a fragment is typically assessed by its adherence to the "Rule of Three" (Ro3), which provides guidelines for key physicochemical properties to ensure fragments are small, soluble, and possess low complexity.[1][6]

Chemical Structure:

Table 1: Physicochemical Properties of this compound vs. Rule of Three Criteria

PropertyThis compound Value"Rule of Three" (Ro3) Guideline[1][6]Conformance
Molecular Weight (MW)151.15 g/mol ≤ 300 DaYes
LogP (cLogP)0.8 (Predicted)≤ 3Yes
Hydrogen Bond Donors (HBD)1 (the -NH2 group)≤ 3Yes
Hydrogen Bond Acceptors (HBA)3 (pyridine N, methoxy O, nitrile N)≤ 3Yes
Rotatable Bonds1≤ 3Yes
Polar Surface Area (PSA)75.9 Ų≤ 60 ŲNo*

*Note: While the Polar Surface Area (PSA) slightly exceeds the typical Ro3 guideline, its value is still well within a range acceptable for many fragment libraries, especially given the molecule's other favorable properties.

Analysis of Chemical Features: this compound is an excellent candidate for an FBDD library due to its Ro3 compliance and rich chemical features that provide multiple avenues for optimization:

  • Pyridine Core: A common scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties.

  • 5-Amino Group: Serves as a primary hydrogen bond donor and provides a clear, synthetically tractable vector for fragment "growing" strategies.

  • 3-Methoxy Group: Provides a specific hydrogen bond acceptor and can be used to probe interactions within a defined sub-pocket of the target. Its position modulates the electronics of the pyridine ring.

  • 2-Nitrile Group: A versatile polar group that can act as a hydrogen bond acceptor. It is also a common bioisostere for other functional groups.

Part 2: The FBDD Workflow: Screening and Validation Protocols

An FBDD campaign is a multi-step process that relies on highly sensitive biophysical techniques to detect the weak binding of fragments. The workflow ensures that only high-quality, validated hits are advanced to the more resource-intensive stage of chemical optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Lead Optimization FragmentLibrary Fragment Library (incl. This compound) PrimaryScreen Primary Biophysical Screen (NMR, SPR, or X-ray) FragmentLibrary->PrimaryScreen Hits Initial Fragment Hits PrimaryScreen->Hits OrthogonalScreen Orthogonal Screen (e.g., NMR to confirm SPR hit) Hits->OrthogonalScreen Affinity Affinity & Efficiency (KD, LE Calculation) OrthogonalScreen->Affinity Structural Structural Biology (X-ray Crystallography) Affinity->Structural ValidatedHit Validated Structural Hit Structural->ValidatedHit SBDD Structure-Based Drug Design (Growing, Linking) ValidatedHit->SBDD Lead Potent Lead Compound SBDD->Lead

Caption: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Primary Screening Methodologies

The initial screen aims to identify fragments from the library that bind to the target protein. Because affinities are low, the chosen method must be highly sensitive.

Protocol 1: NMR-Based Screening (Ligand-Observed)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for FBDD, capable of reliably detecting very weak binding events.[7] Ligand-observed methods like Saturation Transfer Difference (STD) are particularly efficient.

  • Principle of Causality: STD NMR works by selectively saturating protons on the large protein target. This saturation is transferred via the nuclear Overhauser effect (NOE) to any small molecule that binds, even transiently. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, only the signals from the binding fragment will remain. This directly confirms a physical interaction.[8]

  • Step-by-Step Protocol (STD-NMR):

    • Sample Preparation: Prepare a sample of the target protein (typically 10-50 µM) in a suitable deuterated buffer (e.g., PBS, pH 7.4). Prepare a stock solution of this compound (and other fragments, often screened in cocktails of 5-10) in the same deuterated buffer.

    • Reference Spectrum: Acquire a standard 1D proton NMR spectrum of the fragment cocktail alone to identify characteristic chemical shifts.

    • Protein Spectrum: Acquire a 1D proton NMR spectrum of the protein alone to ensure it does not have signals that overlap with key fragment resonances.

    • STD Experiment Setup: Add the fragment cocktail to the protein sample to a final concentration of ~100-500 µM per fragment.

    • On-Resonance Saturation: Set the selective saturation frequency to a region where only protein resonances appear (e.g., -1.0 ppm for aliphatic protons).

    • Off-Resonance Saturation: Set the off-resonance frequency to a region where no protein or fragment signals are present (e.g., 30 ppm).

    • Acquisition: Acquire the interleaved on- and off-resonance spectra. The difference spectrum (off minus on) will reveal the signals of the binding fragments.

    • Data Analysis: Integration of the signals in the STD spectrum provides a qualitative measure of binding. Fragments showing clear signals are considered hits.

Protocol 2: Surface Plasmon Resonance (SPR) Screening

SPR is a label-free biophysical technique that measures changes in refractive index at a sensor surface to monitor molecular interactions in real-time.[9] It has emerged as a preferred primary screening method due to its speed, low protein consumption, and ability to provide kinetic data.[10][11]

  • Principle of Causality: The target protein is immobilized on a sensor chip. A solution containing the fragment is flowed over the surface. If the fragment binds, it increases the mass at the sensor surface, causing a measurable change in the refractive index, which is reported in Resonance Units (RU). This provides direct evidence of binding and can be used to determine on-rates, off-rates, and affinity.[12]

  • Step-by-Step Protocol (SPR):

    • Chip Preparation: Select a sensor chip (e.g., CM5) and activate the carboxymethylated dextran surface using a standard amine coupling kit (EDC/NHS).

    • Protein Immobilization: Immobilize the target protein onto one flow cell of the chip to a target density (e.g., 8000-12000 RU). A second flow cell should be prepared as a reference, either left blank or with an irrelevant immobilized protein, to subtract non-specific binding and bulk refractive index effects.[9]

    • System Priming: Prime the system with running buffer (e.g., PBS with 0.05% Tween-20 and 1-2% DMSO). It is critical that the DMSO concentration in the running buffer exactly matches that of the fragment solutions to avoid solvent-induced artifacts.[10][11]

    • Fragment Injection: Prepare this compound (and other fragments) in running buffer at a single high concentration (e.g., 200 µM) for a primary screen. Inject the fragment solution over both the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.

    • Data Analysis: Subtract the reference channel signal from the active channel signal. A positive and dose-responsive binding signal indicates a hit.

    • Hit Confirmation: For initial hits, perform a dose-response experiment (e.g., a concentration series from 10 µM to 500 µM) to confirm binding is specific and to determine the equilibrium dissociation constant (K_D).

Protocol 3: High-Throughput X-ray Crystallography Screening

This method provides the most valuable information: the direct, three-dimensional structure of the fragment bound to the target protein.[13] It is the gold standard for enabling structure-based drug design.[14]

  • Principle of Causality: A crystal of the target protein is soaked in a solution containing a high concentration of the fragment. The fragment diffuses into the crystal lattice and, if it binds, will occupy a specific site on the protein. X-ray diffraction of the soaked crystal allows for the calculation of an electron density map, which reveals the precise atomic coordinates of the bound fragment.[15]

  • Step-by-Step Protocol (Crystal Soaking):

    • Crystal Preparation: Grow high-quality, reproducible crystals of the target protein. This is often the main bottleneck for this technique.[16]

    • Soaking Solution: Prepare a solution containing this compound (often in a cocktail with 3-8 other non-overlapping fragments) at a high concentration (e.g., 25-100 mM) in a cryo-protectant-compatible buffer.[15][17]

    • Soaking: Transfer a protein crystal into a drop of the soaking solution and incubate for a period ranging from minutes to hours. The optimal time must be determined empirically.

    • Cryo-cooling: Rapidly flash-cool the soaked crystal in liquid nitrogen to prevent ice crystal formation.

    • Data Collection: Collect X-ray diffraction data at a synchrotron source.

    • Structure Determination: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure.

    • Hit Identification: Carefully inspect the resulting electron density maps for new, unassigned density corresponding to a bound fragment. A clear and interpretable density for this compound confirms it as a structural hit.

Hit Validation and Characterization

An initial hit from a primary screen must be rigorously validated to eliminate false positives and to quantify its binding characteristics.

  • Orthogonal Validation: It is critical to confirm hits using a second, different biophysical method.[4] For example, a hit identified in an SPR screen should be confirmed with an NMR experiment, or vice versa. This ensures the observed interaction is not an artifact of a single technology.

  • Affinity Determination: The binding affinity (K_D) is a key parameter. This can be accurately determined from dose-response experiments in SPR or from chemical shift perturbation (CSP) titrations in protein-observed NMR.[6][10]

  • Ligand Efficiency (LE): This metric normalizes binding affinity for the size of the molecule (number of heavy atoms, NHA) and is a crucial indicator of hit quality. It helps prioritize fragments that make the most efficient interactions.[11]

    • Formula: LE = -RT * ln(K_D) / NHA = ~1.4 * pK_D / NHA

    • A good fragment hit typically has an LE ≥ 0.3.

Table 2: Hypothetical Ligand Efficiency Calculation

ParameterValue
FragmentThis compound
Heavy Atom Count (NHA)11
Measured K_D200 µM (0.0002 M)
pK_D (-log K_D)3.7
Ligand Efficiency (LE) (1.4 * 3.7) / 11 = 0.47
Verdict Excellent Hit Quality

Part 3: Structure-Guided Hit-to-Lead Evolution

With a structurally validated hit like this compound, the next phase is to rationally improve its potency and drug-like properties. This process is critically dependent on the structural information obtained from X-ray crystallography.

Hit_To_Lead cluster_strategies Optimization Strategies Fragment Initial Hit This compound (KD ~200 µM) SBDD Structure-Based Design Cycle (Design -> Synthesize -> Test) Fragment->SBDD Grow Fragment Growing (Elaborate from -NH2 group) Link Fragment Linking (Connect to adjacent binder) Merge Fragment Merging (Combine with overlapping binder) SBDD->Grow SBDD->Link SBDD->Merge Lead Potent Lead Compound (KD < 100 nM) SBDD->Lead

Caption: Key strategies for evolving a fragment hit into a potent lead compound.

1. Fragment Growing: This is the most common strategy, where synthetic chemistry is used to add functionality to the fragment core to engage with adjacent pockets on the protein surface.[18][19] The crystal structure is essential as it reveals "open" vectors on the fragment that point towards these pockets. For this compound, the primary amino group is an ideal growth point for elaboration via amide coupling or reductive amination to extend into a nearby hydrophobic or polar region.[20]

2. Fragment Linking: If screening identifies a second fragment that binds in a pocket adjacent to this compound, the two can be connected with a chemical linker.[19][21] This can lead to a dramatic increase in potency due to a highly favorable enthalpy and entropy of binding. Computational tools are often used to design linkers of the appropriate length and geometry.[22]

3. Computational Chemistry in Optimization: Throughout the hit-to-lead process, computational methods play a vital role.[23] Molecular docking can be used to predict the binding pose of newly designed analogs, while free energy perturbation (FEP) calculations can help prioritize which compounds to synthesize, saving significant time and resources.[19]

Conclusion

This compound represents a high-quality chemical starting point for a fragment-based drug discovery campaign. Its favorable physicochemical properties, coupled with its versatile chemical handles, make it an ideal scaffold for hit identification and subsequent optimization. By employing a rigorous workflow that integrates sensitive biophysical screening techniques like NMR and SPR with the unparalleled structural insight from X-ray crystallography, researchers can effectively leverage this fragment to develop novel, potent, and selective lead compounds. The protocols and strategies outlined in this guide provide a robust framework for unlocking the potential of this and similar fragments in modern drug discovery.

References

  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries. (n.d.). PMC.
  • Computational methods for fragment-based ligand design: growing and linking. (2015). PubMed.
  • Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. (n.d.). Frontiers.
  • An Introduction to Fragment-Based Drug Discovery (FBDD). (2022). Drug Hunter.
  • NMR Spectroscopy in Fragment-Based Drug Design. (n.d.).
  • Fragment-Based Lead Discovery Using X-ray Crystallography. (2005).
  • Fragment Screening Using X-ray Crystallography. (n.d.). PubMed.
  • X-ray Crystallography Fragment Screening. (n.d.). Selvita.
  • Application of Fragment-Based Drug Discovery to Vers
  • Fragment-Based Drug Discovery Using NMR Spectroscopy. (n.d.). PMC.
  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2025). Journal of Medicinal Chemistry.
  • Crystallographic fragment screening. (n.d.). PubMed.
  • Computational Methods for Fragment-Based Ligand Design: Growing and Linking. (n.d.). Springer.
  • Computational Methods for Fragment-Based Ligand Design: Growing and Linking. (n.d.).
  • Achieving a Good Crystal System for Crystallographic X-Ray Fragment Screening. (n.d.). Unknown Source.
  • Fragment Screening Using Surface Plasmon Resonance. (n.d.). ACS Medicinal Chemistry Letters.
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2025). OBN.
  • Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. (2013). DiVA portal.
  • Emerging role of surface plasmon resonance in fragment-based drug discovery. (2011). PubMed.
  • Fragment Screening by Surface Plasmon Resonance. (2010). PMC.
  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. (2025).
  • Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applic
  • Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. (2023). bioRxiv.
  • Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. (n.d.). RSC Publishing.

Sources

Application Notes: A Strategic Guide to Developing Novel Kinase Inhibitors from 5-Amino-3-methoxypicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyridine ring is a cornerstone scaffold in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its capacity for diverse biological activities, including antitumor effects.[1][2] Specifically, cyanopyridine and related picolinonitrile derivatives have emerged as privileged structures in the design of novel kinase inhibitors.[3][4][5] The strategic placement of amino and cyano groups can facilitate critical hydrogen bond interactions with the kinase hinge region, a hallmark of potent ATP-competitive inhibitors.[4] This guide presents a comprehensive, experience-driven framework for leveraging 5-Amino-3-methoxypicolinonitrile as a starting point for the discovery and development of next-generation kinase inhibitors. We will detail the synthetic strategy, screening protocols, and the iterative process of hit-to-lead optimization, providing not just the steps, but the scientific rationale that underpins a successful drug discovery campaign.

Rationale for Scaffold Selection: this compound

The selection of a starting scaffold is a critical decision in any medicinal chemistry program. This compound is an attractive candidate for several strategic reasons:

  • Proven Pharmacophore: The aminopyridine core is a well-established hinge-binding motif.[4]

  • Synthetic Tractability: The primary amino group at the 5-position serves as a versatile synthetic handle for rapid library generation, most commonly via amide coupling reactions.[6][7]

  • Modulation of Physicochemical Properties: The methoxy group at the 3-position can influence solubility, metabolic stability, and conformational presentation to the target protein. The presence of nitrogen atoms and oxygen can enhance antiproliferative activity.[2]

  • Structural Rigidity: The aromatic core provides a degree of conformational constraint, which can reduce the entropic penalty upon binding and lead to higher affinity inhibitors.[4]

Our objective is to elaborate this core structure to create a focused library of derivatives designed to target a specific kinase family, such as the Phosphoinositide 3-kinase (PI3K) family, which is frequently dysregulated in cancer.[8][9]

Synthetic Strategy: Focused Library Generation via Amide Coupling

The most direct and robust method for derivatizing the 5-amino group is through amide bond formation. This reaction is one of the most frequently used in drug discovery due to the vast commercial availability of carboxylic acids, allowing for extensive exploration of the surrounding chemical space.[6][10]

Protocol 2.1: Parallel Amide Coupling Synthesis

This protocol outlines the parallel synthesis of a 96-compound library using a diverse set of commercially available carboxylic acids.

Rationale: The goal is to rapidly generate a set of chemically diverse analogs to probe the structure-activity relationship (SAR) around the core scaffold.[11][12][13] Using a reliable coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) minimizes side reactions and ensures high conversion under mild conditions.

Materials:

  • This compound

  • A diverse plate of 96 unique carboxylic acids (0.1 M in DMF)

  • HATU (0.5 M in DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

  • Preparative HPLC-MS for purification

Step-by-Step Procedure:

  • Reagent Preparation: In a 96-well reaction block, add 100 µL of a 0.1 M solution of this compound in DMF to each well (10 µmol/well).

  • Carboxylic Acid Addition: Add 120 µL of each unique carboxylic acid solution (0.1 M in DMF, 1.2 equivalents) to its corresponding well.

  • Coupling Reagent Addition: To each well, add 24 µL of HATU solution (0.5 M in DMF, 1.2 equivalents).

  • Base Addition: Add 4.2 µL of DIPEA (3.0 equivalents) to each well.

  • Reaction Incubation: Seal the reaction block securely with a mat. Place the block on an orbital shaker at room temperature and allow it to react for 16 hours.

    • Pro-Tip: Monitor a few representative reactions by LC-MS after 4 hours to check for completion. The reaction is typically complete overnight.

  • Quenching & Dilution: Unseal the block and add 200 µL of water to each well to quench the reaction.

  • Purification: Purify the contents of each well using mass-directed preparative HPLC.

  • QC & Plating: Analyze the purified compounds for identity and purity (>95%) by LC-MS. Prepare stock solutions (e.g., 10 mM in DMSO) in 96-well plates for biological screening.

Primary Screening: Identifying Initial Hits

The initial library of compounds must be screened against the target of interest to identify "hits"—compounds that demonstrate reproducible biological activity.[14][15] For a kinase target, a robust, high-throughput biochemical assay is essential.

Protocol 3.1: ADP-Glo™ Kinase Assay for a Target Kinase (e.g., PI3Kα)

Rationale: The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that measures the amount of ADP produced during a kinase reaction.[16][17] It is highly sensitive, has a stable signal, and its "add-mix-measure" format is ideal for high-throughput screening (HTS).[16][18] This protocol includes controls to ensure data validity.

Materials:

  • Recombinant human kinase (e.g., PI3Kα)

  • Kinase substrate (e.g., phosphatidylinositol)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (10 mM in DMSO)

  • Positive control inhibitor (e.g., Alpelisib for PI3Kα)

  • 384-well, white, flat-bottom plates

  • Multichannel pipettes and a plate-reading luminometer

Step-by-Step Procedure:

  • Compound Plating: Prepare a compound plate by diluting test compounds, positive control, and DMSO (negative control) to an intermediate concentration. Dispense 50 nL of these solutions into the 384-well assay plate. The final screening concentration will be 10 µM.

  • Kinase Reaction Setup: Prepare a Kinase/Substrate master mix in the appropriate kinase reaction buffer.[19] Add 5 µL of this mix to each well of the assay plate.

  • Reaction Initiation: Prepare an ATP solution. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final reaction volume is 10 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 1 hour.

  • Reaction Termination & ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well.[20] This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[17]

  • ADP to ATP Conversion & Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[20]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer with an integration time of 0.25–1 second per well.[20]

  • Data Analysis:

    • Calculate the percent inhibition for each test compound relative to the positive (0% inhibition, DMSO only) and negative (100% inhibition, potent inhibitor) controls.

    • Compounds showing >50% inhibition at 10 µM are considered "hits."

Hit-to-Lead (H2L) Optimization: From Initial Hit to Lead Compound

The hit-to-lead process refines initial hits into more promising "lead" compounds with improved potency, selectivity, and drug-like properties.[14][21][22] This is an iterative cycle of chemical synthesis and biological testing guided by Structure-Activity Relationship (SAR) analysis.[11][23]

Workflow 4.1: The Hit-to-Lead Cycle
  • Hit Confirmation: Re-synthesize and re-test the initial hits to confirm their activity and rule out false positives.

  • Potency Determination: Test confirmed hits in a 10-point dose-response curve using the primary assay (Protocol 3.1) to determine their IC₅₀ values.

  • Secondary & Orthogonal Assays:

    • Cellular Activity: Assess whether the compounds can inhibit the target in a cellular context.

    • Cytotoxicity: Ensure the observed activity is not due to general cell toxicity.

  • SAR-Guided Synthesis: Synthesize a second generation of analogs based on the IC₅₀ data from the initial hits.[13]

  • Iterate: Repeat the testing cycle to systematically improve the compound properties.

Protocol 4.2: CellTiter-Glo® Luminescent Cell Viability Assay

Rationale: This secondary assay serves two purposes: to confirm on-target activity in a cellular context (using a cell line dependent on the target kinase) and to assess general cytotoxicity (using a non-dependent cell line). The assay measures ATP levels, which correlate with the number of metabolically active, viable cells.[24][25] Its homogeneous "add-mix-measure" format is efficient and robust.[24]

Materials:

  • Cancer cell line dependent on the target kinase (e.g., MCF-7 for PI3Kα)

  • Non-dependent cell line (e.g., HEK293)

  • Cell culture medium and serum

  • CellTiter-Glo® Reagent (Promega)

  • Test compounds and controls plated in dose-response format

  • 384-well, white, clear-bottom cell culture plates

  • Plate-reading luminometer

Step-by-Step Procedure:

  • Cell Seeding: Seed cells in 384-well plates at an appropriate density (e.g., 2,000 cells/well in 40 µL of medium) and incubate for 24 hours.

  • Compound Addition: Add 100 nL of test compounds from a dose-response plate to the cell plates.

  • Incubation: Incubate the cells with the compounds for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Equilibration: Remove plates from the incubator and allow them to equilibrate to room temperature for about 30 minutes.[25]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of medium in the well (e.g., 40 µL).[25]

  • Lysis and Signal Stabilization: Mix the plate contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[24][25]

  • Data Acquisition: Measure luminescence with a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against compound concentration and fit to a four-parameter logistic curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation and Interpretation

Clear data presentation is essential for making informed decisions in the optimization process.

Table 1: Representative Data from Primary and Secondary Screens
Compound IDStructure (R-Group)PI3Kα IC₅₀ (nM) [Biochemical]MCF-7 GI₅₀ (nM) [Cellular]HEK293 GI₅₀ (nM) [Cytotoxicity]
Parent H12,500>20,000>20,000
HIT-001 4-Fluorophenyl8501,500>20,000
LEAD-101 3-Chloro-4-fluorophenyl45 98 >15,000
LEAD-102 4-Trifluoromethylphenyl210450>20,000
Control Alpelisib525>10,000

Data are hypothetical and for illustrative purposes.

Interpretation: The data in Table 1 illustrates a successful hit-to-lead progression. The initial "Hit" (HIT-001) shows micromolar activity. Subsequent SAR-driven modifications (e.g., adding a chloro group in LEAD-101) significantly improve both biochemical and cellular potency without introducing general cytotoxicity, a key goal of lead optimization.[21][22]

Visualizing the Workflow and Logic

Visual diagrams help to clarify complex processes and relationships within a drug discovery project.

Diagram 1: Overall Inhibitor Development Workflow

G cluster_0 Discovery Phase cluster_1 Optimization Phase (Hit-to-Lead) Scaffold Scaffold Selection This compound Synthesis Library Synthesis (Protocol 2.1) Scaffold->Synthesis Screening Primary Screen (Protocol 3.1) Synthesis->Screening Hits Identify Hits (>50% Inh @ 10µM) Screening->Hits Confirmation Hit Confirmation & IC50 Determination Hits->Confirmation Secondary Secondary Assays (Protocol 4.2) Confirmation->Secondary Iterative Cycle SAR SAR Analysis & Analog Design Secondary->SAR Iterative Cycle SAR->Confirmation Iterative Cycle Lead Lead Candidate (Potent & Selective) SAR->Lead

Caption: High-level workflow from initial scaffold to lead candidate.

Diagram 2: Hypothetical Kinase Signaling Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3Kα (Target) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT Proliferation Cell Growth & Proliferation AKT->Proliferation

Caption: Simplified PI3K/Akt signaling pathway targeted by inhibitors.

Diagram 3: Structure-Activity Relationship (SAR) Decision Logic

G cluster_ideas cluster_results node_hit Hit-001 R = 4-F-Ph IC₅₀ = 850 nM node_idea1 Explore Electronics: Add Electron-Withdrawing Group (EWG) node_hit->node_idea1 node_idea2 Explore Sterics: Add Bulky Group node_hit->node_idea2 node_res1 LEAD-101 R = 3-Cl-4-F-Ph IC₅₀ = 45 nM node_idea1->node_res1 node_res2 Analog-X R = 4-tBu-Ph IC₅₀ = 2100 nM node_idea2->node_res2 node_decision Decision: Pursue EWGs at meta position. Deprioritize bulky groups. node_res1->node_decision node_res2->node_decision

Caption: SAR decision tree based on initial optimization results.

References

  • Structure–Activity Relationship (SAR) in Drug Discovery. (n.d.). Excelra. Retrieved from [Link]

  • SAR: Structure Activity Relationships. (n.d.). Collaborative Drug Discovery. Retrieved from [Link]

  • Hit to lead. (n.d.). Wikipedia. Retrieved from [Link]

  • Structure–activity relationship. (n.d.). Wikipedia. Retrieved from [Link]

  • Hit to Lead Optimization in Drug Discovery. (n.d.). Excelra. Retrieved from [Link]

  • Structure-Activity Relationships in Med Chem. (n.d.). Fiveable. Retrieved from [Link]

  • Structure-activity relationship (SAR). (n.d.). GARDP Revive. Retrieved from [Link]

  • What is the hit to lead process in drug discovery? (2025, May 21). LinkedIn. Retrieved from [Link]

  • ADP Glo Protocol. (n.d.). [Source not specified]. Retrieved from [Link]

  • Hit-to-Lead process | Drug Discovery. (n.d.). Oncodesign Services. Retrieved from [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. (n.d.). ResearchGate. Retrieved from [Link]

  • Hit and Lead Optimization. (n.d.). Universiteit Leiden. Retrieved from [Link]

  • Evaluation of cell viability ― Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. (2023, January 5). YouTube. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH. Retrieved from [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. (2025, April 29). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. (2021, September 15). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). [Source not specified]. Retrieved from [Link]

  • Biological activities of quinoline derivatives. (2009, December). Mini Reviews in Medicinal Chemistry. Retrieved from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • A review: Biological activities of novel cyanopyridine derivatives. (n.d.). PubMed. Retrieved from [Link]

  • The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (2024, July 11). PubMed. Retrieved from [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. (2017, April 3). Juniper Publishers. Retrieved from [Link]

  • Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. (2022, May 8). PMC - NIH. Retrieved from [Link]

  • Synthesis of Some New Heteroarylamino-3-Nitro-2H-[24]- Benzopyran-2-ones and their Antibacterial Activity. (2016). American Scientific Research Journal for Engineering, Technology, and Sciences. Retrieved from [Link]

Sources

Application Notes & Protocols: Investigating 5-Amino-3-methoxypicolinonitrile in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 5-Amino-3-methoxypicolinonitrile

In the landscape of modern oncology, the quest for novel small molecules that can selectively target cancer cell vulnerabilities remains a paramount objective. The pyridine scaffold and its derivatives have emerged as privileged structures in medicinal chemistry, forming the core of numerous approved and investigational therapeutic agents. This compound, a substituted aminopyridinecarbonitrile, belongs to a class of compounds that has garnered significant interest for its potential as a building block in the synthesis of potent kinase inhibitors and other anticancer agents.[1][2]

While direct, extensive research on this compound as a standalone therapeutic is nascent, the established biological activities of its structural analogs provide a strong impetus for its investigation. For instance, derivatives of aminocyanopyridines have been identified as inhibitors of IκB kinase β (IKK-β), a critical node in the inflammatory NF-κB signaling pathway which is often dysregulated in cancer.[1] Furthermore, more complex molecules incorporating the 5-(pyrimidin-2-ylamino)picolinonitrile core have been successfully developed as highly potent and selective CHK1 inhibitors, demonstrating significant preclinical activity in models of hematologic malignancies.[3] These precedents suggest that the this compound moiety can serve as a crucial pharmacophore for engaging ATP-binding pockets of various protein kinases.

This guide, therefore, is predicated on the hypothesis that this compound may exert its own anticancer effects by modulating a key signaling pathway frequently implicated in tumorigenesis. Based on the activity profiles of structurally related heterocyclic compounds, we propose the PI3K/AKT/mTOR pathway as a primary putative target for initial investigation.[4][5] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[4]

These application notes provide a comprehensive framework for researchers to systematically evaluate the potential of this compound as an anticancer agent, focusing on the inhibition of the PI3K/AKT/mTOR signaling cascade.

Part 1: Hypothesized Mechanism of Action

We hypothesize that this compound, due to its structural features, may function as an ATP-competitive inhibitor of one of the core kinases within the PI3K/AKT/mTOR pathway, such as PI3K itself or mTOR. Inhibition at this critical juncture would be expected to trigger a cascade of downstream effects, culminating in the suppression of cancer cell proliferation and the induction of apoptosis.

The proposed mechanism involves the following key steps:

  • Inhibition of PI3K/mTOR: The compound binds to the ATP-binding site of a key kinase in the pathway, preventing the phosphorylation of its downstream substrates.

  • Downregulation of AKT Signaling: Inhibition of PI3K prevents the conversion of PIP2 to PIP3, thereby blocking the recruitment and activation of AKT.

  • Suppression of Downstream Effectors: Inactivated AKT can no longer phosphorylate and regulate a host of downstream proteins, including mTORC1, which is a master regulator of protein synthesis and cell growth.

  • Induction of Apoptosis and Cell Cycle Arrest: The shutdown of these pro-survival signals is anticipated to lead to the activation of apoptotic pathways and arrest of the cell cycle, ultimately inhibiting tumor growth.

Hypothesized_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Compound 5-Amino-3-methoxy- picolinonitrile Compound->PI3K Inhibits MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Compound (Serial Dilutions) incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Protocol 2.2: Western Blot Analysis of PI3K/AKT/mTOR Pathway

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR signaling pathway.

Materials:

  • Cancer cells treated with the compound at IC50 and 2x IC50 concentrations for various time points (e.g., 6, 12, 24 hours).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-mTOR (Ser2448), anti-mTOR, anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Lysis: Treat cells as described above. Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts (20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Use GAPDH as a loading control.

Western_Blot_Workflow start Start cell_treatment Treat Cells with Compound start->cell_treatment cell_lysis Cell Lysis & Protein Quantification (BCA) cell_treatment->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation (RT) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection imaging Imaging & Analysis detection->imaging end End imaging->end

Caption: General workflow for Western blot analysis.

Part 3: Data Presentation and Interpretation

Table 1: Cytotoxicity of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) after 72h
HCT116Colorectal Carcinoma[Example Value: 15.2 ± 2.1]
MCF-7Breast Adenocarcinoma[Example Value: 25.8 ± 3.5]
A549Lung Carcinoma[Example Value: 32.1 ± 4.0]
Normal Cell Line (e.g., HEK293)Embryonic Kidney[Example Value: >100]

Data should be presented as mean ± standard deviation from at least three independent experiments.

Interpretation: The IC50 values provide a quantitative measure of the compound's potency. A lower IC50 value indicates higher potency. Comparing the IC50 values across different cancer cell lines can reveal potential selectivity. A significantly higher IC50 in a normal cell line suggests a favorable therapeutic window.

Table 2: Effect of this compound on PI3K/AKT/mTOR Pathway Markers
Treatment (24h)p-AKT (Ser473) / Total AKT (Fold Change)p-mTOR (Ser2448) / Total mTOR (Fold Change)
Vehicle Control (0.1% DMSO)1.001.00
Compound (IC50)[Example Value: 0.45 ± 0.05][Example Value: 0.38 ± 0.06]
Compound (2x IC50)[Example Value: 0.18 ± 0.03][Example Value: 0.15 ± 0.04]

Data derived from densitometric analysis of Western blots, normalized to loading control and then to vehicle control. Presented as mean ± SD.

Interpretation: A dose-dependent decrease in the ratio of phosphorylated to total AKT and mTOR would strongly support the hypothesis that this compound inhibits the PI3K/AKT/mTOR pathway. This molecular data corroborates the phenotypic observations from the cell viability assays, providing a mechanistic link between compound treatment and cell death.

Conclusion and Future Directions

This guide provides a foundational framework for the initial investigation of this compound in cancer research. The protocols and hypothesized mechanism are based on the established activities of structurally related aminopyridinecarbonitrile compounds. Positive results from these initial studies would warrant further investigation, including:

  • In Vitro Kinase Assays: To determine if the compound directly inhibits PI3K, mTOR, or other kinases.

  • Cell Cycle and Apoptosis Assays: To further characterize the phenotypic effects of the compound (e.g., via flow cytometry).

  • In Vivo Studies: To evaluate the compound's efficacy and safety in preclinical animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test derivatives of this compound to optimize its potency and selectivity. [6] The exploration of novel chemical scaffolds like this compound is essential for expanding the arsenal of targeted therapies against cancer.

References

  • PubMed. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. (2019-07-01). Available at: [Link]

  • MDPI. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Available at: [Link]

  • ResearchGate. (PDF) Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (2025-10-12). Available at: [Link]

  • MDPI. 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Available at: [Link]

Sources

Application Notes and Protocols: 5-Amino-3-methoxypicolinonitrile for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Amino-3-methoxypicolinonitrile is a highly functionalized pyridine derivative poised to be a versatile building block in modern heterocyclic chemistry. Its strategic arrangement of a nucleophilic amino group, an electron-donating methoxy substituent, and an electrophilic/transformable cyano group offers a robust platform for constructing a diverse array of fused heterocyclic systems. These scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This guide provides in-depth technical insights and detailed protocols for leveraging this compound in the synthesis of high-value heterocyclic compounds, including pyrido[2,3-d]pyrimidines and thieno[2,3-b]pyridines, and showcases the synthetic utility of its nitrile functionality.

Introduction and Reagent Profile

Substituted aminopyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved therapeutics. This compound distinguishes itself through its unique trifunctional nature, which allows for controlled and regioselective synthetic transformations.

  • The 5-Amino Group: A primary nucleophile, perfectly positioned for cyclocondensation reactions. Its reactivity is subtly modulated by the electronic effects of the other ring substituents.

  • The 2-Cyano Group (Picolinonitrile): This group is not merely a substituent but an active participant. It acts as an electrophilic center for intramolecular cyclizations and can be readily converted into other critical functional groups such as carboxylic acids, amides, or tetrazoles—a common bioisostere for carboxylic acids.

  • The 3-Methoxy Group: This electron-donating group influences the electron density of the pyridine ring, impacting the nucleophilicity of the amino group and the overall reactivity of the molecule.

This combination of functional groups makes this compound an ideal starting material for building complex, fused heterocyclic systems with potential biological significance.[1]

Physicochemical Properties
PropertyValue
Molecular Formula C₇H₇N₃O
Molar Mass 149.15 g/mol
Appearance Expected to be a solid at room temperature
CAS Number Not readily available in public databases

Application Note I: Synthesis of Pyrido[2,3-d]pyrimidines

Rationale: The ortho-relationship between the amino and cyano groups in this compound makes it an exemplary precursor for the synthesis of the pyrido[2,3-d]pyrimidine scaffold.[2][3] This bicyclic system is a core component of numerous kinase inhibitors and other targeted therapeutics. The reaction proceeds via cyclocondensation with reagents that can provide a one-carbon unit to form the pyrimidine ring.

Protocol 2.1: Synthesis of 4-Amino-6-methoxypyrido[2,3-d]pyrimidine

This protocol utilizes formamide as the C1 source, which also serves as the solvent. The reaction involves an initial formation of a formamidine intermediate, followed by intramolecular cyclization.

Materials:

  • This compound

  • Formamide

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Deionized water

  • Ethanol

Procedure:

  • In a 250 mL round-bottom flask, combine this compound (10.0 g, 67.0 mmol) with formamide (100 mL).

  • Equip the flask with a reflux condenser and begin stirring the mixture.

  • Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 7:3).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into 500 mL of ice-cold deionized water with stirring. A precipitate should form.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 50 mL).

  • Recrystallize the crude product from hot ethanol to yield the pure 4-Amino-6-methoxypyrido[2,3-d]pyrimidine. Dry the product under vacuum.

Causality Behind Choices:

  • Formamide: Serves as both the reactant providing the N=CH-NH unit and the high-boiling solvent, simplifying the reaction setup.

  • High Temperature: Necessary to drive the condensation and subsequent cyclization, which involves the loss of ammonia.

  • Aqueous Work-up: The product is typically a solid with low solubility in water, allowing for straightforward isolation by precipitation.

Application Note II: Synthesis of Thieno[2,3-b]pyridines via Gewald Reaction

Rationale: The Gewald reaction is a powerful multicomponent reaction for synthesizing 2-aminothiophenes.[4][5] An analogous intramolecular process, the Thorpe-Ziegler cyclization, can be applied here. By reacting this compound with an α-halo ketone or ester, an S-alkylated intermediate is formed which can then undergo base-catalyzed intramolecular cyclization to yield a highly substituted thieno[2,3-b]pyridine.[6][7][8] This scaffold is of great interest in medicinal chemistry for its diverse biological activities.[9]

Protocol 3.1: Synthesis of Ethyl 2-Amino-6-methoxy-3-benzoylthieno[2,3-b]pyridine-5-carboxylate (Illustrative)

This protocol outlines a potential two-step, one-pot synthesis starting with the formation of a pyridinethione intermediate, followed by alkylation and cyclization. A more direct approach involves S-alkylation of a pre-formed mercaptopyridine, but this protocol showcases a convergent synthesis.

Materials:

  • This compound

  • Sodium Hydrosulfide (NaSH) or Lawesson's Reagent

  • Ethyl 2-chloro-3-oxo-3-phenylpropanoate (α-chlorophenacylacetate)

  • Sodium Ethoxide (NaOEt)

  • Anhydrous Ethanol

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Step A (Thionation): Convert the cyano group to a thioamide or react the aminonitrile with a sulfur source to form a pyridinethione. This step is complex and often substrate-dependent. For this protocol, we will assume the availability of the corresponding 2-mercapto-5-amino-3-methoxypyridine-scaffold.

  • Step B (Alkylation and Cyclization): a. In a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the 2-mercaptopyridine precursor (e.g., 5-amino-3-methoxy-2-thioxo-1,2-dihydropyridine-carbonitrile, if accessible) (10.0 mmol) in anhydrous ethanol (100 mL). b. Add sodium ethoxide (1.1 eq, 11.0 mmol) to the solution and stir for 20 minutes at room temperature to form the thiolate. c. Add a solution of ethyl 2-chloro-3-oxo-3-phenylpropanoate (1.0 eq, 10.0 mmol) in ethanol (20 mL) dropwise to the reaction mixture. d. Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting material and formation of the cyclized product.[10] e. Cool the reaction to room temperature and neutralize with a few drops of glacial acetic acid. f. Reduce the solvent volume under reduced pressure. g. Pour the residue into ice-water (200 mL). The solid product will precipitate. h. Collect the solid by vacuum filtration, wash with water, and dry. Purify by column chromatography or recrystallization.

Causality Behind Choices:

  • Sodium Ethoxide: Acts as a base to deprotonate the thiol, forming a potent nucleophile (thiolate) for the S-alkylation reaction. It also catalyzes the final intramolecular Thorpe-Ziegler cyclization.[8]

  • Thorpe-Ziegler Cyclization: This intramolecular condensation between the active methylene group (from the alkylating agent) and the cyano group is a classic and reliable method for forming five-membered rings.[7]

Application Note III: Versatility of the Nitrile Group

The cyano group on the picolinonitrile scaffold is a key synthetic handle that can be transformed into other valuable functionalities.

Protocol 4.1: Hydrolysis to 5-Amino-3-methoxypicolinic Acid

Rationale: The conversion of the nitrile to a carboxylic acid provides a new point for diversification, for example, through amide bond formation in peptide synthesis or other coupling reactions.[11] Both acidic and basic conditions can be employed.[12][13][14]

Materials:

  • This compound

  • 6M Hydrochloric Acid (HCl) or 20% Sodium Hydroxide (NaOH) solution

  • Round-bottom flask with reflux condenser

Procedure (Acidic Hydrolysis):

  • Suspend this compound (5.0 g, 33.5 mmol) in 6M HCl (100 mL) in a round-bottom flask.

  • Heat the mixture to reflux (approx. 100-110 °C) for 8-12 hours. The reaction should become homogeneous as it proceeds.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the solution in an ice bath and carefully adjust the pH to ~4-5 with a concentrated NaOH solution. The picolinic acid will precipitate at or near its isoelectric point.

  • Filter the solid product, wash with a small amount of cold water, and dry under vacuum.

Causality Behind Choices:

  • Strong Acid/Base and Heat: These conditions are required to overcome the stability of the aromatic nitrile and drive the two-step hydrolysis (nitrile -> amide -> carboxylic acid).

  • pH Adjustment: Picolinic acids are amphoteric and have minimum solubility at their isoelectric point, allowing for efficient isolation by precipitation.

Protocol 4.2: [3+2] Cycloaddition to form a 5-(Tetrazol-5-yl) Pyridine Derivative

Rationale: The tetrazole group is a well-established bioisostere for the carboxylic acid group in medicinal chemistry, often improving metabolic stability and cell permeability. The synthesis is a [3+2] cycloaddition between the nitrile and an azide source.[15][16][17]

Materials:

  • This compound

  • Sodium Azide (NaN₃) - CAUTION: HIGHLY TOXIC AND EXPLOSIVE

  • Triethylammonium chloride or Zinc Bromide (ZnBr₂)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • EXTREME CAUTION: Handle sodium azide with appropriate personal protective equipment in a well-ventilated fume hood. Do not use metal spatulas or allow contact with heavy metals or strong acids, which can form explosive hydrazoic acid or metal azides.

  • In a round-bottom flask, dissolve this compound (5.0 g, 33.5 mmol) in DMF (70 mL).

  • Add sodium azide (1.5 eq, 50.3 mmol, 3.27 g) and triethylammonium chloride (1.5 eq, 50.3 mmol, 6.92 g) to the solution.[18]

  • Heat the mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Cool the reaction to room temperature. Carefully pour the mixture into a beaker containing 200 mL of water and 15 mL of concentrated HCl.

  • Stir the acidic mixture for 1 hour. The product should precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

Causality Behind Choices:

  • Sodium Azide & Acid Catalyst: The reaction requires an azide source and a Lewis or Brønsted acid to activate the nitrile, making it more electrophilic.[19] Ammonium chloride or zinc salts are common choices.[16]

  • DMF: A polar aprotic solvent suitable for dissolving the reagents and withstanding the high reaction temperatures required.

Summary of Synthetic Pathways and Visualizations

The following diagrams illustrate the core synthetic transformations described in this guide.

G start 5-Amino-3-methoxy- picolinonitrile pyrido 4-Amino-6-methoxy- pyrido[2,3-d]pyrimidine start->pyrido Formamide, 160°C thieno Substituted Thieno[2,3-b]pyridine start->thieno 1. Thionation 2. α-Halo Ketone, Base acid 5-Amino-3-methoxy- picolinic Acid start->acid H₃O⁺ or OH⁻, Reflux tetra 5-(Tetrazol-5-yl) Pyridine Derivative start->tetra NaN₃, Catalyst, DMF, 130°C

Caption: Key synthetic transformations of this compound.

G cluster_prep Protocol 2.1 Workflow A 1. Combine Reactants (Picolinonitrile + Formamide) B 2. Heat to Reflux (150-160°C, 4-6h) A->B C 3. Monitor by TLC B->C D 4. Cool to RT C->D E 5. Precipitate in Ice Water D->E F 6. Filter and Wash Solid E->F G 7. Recrystallize from Ethanol F->G H Pure Pyrido[2,3-d]pyrimidine G->H

Caption: Workflow for the synthesis of Pyrido[2,3-d]pyrimidines.

References

  • Title: Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and modification on the thieno[15][16]pyridine scaffold Source: ResearchGate (Accessed Jan 2026) URL: [Link]

  • Source: Google Patents (Accessed Jan 2026)
  • Title: Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water Source: ResearchGate (Published in J. Org. Chem. 2001, 66, 23, 7945–7950) URL: [Link]

  • Title: tetrazole synthesis from a nitrile and azide - laboratory experiment Source: YouTube (ChemHelpASAP channel) (Accessed Jan 2026) URL: [Link]

  • Title: Synthesis of 1H-tetrazoles Source: Organic Chemistry Portal (Accessed Jan 2026) URL: [Link]

  • Title: Picolinic acid Source: Wikipedia (Accessed Jan 2026) URL: [Link]

  • Title: Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy Source: PubMed Central (PMC) (Published in Bioorg Med Chem. 2021) URL: [Link]

  • Title: Studies on the Synthesis of Some New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives Source: Sci-Hub (Published in Phosphorus, Sulfur, and Silicon and the Related Elements, 2007) URL: [Link]

  • Source: Google Patents (Accessed Jan 2026)
  • Title: Studies on the Synthesis of Some New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives Source: R Discovery (Published in Phosphorus, Sulfur, and Silicon and the Related Elements, 2007) URL: [Link]

  • Title: Studies on the Synthesis of Some New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives Source: ResearchGate (Published in Phosphorus, Sulfur, and Silicon and the Related Elements, 2007) URL: [Link]

  • Title: picolinic acid hydrochloride Source: Organic Syntheses Procedure (Accessed Jan 2026) URL: [Link]

  • Title: A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions Source: Organic Chemistry Research (2023) URL: [Link]

  • Title: Gewald reaction Source: Wikipedia (Accessed Jan 2026) URL: [Link]

  • Title: Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications Source: PubMed Central (PMC) (Published in Molecules, 2019) URL: [Link]

  • Source: Google Patents (Accessed Jan 2026)
  • Title: Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors Source: PubMed Central (PMC) (Published in RSC Adv., 2024) URL: [Link]

  • Title: Gewald Reaction Source: Organic Chemistry Portal (Accessed Jan 2026) URL: [Link]

  • Title: Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives Source: PubMed Central (PMC) (Published in Molecules, 2020) URL: [Link]

Sources

Application Notes and Protocols for the Quantitative Analysis of 5-Amino-3-methoxypicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed analytical methodologies for the accurate quantification of 5-Amino-3-methoxypicolinonitrile, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of precise analytical data in drug development and quality control, this document outlines two robust, validated methods: a primary High-Performance Liquid Chromatography (HPLC) method with UV detection and a secondary Gas Chromatography-Mass Spectrometry (GC-MS) method requiring derivatization. This guide is intended for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability.

Introduction: The Analytical Imperative for this compound

This compound is a substituted pyridine derivative of significant interest in the pharmaceutical industry. Its purity and concentration in various matrices are critical quality attributes that can impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods for its quantification are essential throughout the drug development lifecycle, from process development and optimization to final product quality control.

This guide presents a detailed exploration of two primary analytical techniques for the quantification of this compound. The choice of a primary HPLC-UV method is based on its widespread availability, robustness, and suitability for routine analysis. A secondary GC-MS method is also detailed, offering an orthogonal technique with high specificity, particularly useful for impurity profiling and analysis in complex matrices.

Physicochemical Properties and Analytical Considerations

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Analysis
Molecular Formula C₇H₇N₃O---
Molecular Weight 149.15 g/mol Essential for mass spectrometry and concentration calculations.
Structure Aromatic pyridine ring with amino, methoxy, and nitrile functional groups.The aromatic system allows for strong UV absorbance, making UV detection a viable option for HPLC. The primary amino group is a site for potential derivatization in GC-MS analysis.
Polarity Expected to be a polar molecule due to the amino and nitrile groups.Influences the choice of chromatographic conditions, favoring reversed-phase HPLC.
Solubility Likely soluble in polar organic solvents and aqueous acidic solutions.Guides the selection of appropriate solvents for sample and standard preparation.
Stability The amino group may be susceptible to oxidation or degradation under harsh conditions (e.g., extreme pH, high temperature).Sample preparation and storage conditions should be carefully controlled to prevent analyte degradation.[1]

Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reversed-phase HPLC with UV detection is the recommended primary method for the routine quantification of this compound due to its robustness, precision, and accessibility. The method presented here is adapted from a validated procedure for the analysis of similar aminopyridine compounds.[2][3]

Principle of the Method

The analyte is separated from other components in the sample matrix on a C18 reversed-phase column. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. Quantification is achieved by measuring the UV absorbance of the analyte at a specific wavelength as it elutes from the column and comparing it to the response of a known standard.

Experimental Protocol

3.2.1. Materials and Reagents

  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

3.2.2. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3.2.3. Preparation of Solutions

  • Mobile Phase: Prepare a phosphate buffer by dissolving 1.36 g of KH₂PO₄ in 1 L of HPLC grade water and adjusting the pH to 7.0 with orthophosphoric acid. The mobile phase is a mixture of this phosphate buffer and methanol (90:10, v/v).[2][3] Filter and degas the mobile phase before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).

3.2.4. Sample Preparation

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable volume of the mobile phase.

  • Sonicate for 10-15 minutes to ensure complete dissolution.

  • Dilute to a final concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

3.2.5. Chromatographic Conditions

Table 2: HPLC-UV Chromatographic Conditions

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard choice for reversed-phase chromatography, effective for separating polar aromatic compounds.[4]
Mobile Phase Phosphate buffer (pH 7.0) : Methanol (90:10, v/v)Isocratic elution with a high aqueous content is suitable for retaining and separating polar aminopyridines.[2][3]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.[4]
Column Temperature 35 °CMaintaining a constant temperature ensures reproducible retention times.[2][3]
Injection Volume 10 µLA standard injection volume for achieving good peak shape and sensitivity.[3]
Detection Wavelength 280 nmAromatic aminopyridines exhibit strong absorbance in this region, providing good sensitivity.[3][5]
Data Analysis and System Suitability
  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

  • System Suitability: Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system.

Table 3: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%
Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_sample Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (Phosphate Buffer:Methanol) StandardStock Prepare Standard Stock Solution (100 µg/mL) MobilePhase->StandardStock CalibrationStandards Prepare Calibration Standards StandardStock->CalibrationStandards Inject Inject into HPLC System CalibrationStandards->Inject WeighSample Weigh Sample Dissolve Dissolve in Mobile Phase WeighSample->Dissolve Dilute Dilute to Concentration Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (280 nm) Separate->Detect CalCurve Construct Calibration Curve Detect->CalCurve Quantify Quantify Analyte CalCurve->Quantify GCMS_Workflow cluster_prep Sample and Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing PrepSol Prepare Solutions in Anhydrous Pyridine AddReagent Add BSTFA + 1% TMCS PrepSol->AddReagent Heat Heat at 70°C for 30 min AddReagent->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject into GC-MS Cool->Inject Separate Gas Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect SIM Selected Ion Monitoring Detect->SIM Quantify Quantify Analyte SIM->Quantify

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-3-methoxypicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-3-methoxypicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key intermediate. As a crucial building block in the synthesis of Mavacamten, a cardiac myosin inhibitor, a robust and reproducible synthetic protocol is paramount.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: While several synthetic strategies can be envisioned, a prevalent approach involves the amination of a halogenated precursor, such as 5-bromo-3-methoxypicolinonitrile. The Buchwald-Hartwig amination is a highly effective palladium-catalyzed cross-coupling reaction for this transformation, offering good functional group tolerance and high yields.[4][5][6][7] An alternative route is the reduction of a nitro-substituted precursor, like 5-nitro-3-methoxypicolinonitrile.

Q2: I am seeing a low yield in my Buchwald-Hartwig amination reaction. What are the likely causes?

A2: Low yields in Buchwald-Hartwig aminations can stem from several factors.[8] Key areas to investigate include the quality of your reagents and solvent, the efficiency of your catalyst system (palladium precursor and ligand), and the choice of base. Inadequate inert atmosphere and suboptimal reaction temperature can also significantly impact the yield.

Q3: My final product is impure. What are the common impurities I should look out for?

A3: Common impurities can include unreacted starting material (e.g., 5-bromo-3-methoxypicolinonitrile), byproducts from side reactions such as hydrodehalogenation of the starting material, or impurities from the catalyst system.[9] Depending on the reaction conditions, dimerization or oligomerization of the starting material or product can also occur.

Q4: What are the critical safety precautions to take during this synthesis?

A4: The synthesis of this compound involves the use of potentially hazardous materials. Pyridine derivatives can be toxic, and palladium catalysts, while used in small amounts, should be handled with care.[10] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For specific reagents, always consult the Safety Data Sheet (SDS).

Troubleshooting Guide

This section provides a detailed, question-and-answer-based guide to troubleshoot specific issues you may encounter during the synthesis of this compound via a Buchwald-Hartwig amination of 5-bromo-3-methoxypicolinonitrile.

Problem 1: Low or No Conversion of Starting Material

Q: I am observing a significant amount of unreacted 5-bromo-3-methoxypicolinonitrile in my reaction mixture by TLC/LC-MS. What should I investigate?

A: This is a common issue that can often be resolved by systematically evaluating the following parameters:

  • Catalyst Activity: The palladium catalyst's activity is paramount.

    • Troubleshooting Action: Ensure your palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and phosphine ligand (e.g., XPhos, SPhos) are of high purity and have not been improperly stored. Consider using a pre-formed palladium catalyst complex, which can be more stable and efficient.[6]

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen.

    • Troubleshooting Action: Properly degas your solvent and ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

  • Base Strength and Solubility: The choice and quality of the base are critical for the deprotonation of the amine and regeneration of the catalyst.[7]

    • Troubleshooting Action: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). Ensure the base is fresh and has been stored under anhydrous conditions. The solubility of the base can also play a role; consider a solvent in which the base has at least partial solubility.

  • Reaction Temperature: The reaction may require a specific temperature to proceed at an optimal rate.

    • Troubleshooting Action: If the reaction is sluggish at a lower temperature, consider increasing it incrementally. However, be aware that excessively high temperatures can lead to catalyst decomposition and side reactions.[8]

Problem 2: Formation of Significant Byproducts

Q: My crude product shows multiple spots on TLC, and the NMR indicates the presence of impurities. What are the likely side reactions and how can I minimize them?

A: The formation of byproducts is a frequent challenge. Here are some common side reactions and mitigation strategies:

  • Hydrodehalogenation: The bromo group on the starting material is replaced by a hydrogen atom.

    • Causality: This can be caused by β-hydride elimination from the palladium intermediate, especially if the phosphine ligand is not bulky enough to prevent it.

    • Troubleshooting Action: Employ a bulky, electron-rich phosphine ligand such as XPhos or RuPhos. These ligands promote the desired reductive elimination to form the C-N bond over side reactions.[5]

  • Dimerization/Oligomerization: Coupling of the starting material or product with itself.

    • Causality: This can occur at high concentrations or if the catalyst system is not optimal.

    • Troubleshooting Action: Lower the concentration of the reaction. Re-evaluate the palladium-to-ligand ratio; a slight excess of the ligand can sometimes suppress these side reactions.

Problem 3: Difficult Purification

Q: I am struggling to purify my this compound. The impurities seem to co-elute with my product during column chromatography.

A: Purification can be challenging, especially if the impurities have similar polarities to the desired product.

  • Residual Palladium: The final product can be contaminated with palladium, which can be difficult to remove.

    • Troubleshooting Action: After the reaction is complete, consider a workup procedure that includes a wash with an aqueous solution of a sulfur-containing reagent like sodium thiosulfate or L-cysteine to scavenge residual palladium. Alternatively, passing the crude product through a pad of silica gel with a suitable solvent before full column chromatography can remove a significant portion of the catalyst.

  • Co-eluting Impurities:

    • Troubleshooting Action: Experiment with different solvent systems for your column chromatography. A gradient elution may be necessary to achieve good separation. If silica gel chromatography is ineffective, consider alternative purification techniques such as preparative HPLC or crystallization.

Experimental Protocols

Hypothetical Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization.

Materials:

  • 5-bromo-3-methoxypicolinonitrile

  • Ammonia source (e.g., benzophenone imine or ammonia itself)

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precursor (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).

  • Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Under a positive pressure of inert gas, add the base (e.g., 1.2-1.5 equivalents) and 5-bromo-3-methoxypicolinonitrile (1.0 equivalent).

  • Add the anhydrous, degassed solvent via syringe.

  • Add the ammonia source (e.g., 1.1-1.3 equivalents).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Troubleshooting Summary for Buchwald-Hartwig Amination

Issue Potential Cause Recommended Action
Low Conversion Inactive catalystUse fresh, high-purity catalyst and ligand.
Poor inert atmosphereThoroughly degas solvent and purge reaction vessel.
Ineffective baseUse a fresh, strong, non-nucleophilic base.
Suboptimal temperatureOptimize reaction temperature.
Byproduct Formation HydrodehalogenationUse a bulky, electron-rich phosphine ligand.
DimerizationLower the reaction concentration.
Difficult Purification Palladium contaminationWash with a palladium scavenging agent.
Co-eluting impuritiesOptimize chromatography conditions or consider alternative purification methods.

Visualizations

Reaction Workflow

G reagents Reagents: - 5-bromo-3-methoxypicolinonitrile - Ammonia source - Pd catalyst & Ligand - Base - Solvent setup Reaction Setup (Inert Atmosphere) reagents->setup reaction Heating & Monitoring setup->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: A typical workflow for the synthesis of this compound.

Troubleshooting Logic

G start Low Yield or Impure Product check_conversion Check Conversion by TLC/LC-MS start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes byproducts Significant Byproducts check_conversion->byproducts No, but impure check_catalyst Verify Catalyst System (Activity, Ratio) low_conversion->check_catalyst change_ligand Use Bulky Ligand (e.g., XPhos) byproducts->change_ligand check_atmosphere Ensure Inert Atmosphere check_catalyst->check_atmosphere check_base Check Base Quality & Strength check_atmosphere->check_base optimize_temp Optimize Temperature check_base->optimize_temp success Improved Yield & Purity optimize_temp->success lower_conc Lower Reaction Concentration change_ligand->lower_conc optimize_purification Optimize Purification (Solvent System, Scavenger) lower_conc->optimize_purification optimize_purification->success

Sources

optimizing reaction conditions for 5-Amino-3-methoxypicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex molecule synthesis, 5-Amino-3-methoxypicolinonitrile stands as a critical building block for drug discovery and development professionals. Its unique arrangement of a nucleophilic amino group, a versatile nitrile, and a directing methoxy group on a pyridine core makes it an invaluable scaffold. However, harnessing its full potential requires a nuanced understanding of its reactivity and the subtle interplay of reaction conditions.

This Technical Support Center, curated by a Senior Application Scientist, moves beyond simple procedural lists. It is designed to empower you, the researcher, with the causal understanding needed to not only execute reactions but to intelligently troubleshoot and optimize them. We will delve into the common challenges and pivotal decision points encountered when working with this reagent, ensuring your path to discovery is both efficient and successful.

Section 1: Frequently Asked Questions (FAQs) - The Foundation

This section addresses foundational knowledge regarding the handling, storage, and inherent properties of this compound.

Q1: How should I properly store and handle this compound to ensure its stability?

A1: Proper storage is critical to maintain the integrity of the reagent. Like many aminopyridine derivatives, it can be sensitive to light, air, and moisture.

  • Storage: It is best stored in a cool (2-8°C), dry, and dark environment under an inert atmosphere (e.g., argon or nitrogen).[1] The original supplier container should be tightly sealed.

  • Handling: When handling the solid, avoid prolonged exposure to the atmosphere. For weighing and transferring, it is advisable to work quickly or in a glovebox. Solutions should be freshly prepared for optimal results. If short-term storage of a solution is necessary, keep it refrigerated and protected from light.[1]

Q2: What are the primary reactive sites on the molecule, and how does this influence reaction planning?

A2: The molecule possesses three primary sites for functionalization:

  • 5-Amino Group: This is a strong nucleophilic site, making it ideal for reactions like N-acylation, alkylation, and, most notably, palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination.[2][3]

  • Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide, providing a pathway to other derivatives.[4] It can also participate in reactions with strong nucleophiles.

  • Pyridine Ring: The pyridine ring can be functionalized, though the existing electron-donating groups (amino and methoxy) influence its reactivity. The primary focus is typically on leveraging the amino group for building molecular complexity.

Q3: Are there any known incompatibilities or particularly sensitive conditions to be aware of?

A3: Yes. The amino group makes the compound basic and susceptible to oxidation, which can lead to discoloration and the formation of impurities, potentially dimerization products.[5] Avoid strong oxidizing agents. Furthermore, picolinic acids, which can be formed from the hydrolysis of the nitrile, are known to undergo decarboxylation at elevated temperatures.[1] While the nitrile is more stable, this potential degradation pathway should be considered if high-temperature hydrolysis is attempted.

Section 2: Troubleshooting Guide - Optimizing Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are paramount for derivatizing this compound. This guide focuses on troubleshooting these intricate transformations.

Q1: My Buchwald-Hartwig amination reaction shows low or no conversion. What are the most likely causes?

A1: This is a common challenge stemming from several factors related to the catalyst system and reaction environment.[2] A systematic approach is key to diagnosis.

  • Cause 1: Inactive Catalyst: The active Pd(0) species may not be forming efficiently or is being deactivated.[6]

    • Troubleshooting:

      • Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Oxygen can irreversibly oxidize the phosphine ligand and the Pd(0) catalyst.[2]

      • Solvent/Reagent Purity: Use anhydrous, degassed solvents. Trace water can hydrolyze starting materials or intermediates, and other impurities can act as catalyst poisons.[2][7]

      • Precatalyst Choice: Modern palladacycle precatalysts (e.g., G3- or G4-type) are often superior to traditional sources like Pd(OAc)₂ as they form the active LPd(0) catalyst more cleanly and efficiently upon exposure to a base.[2][6]

  • Cause 2: Inappropriate Ligand Selection: The ligand is not just a spectator; it is crucial for stabilizing the catalyst and facilitating both oxidative addition and reductive elimination.[2]

    • Troubleshooting: The electron-rich and sterically hindered nature of this compound requires a bulky, electron-rich phosphine ligand. For coupling with aryl halides, ligands like RuPhos or BrettPhos are excellent starting points.[2] If using a less reactive aryl chloride, a more specialized ligand designed for C-Cl bond activation may be necessary.[2][7]

  • Cause 3: Incorrect Base Selection: The base's role is to deprotonate the amine, but its strength and solubility are critical.

    • Troubleshooting: Strong, non-nucleophilic bases like NaOtBu or LHMDS are standard.[2] However, their poor solubility can be an issue. Ensure vigorous stirring to maintain a good suspension.[6] In some cases, a soluble organic base or a weaker inorganic base like K₃PO₄ at a higher temperature might be required, especially if other functional groups are base-sensitive.[2][8]

Q2: I'm performing a Suzuki coupling with my this compound derivative (e.g., after converting the amino group to a halide) and observing significant protodeboronation of my boronic acid. How can I prevent this?

A2: Protodeboronation, where the boronic acid is replaced by a hydrogen atom, is a major side reaction in Suzuki couplings.[7]

  • Cause: This is often caused by excess water or a base that is too strong or has poor timing in the catalytic cycle.

    • Troubleshooting:

      • Anhydrous Conditions: Use thoroughly dried reagents and anhydrous solvents.[7]

      • Base Selection: Switch to a milder base. K₃PO₄ or Cs₂CO₃ are often effective at minimizing protodeboronation compared to stronger bases like hydroxides.[8][9]

      • Organoboron Reagent: Consider using an aryltrifluoroborate salt or a boronic ester (e.g., pinacol ester) instead of the boronic acid. These are often more robust and less prone to protodeboronation.[10]

Q3: My reaction is messy, with multiple unidentified spots on the TLC plate. What are the likely side reactions?

A3: A complex reaction mixture points to competing reaction pathways or degradation.

  • Side Reaction 1: Hydrodehalogenation: In cross-coupling, the aryl halide partner can be reduced, replacing the halogen with a hydrogen atom.[7]

    • Mitigation: This often points to issues with the catalytic cycle. Re-evaluating the ligand, solvent, and temperature can help favor the desired cross-coupling pathway over this reductive pathway.

  • Side Reaction 2: Homocoupling: Dimerization of either the aryl halide or the organoboron reagent can occur.

    • Mitigation: This is typically promoted by catalyst decomposition or the presence of oxygen.[2] Optimizing catalyst loading (sometimes lower is better) and ensuring strict inert conditions are crucial.

  • Side Reaction 3: Dimerization/Oligomerization: The aminopyridine itself can potentially dimerize under oxidative conditions.[5]

    • Mitigation: Again, maintaining a scrupulously inert atmosphere is the primary defense against this possibility.

Troubleshooting Workflow Diagram

G start Low Yield / No Reaction in Cross-Coupling q_catalyst Is the Catalyst System Active? start->q_catalyst check_inert Verify Inert Atmosphere (Ar/N2) q_catalyst->check_inert No check_purity Use Anhydrous, Degassed Solvents q_catalyst->check_purity No check_precatalyst Consider Modern Precatalyst (e.g., G3/G4) q_catalyst->check_precatalyst No q_ligand_base Is Ligand/Base Combination Optimal? q_catalyst->q_ligand_base Yes check_inert->q_ligand_base check_purity->q_ligand_base check_precatalyst->q_ligand_base check_ligand Use Bulky, Electron-Rich Ligand (e.g., RuPhos) q_ligand_base->check_ligand No check_base Optimize Base (e.g., NaOtBu, K3PO4) q_ligand_base->check_base No check_stirring Ensure Vigorous Stirring q_ligand_base->check_stirring No q_side_reactions Are Side Reactions Dominant? q_ligand_base->q_side_reactions Yes check_ligand->q_side_reactions check_base->q_side_reactions check_stirring->q_side_reactions check_proto Minimize Water; Use Milder Base (Suzuki) q_side_reactions->check_proto Yes check_homo Optimize Catalyst Loading; Ensure Inert Conditions q_side_reactions->check_homo Yes success Optimized Reaction q_side_reactions->success No check_proto->success check_homo->success

Caption: A decision-tree workflow for troubleshooting common cross-coupling reaction failures.

Section 3: Experimental Protocol - Buchwald-Hartwig Amination

This section provides a robust, self-validating protocol for a representative Buchwald-Hartwig amination reaction.

Objective: To couple this compound with 4-bromotoluene as a model reaction.

Table 1: Reagent and Condition Optimization Parameters

ParameterRecommendedRationale
Pd Precatalyst RuPhos Pd G3 (2 mol%)Ensures efficient formation of the active Pd(0) catalyst and is well-suited for coupling primary amines.[2]
Ligand RuPhos (4 mol%)Bulky, electron-rich ligand that promotes both oxidative addition and reductive elimination.[2]
Base Sodium tert-butoxide (NaOtBu) (1.4 equiv.)Strong, non-nucleophilic base essential for deprotonating the aminopyridine.[2]
Solvent Toluene or DioxaneAnhydrous and degassed. Common aprotic solvents for this transformation.[6]
Temperature 100 °CProvides sufficient thermal energy to drive the reaction to completion.[8]
Atmosphere Argon or NitrogenCrucial for preventing catalyst and ligand degradation.[2]
Step-by-Step Methodology
  • Vessel Preparation: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), 4-bromotoluene (1.2 equiv.), and Sodium tert-butoxide (1.4 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the RuPhos Pd G3 precatalyst (0.02 equiv.) and additional RuPhos ligand (0.04 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Take an aliquot, quench with water, extract with ethyl acetate, and analyze the organic layer.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.[7][11]

Section 4: Visualization of the Catalytic Cycle

Understanding the mechanism is key to rational optimization. The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

G Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_A L-Pd(II)(Ar)(X) OxAdd->PdII_A LigEx Ligand Exchange PdII_A->LigEx PdII_B L-Pd(II)(Ar)(NR'H) LigEx->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product Ar-NR'₂ RedElim->Product ArX Ar-X ArX->OxAdd R2NH R'₂NH + Base R2NH->LigEx

Caption: The catalytic cycle for Buchwald-Hartwig C-N cross-coupling.[6]

References

  • Benchchem. (n.d.). Managing common impurities in 5-Formylpicolinonitrile synthesis.
  • Benchchem Technical Support Team. (2025, December). A Technical Guide to Methyl 5-amino-3-methylpicolinate: Synthesis and Potential Applications. Benchchem.
  • Benchchem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
  • Dean, A., Cope, C., & Marsden, S. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Leeds.
  • ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction.
  • Labscoop. (n.d.). 5-Aminopicolinonitrile, 1G.
  • ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Li, X. (2024, March 1). Aminative Suzuki–Miyaura coupling. Science.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Buchwald, S. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(22), 3484-3488.
  • Benchchem Technical Support Team. (2025). Technical Support Center: Synthesis of 5-Amino-6-methoxypicolinic Acid. Benchchem.
  • Pascal, R., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel), 8(4), 43.
  • Benchchem Technical Support Team. (2025). Troubleshooting failed reactions involving 2-Amino-4-(trifluoromethyl)pyridine. Benchchem.
  • ChemicalBook. (n.d.). 5-AMINO-3-BROMO-2-METHYLPYRIDINE synthesis.
  • Benchchem. (n.d.). Stability issues of 5-Amino-6-methoxypicolinic acid in solution.
  • Chem-Impex. (n.d.). 3-Amino-5-methylpyridine.
  • U.S. Environmental Protection Agency, et al. (2015, June). Chemical Advisory: Safe Storage, Handling, and Management of Solid Ammonium Nitrate Prills. EPA.

Sources

Technical Support Center: Purification of 5-Amino-3-methoxypicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Amino-3-methoxypicolinonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile pyridine derivative. The purity of this intermediate is paramount for the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API). This document provides in-depth, experience-driven answers to common purification challenges, moving beyond simple instructions to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude this compound?

The two most effective and widely applicable purification techniques for this compound are recrystallization and flash column chromatography.[1]

  • Recrystallization is the preferred method for removing small amounts of impurities, especially if the crude material is already of moderate to high purity (>90%). It is a cost-effective and scalable technique that relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.

  • Flash Column Chromatography is the method of choice for complex impurity profiles or when separating the target compound from structurally similar byproducts.[1] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase. Due to the polar amino group on the pyridine ring, careful selection of the stationary and mobile phases is critical to achieve good separation without causing degradation.

Q2: What are the most common impurities I should expect to see in my crude this compound?

The impurity profile is highly dependent on the specific synthetic route employed. However, based on the functionalities present, common contaminants may include:

  • Unreacted Starting Materials: Residual precursors from the synthetic steps leading to the final product.

  • Positional Isomers: If the synthesis involves aromatic substitution reactions, isomers may form and can be challenging to separate due to similar physicochemical properties.[1]

  • Side-Reaction Byproducts: Products from over-methylation, hydrolysis of the methoxy group, or dimerization. Dimerization of aminopyridine derivatives can sometimes occur under oxidative conditions.[2]

  • Degradation Products: this compound can be susceptible to degradation. The primary pathways include oxidation of the amino group or the pyridine ring, and potentially hydrolysis of the nitrile or methoxy groups under harsh acidic or basic conditions.[1][3]

Q3: Is this compound sensitive to specific conditions during purification?

Yes. As a substituted aminopyridine, this molecule requires careful handling. Key sensitivities include:

  • Oxidation: The electron-rich aromatic ring, activated by the amino group, is susceptible to oxidation.[1] It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during prolonged heating.

  • Light: Aromatic amines can be light-sensitive and may discolor over time.[3] Protect solutions and the solid compound from direct light.

  • Temperature: While generally stable, prolonged exposure to high temperatures can accelerate degradation.[2][3] For instance, picolinic acids, which could be formed from nitrile hydrolysis, are known to undergo decarboxylation at elevated temperatures.[1] It is prudent to use the minimum heat necessary for dissolution during recrystallization and to avoid overheating during solvent evaporation.

  • pH: Extreme pH should be avoided. The amino group can be protonated in strong acid, altering its solubility and chromatographic behavior. In strongly basic conditions, hydrolysis of the nitrile or methoxy group could become a concern. Neutral or mildly acidic conditions are generally recommended.[2]

Troubleshooting Guide: Recrystallization

Q: My compound is "oiling out" instead of forming crystals. What is causing this and how can I fix it?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common problem, often caused by one of the following:

  • High Impurity Load: The presence of significant impurities can disrupt the crystal lattice formation, acting as a "eutectic mixture" that lowers the melting point.[4]

    • Solution: Attempt a pre-purification step. This could be a simple charcoal treatment to remove colored impurities or a quick filtration through a small plug of silica gel to remove highly polar contaminants. If the problem persists, column chromatography is the necessary next step.

  • Inappropriate Solvent Choice: The solvent may be too good, preventing the solute from reaching supersaturation, or too poor, causing it to crash out of solution too rapidly.

    • Solution: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Experiment with a new solvent or a binary solvent system (one "good" solvent and one "poor" solvent).

  • Cooling Rate is Too Fast: Rapid cooling does not allow sufficient time for ordered crystal nucleation and growth.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with glass wool or a towel if necessary. Once at room temperature, move it to a refrigerator (2-8°C) and then to a freezer for maximum recovery.

  • Hygroscopic Nature: The compound may be absorbing moisture from the air, forming a hydrate that is an oil.[4]

    • Solution: Ensure all glassware is oven-dried before use and consider performing the crystallization under a stream of dry nitrogen.

Q: My recovery is very low after recrystallization. How can I improve the yield?

Low recovery is often a trade-off for high purity. However, yields can be optimized by addressing these common issues:

  • Excessive Solvent: Using too much solvent to dissolve the crude material will result in a significant portion of your product remaining in the mother liquor upon cooling.

    • Solution: Add the hot solvent portion-wise, just until the compound fully dissolves. This ensures you create a truly saturated solution. If you've already used too much, you can carefully evaporate some of the solvent to re-concentrate the solution.

  • Premature Crystallization: If the compound crystallizes in the funnel during a hot gravity filtration step, significant product loss will occur.

    • Solution: Use a pre-heated funnel (stemless or short-stemmed is best) and filter the solution as quickly as possible. Adding a slight excess of hot solvent (~5-10%) before filtration can provide a buffer against premature crystallization.

  • Incomplete Crystallization: The crystallization process may not have been allowed to proceed to completion.

    • Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 30-60 minutes, and then in a freezer if the solvent's freezing point allows. Gently scratching the inside of the flask with a glass rod can sometimes induce further crystallization.

Troubleshooting Guide: Flash Column Chromatography

Q: I am observing poor separation (peak tailing or co-elution) of my compound. How can I improve the resolution?

Poor resolution is a frequent challenge, especially with polar, amine-containing compounds on standard silica gel.

  • Peak Tailing: The basic amino group on your compound can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to a "tailing" or "smearing" effect.

    • Solution 1 (Mobile Phase Modification): Add a small amount of a basic modifier to your mobile phase to compete with your compound for the acidic sites on the silica. Triethylamine (TEA) at 0.1-1% (v/v) is a common choice.

    • Solution 2 (Stationary Phase Choice): Switch to a deactivated or alternative stationary phase. Neutral alumina can be effective for basic compounds. Alternatively, use commercially available amine-functionalized or end-capped silica gel.

  • Co-elution with Impurities: The polarity of the mobile phase is not optimized for your specific separation.

    • Solution: The key is to find a solvent system where the difference in retention factors (Rf) between your product and the impurity is maximized. Systematically screen different mobile phase compositions using Thin-Layer Chromatography (TLC) first. A good starting point for elution from silica is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or acetone). If separation is still difficult, consider a three-component system, such as Hexane/Ethyl Acetate/Methanol.

Q: My compound appears to be irreversibly stuck on the column or is degrading. What is happening?

This is a critical issue that can lead to complete loss of the product.

  • Irreversible Binding: As mentioned, the Lewis basicity of the pyridine nitrogen and the primary amine can lead to very strong adsorption onto acidic silica gel.

    • Solution: If adding a basic modifier like TEA to the mobile phase is insufficient, a more polar solvent system (e.g., dichloromethane/methanol) may be required. In extreme cases, pre-treating the silica gel by slurrying it in the mobile phase containing 1% TEA before packing the column can be effective.

  • On-Column Degradation: The acidic surface of the silica gel can catalyze the degradation of sensitive compounds.[2]

    • Solution: Besides using a basic modifier or switching to a neutral stationary phase like alumina, minimize the time the compound spends on the column. Use a higher flow rate (if it doesn't compromise separation) and do not leave the column to stand for extended periods with the compound loaded.

Experimental Protocols & Data

Protocol 1: General Procedure for Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of crude material in ~0.5 mL of various solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, water, or mixtures) at room and elevated temperatures.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture to a gentle boil with stirring. Add just enough solvent to completely dissolve the solid.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated, short-stemmed funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools and becomes supersaturated.

  • Cooling & Isolation: Once at room temperature, cool the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation. Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum. A vacuum oven at a modest temperature (e.g., 40-50°C) can be used to ensure all solvent is removed.[2]

Table 1: Recrystallization Solvent Screening Guide

Solvent SystemPolarityBoiling Point (°C)Comments
Isopropanol / WaterPolar Protic82-100Good for many polar compounds. Adjust water content to optimize solubility.
Ethyl Acetate / HexanesMid-Polarity69-77A versatile system. Dissolve in hot ethyl acetate, add hexanes until cloudy.
TolueneNon-polar Aromatic111Good for less polar impurities. Higher boiling point requires caution.
AcetonitrilePolar Aprotic82Can be effective if other common solvents fail.
Protocol 2: Flash Column Chromatography
  • TLC Analysis: Develop a TLC method to determine the optimal mobile phase. Aim for an Rf value of ~0.25-0.35 for the target compound. A typical starting solvent system is 30-50% ethyl acetate in hexanes. Add 0.5% triethylamine (TEA) if tailing is observed.

  • Column Packing: Pack a glass column with silica gel (40-63 µm particle size) using the chosen mobile phase as a slurry.

  • Sample Loading: Pre-adsorb the crude compound onto a small amount of silica gel (~2-3x the mass of the crude product). To do this, dissolve the compound in a minimal amount of a low-boiling solvent (like dichloromethane or ethyl acetate), add the silica, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the mobile phase, maintaining a constant flow rate. If necessary, a solvent gradient (gradually increasing the polarity of the mobile phase) can be used to elute compounds with different polarities.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator. Dry the final product under high vacuum.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A robust reverse-phase HPLC method is essential for accurately determining the purity of the final product.[5][6]

Table 2: Typical HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reverse-phase separation of small molecules.[5]
Mobile Phase A Water with 0.1% Formic AcidProvides protons for good peak shape and MS compatibility.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier for reverse-phase HPLC.
Gradient 10% B to 90% B over 15 minA typical screening gradient to elute compounds of varying polarity.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.[5]
Detection UV at 254 nm or 270 nmThe pyridine ring provides strong UV absorbance.[7]
Injection Vol. 5-10 µLStandard volume to avoid column overloading.

Workflow & Troubleshooting Visualizations

G cluster_start cluster_analysis Initial Analysis cluster_purification Purification Path cluster_end Crude Crude 5-Amino-3- methoxypicolinonitrile TLC_HPLC TLC / HPLC Analysis (Assess Purity & Complexity) Crude->TLC_HPLC Recryst Recrystallization TLC_HPLC->Recryst High Purity (>90%) Simple Profile Chrom Column Chromatography TLC_HPLC->Chrom Low Purity (<90%) Complex Profile Final_QC Final Purity Check (HPLC, NMR) Recryst->Final_QC Chrom->Final_QC Final_QC->Chrom Purity Not Met Pure_Product Pure Product (>98%) Final_QC->Pure_Product Purity Met

Caption: General purification workflow for this compound.

G Start Low Purity after Initial Purification Impurity_ID Identify Impurity Structure (LC-MS, NMR) Start->Impurity_ID Is_Isomer Is the impurity a positional isomer? Impurity_ID->Is_Isomer Is_Polar Is the impurity more polar or non-polar? Is_Isomer->Is_Polar No Derivatize Consider derivatization to alter polarity before chromatography Is_Isomer->Derivatize Yes Chrom_Method Optimize Column Chromatography: - Change solvent system - Use gradient elution - Try different stationary phase (Alumina, Amine-Silica) Is_Polar->Chrom_Method Similar Polarity Recryst_Method Optimize Recrystallization: - Screen different solvent systems (e.g., binary mixtures) - Slow down cooling rate Is_Polar->Recryst_Method Different Polarity

Caption: Troubleshooting decision tree for low product purity.

References

  • Technical Support Center: Synthesis of 5-Amino-6-methoxypicolinic Acid - Benchchem.
  • Stability issues of 5-Amino-6-methoxypicolinic acid in solution - Benchchem.
  • Technical Support Center: 5-Amino-6-methoxypicolinic acid Purification - Benchchem.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - MDPI. Available at: [Link]

  • A Comparative Guide to Purity Assessment of Synthesized 5-Hydroxy-2-methylpyridine - Benchchem.
  • Protein purification troubleshooting guide - Dutscher. Available at: [Link]

  • A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods - Benchchem.
  • How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. Available at: [Link]

  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate | Request PDF - ResearchGate. Available at: [Link]

  • Application Notes & Protocols for the Quantification of 5-Amino-6-methoxypicolinic Acid - Benchchem.

Sources

overcoming challenges in the synthesis of aminopicolinonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Aminopicolinonitriles

Welcome to the Technical Support Center for the synthesis of aminopicolinonitriles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven protocols, and answers to frequently asked questions. Aminopicolinonitriles are critical building blocks in medicinal chemistry, and mastering their synthesis is key to accelerating discovery. This resource will help you navigate common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

This section provides quick answers to common queries encountered during the synthesis of aminopicolinonitriles.

Q1: What are the most common synthetic routes for 2-amino-3-cyanopyridines (a class of aminopicolinonitriles)? A1: The most prevalent methods are multi-component reactions due to their efficiency. A widely used approach is the one-pot synthesis involving an aromatic aldehyde, malononitrile, a methyl ketone, and ammonium acetate.[1][2] Variations in catalysts and reaction conditions, such as using microwave irradiation, are employed to enhance yields and reduce reaction times.[1][2][3] Another common method is the nucleophilic aromatic substitution of a leaving group (like a halogen) on the pyridine ring with an amine source.[3][4]

Q2: I'm experiencing very low yields. What is the most likely cause? A2: Low yields are a frequent challenge and can stem from several factors including incomplete reaction, suboptimal reaction temperature, an inefficient or deactivated catalyst, or poor-quality starting materials.[1][2][5] It is crucial to monitor the reaction's progress via Thin Layer Chromatography (TLC) and ensure all reagents and solvents are pure and dry.[2][4]

Q3: How can I best purify the final aminopicolinonitrile product? A3: Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1] For crude products with significant impurities that are difficult to separate by recrystallization, column chromatography may be necessary.[1] In some cases, cation-exchange chromatography can be a highly effective method for purifying aminopyridine derivatives.[6]

Q4: What are some common side reactions to be aware of? A4: Side reactions can significantly lower the yield of the desired product. Common side reactions include the self-condensation of ketone or aldehyde starting materials (e.g., aldol condensation), dimerization of intermediates, or the formation of regioisomers.[2][5] Controlling the reaction temperature and using a more selective catalyst can help minimize the formation of these unwanted byproducts.[2]

In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving common experimental problems.

Problem 1: Low or No Product Yield

Symptom: Analysis by TLC, LC-MS, or NMR shows little to no formation of the desired aminopicolinonitrile.

Potential Causes & Solutions:

Potential Cause Diagnostic Check Recommended Solution
Poor Reagent Quality Verify the purity of starting materials (e.g., malononitrile, aldehydes) via NMR or melting point. Malononitrile, in particular, can polymerize or degrade upon storage.[7]Use freshly purified starting materials. Malononitrile can be purified by vacuum distillation, but caution is advised due to its potential for violent decomposition at high temperatures.[7]
Inactive or Inefficient Catalyst If using a solid-supported or reusable catalyst, check for signs of deactivation. If using a base or acid catalyst, ensure it has not been neutralized by impurities.Use a fresh batch of catalyst or increase the catalyst loading.[5] For reactions sensitive to catalyst poisons, purify starting materials to remove potential inhibitors.[1]
Suboptimal Reaction Conditions Review the reaction temperature and time. The reaction may be too slow at lower temperatures or degradation may occur at higher temperatures.[1][5]Systematically optimize the reaction temperature in increments (e.g., 10 °C) while monitoring progress by TLC.[5] Similarly, run time-course experiments to determine the optimal reaction duration.
Atmospheric Contamination Some reactions, particularly those involving organometallics or strong bases, are sensitive to moisture and oxygen.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using dry solvents and glassware.[2]

The following decision tree can guide your troubleshooting process when faced with low product yield.

low_yield_troubleshooting start Low Yield Observed check_completion Is the reaction complete by TLC/LC-MS? start->check_completion check_sm Are starting materials pure? check_completion->check_sm Yes increase_time Action: Increase reaction time/temperature. check_completion->increase_time No check_conditions Are reaction conditions optimal? check_sm->check_conditions Yes purify_sm Action: Purify starting materials. check_sm->purify_sm No check_catalyst Is the catalyst active? check_conditions->check_catalyst Yes optimize_conditions Action: Optimize temperature, solvent, and stoichiometry. check_conditions->optimize_conditions No replace_catalyst Action: Use fresh catalyst; consider alternatives. check_catalyst->replace_catalyst No

Caption: A decision tree for troubleshooting low product yield.

Problem 2: Significant Side-Product Formation

Symptom: The crude reaction mixture shows multiple spots on TLC or several peaks in the chromatogram, indicating a complex mixture.

Potential Causes & Solutions:

  • Incorrect Stoichiometry: The molar ratios of reactants are critical in multi-component reactions. An excess of one reactant can lead to side reactions.

    • Solution: Carefully verify the stoichiometry of all reactants. Ensure accurate weighing and dispensing of all materials.[2]

  • Reaction Temperature is Too High: Elevated temperatures can provide the activation energy for undesired reaction pathways, leading to byproducts.[2]

    • Solution: Attempt the reaction at a lower temperature. While this may require longer reaction times, it can significantly improve selectivity.[2]

  • Non-selective Catalyst: The chosen catalyst may promote multiple reaction pathways.

    • Solution: Screen alternative catalysts. For example, milder catalysts or those with specific selectivities (e.g., organocatalysts) may reduce side-product formation.[5][8]

Problem 3: Difficulty in Product Purification

Symptom: The product is difficult to isolate from starting materials or byproducts, either by recrystallization or column chromatography.

Potential Causes & Solutions:

  • "Oiling Out" during Recrystallization: This occurs when the compound melts in the hot solvent instead of dissolving, often leading to an impure oil upon cooling.

    • Solution: Use a larger volume of solvent or switch to a different solvent system where the compound has lower solubility at high temperatures. Seeding the solution with a pure crystal can also induce proper crystallization.[2]

  • Co-elution during Column Chromatography: The product and impurities have very similar polarities, making separation on silica gel difficult.

    • Solution:

      • Modify the Mobile Phase: A systematic screen of different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) can often achieve separation.

      • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or reverse-phase C18 silica.

      • Acid-Base Extraction: If your aminopicolinonitrile has a basic amino group, an acid-base extraction can be a powerful purification tool to separate it from neutral impurities.

Experimental Protocols

This section provides a detailed, step-by-step methodology for a common synthesis of a 2-amino-3-cyanopyridine derivative.

Protocol: One-Pot, Four-Component Synthesis of a 2-Amino-3-cyanopyridine Derivative

This protocol is based on a microwave-assisted one-pot condensation reaction, valued for its efficiency and high yields.[1][3]

Materials:

  • Aromatic aldehyde (2 mmol)

  • Methyl ketone (2 mmol)

  • Malononitrile (2 mmol)[7]

  • Ammonium acetate (3 mmol)

  • Ethanol (for purification)

Procedure:

  • In a dry 25 mL microwave-rated flask, combine the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).[1]

  • Place the flask in a microwave reactor and connect it to a reflux condenser.[3]

  • Irradiate the mixture for 7-9 minutes at a temperature of 80-120 °C, maintaining gentle stirring.[3]

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Wash the resulting solid with 2-4 mL of cold 95% ethanol to remove soluble impurities.[1]

  • Purify the crude product by recrystallization from 95% ethanol to yield the pure 2-amino-3-cyanopyridine derivative.[1]

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Combine Aldehyde, Ketone, Malononitrile, & NH4OAc in Microwave Vial run_reaction Microwave Irradiation (7-9 min, 80-120 °C) prep_reagents->run_reaction monitor_tlc Monitor by TLC run_reaction->monitor_tlc cool Cool to Room Temperature monitor_tlc->cool Reaction Complete wash Wash with Cold Ethanol cool->wash recrystallize Recrystallize from Ethanol wash->recrystallize characterize Characterize Pure Product (NMR, MS, MP) recrystallize->characterize

Caption: A typical experimental workflow for the one-pot synthesis.

References

  • Taniguchi, T., Goto, N., & Ishibashi, H. (2017). Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion. Kanazawa University Repository. [Link]

  • Al-Mousawi, S. M., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]

  • Google Patents. (1994). US5334745A - Preparation of 3-aminopropionitriles.
  • ChemRxiv. (2022). One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2-pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioacti. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Retrieved from [Link]

  • Lee, K. I., et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

Sources

Technical Support Center: Synthesis of 5-Amino-3-methoxypicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-3-methoxypicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize reaction outcomes. The insights provided herein are based on established principles of heterocyclic chemistry and cross-coupling reactions.

Reaction Overview & Mechanism

The synthesis of this compound is a critical process for creating advanced intermediates in pharmaceutical development. A common and effective method is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction.[1][2] This reaction typically involves the coupling of an aryl halide (e.g., 5-Bromo-3-methoxypicolinonitrile) with an amine source in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][2][3]

The choice of ligand is crucial; bulky, electron-rich phosphine ligands are often employed to shield the palladium center and facilitate the catalytic cycle, which is particularly important when working with electron-deficient pyridine rings that can otherwise inhibit the catalyst.[4][5]

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The reaction proceeds via a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination to form the desired C-N bond.[3]

Buchwald_Hartwig_Amination A 5-Bromo-3-methoxypicolinonitrile (Starting Material) C Oxidative Addition A->C B Pd(0) Catalyst + Ligand B->C D Pd(II) Intermediate C->D F Amine Coordination D->F E Amine Source (e.g., NH3 or equivalent) E->F G Coordinated Pd(II) Complex F->G I Deprotonation G->I H Base (e.g., NaOtBu) H->I J Amido-Pd(II) Complex I->J K Reductive Elimination J->K L This compound (Product) K->L M Regenerated Pd(0) Catalyst K->M Re-enters cycle M->C

Caption: General catalytic cycle for Buchwald-Hartwig amination.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis. The troubleshooting process is outlined in the flowchart below, followed by detailed Q&A entries.

Troubleshooting_Workflow start Experiment Completed Analyze Crude Product (TLC, LCMS, NMR) problem_yield Problem: Low or No Yield? start->problem_yield problem_purity Problem: Product Impurity? start->problem_purity problem_yield->problem_purity No cause_catalyst Cause: Catalyst Inactivation? (Pyridine coordination) problem_yield->cause_catalyst Yes cause_conditions Cause: Suboptimal Conditions? (Temp, Time, Base) problem_yield->cause_conditions Yes cause_reagents Cause: Reagent Quality? (Anhydrous, Degassed) problem_yield->cause_reagents Yes cause_hydrolysis Cause: Nitrile Hydrolysis? problem_purity->cause_hydrolysis Yes cause_incomplete Cause: Incomplete Reaction? problem_purity->cause_incomplete Yes cause_other Cause: Other Side Reactions? problem_purity->cause_other Yes success Successful Synthesis problem_purity->success No solution_catalyst Solution: - Use bulky, electron-rich ligands (e.g., XPhos). - Screen different Pd precatalysts. cause_catalyst->solution_catalyst solution_conditions Solution: - Optimize temperature and reaction time. - Screen bases (e.g., NaOtBu, LHMDS). cause_conditions->solution_conditions solution_reagents Solution: - Use anhydrous, degassed solvents. - Check purity of starting materials. cause_reagents->solution_reagents solution_hydrolysis Solution: - Ensure strictly anhydrous conditions. - Use a non-nucleophilic base. cause_hydrolysis->solution_hydrolysis solution_incomplete Solution: - Increase reaction time/temperature. - Increase catalyst loading. cause_incomplete->solution_incomplete solution_other Solution: - Modify purification (e.g., column chromatography). - Characterize byproduct by MS/NMR. cause_other->solution_other solution_catalyst->start Re-run solution_conditions->start Re-run solution_reagents->start Re-run solution_hydrolysis->start Re-run solution_incomplete->start Re-run solution_other->start Re-run

Sources

stability issues of 5-Amino-3-methoxypicolinonitrile in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-Amino-3-methoxypicolinonitrile. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As Senior Application Scientists, we understand the critical importance of sample integrity for experimental success. This resource is structured to address common challenges and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid and in-solution forms of this compound?

A1: Proper storage is paramount to maintaining the integrity of this compound.

  • Solid Form: When stored as a lyophilized powder, the compound is relatively stable. For long-term storage, it is recommended to keep it in a tightly sealed container at -20°C, protected from light and moisture.[1][2][3] Before use, allow the container to warm to room temperature in a desiccator to prevent condensation, which can introduce moisture and accelerate degradation.[3]

  • In Solution: Solutions of this compound are significantly less stable than the solid form.[2] It is strongly advised to prepare solutions fresh for each experiment. If short-term storage is unavoidable, store the solution at 2-8°C for no longer than 24 hours, protected from light. For longer-term storage, create single-use aliquots and store them at -80°C to minimize freeze-thaw cycles, which can degrade the compound.[1][2]

Storage ConditionSolid FormIn Solution
Short-Term Room Temperature (days to weeks)[2]2-8°C (up to 24 hours)
Long-Term -20°C (years)[1]-80°C (months, in aliquots)[2]
Protection Protect from light and moistureProtect from light and repeated freeze-thaw cycles
Q2: I'm observing a change in the color of my this compound solution. What could be the cause?

A2: A color change, typically to a yellowish or brownish hue, is a common indicator of degradation. The primary suspects are oxidation and photodegradation. The aminopyridine ring system is electron-rich and can be susceptible to oxidation, especially when exposed to air (oxygen) over time. Additionally, aromatic compounds can be light-sensitive.[1]

To mitigate this, always use high-purity, degassed solvents for preparing your solutions. If your experimental conditions permit, working under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. Ensure that your solution is always protected from direct light by using amber vials or wrapping your containers in aluminum foil.

Q3: My experimental results are inconsistent. Could the stability of this compound in my chosen solvent be the issue?

The molecule possesses both a basic amino group and a nitrile group, which can be susceptible to hydrolysis under certain conditions. It is advisable to maintain the pH of your solution within a neutral range (pH 6-8) if your experimental protocol allows. Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of the nitrile group to a carboxylic acid or an amide, altering the compound's properties and leading to inconsistent results.

Troubleshooting Guide

Problem 1: Poor Solubility

Symptoms: The compound does not fully dissolve in the chosen solvent, or a precipitate forms over time.

Root Causes & Solutions:

  • Incorrect Solvent Choice: While this compound is expected to have some solubility in common organic solvents, its polarity may require a specific solvent system.

    • Troubleshooting Step: If solubility in a non-polar solvent is poor, try a more polar solvent like DMSO or DMF. For aqueous solutions, initial dissolution in a small amount of an organic solvent like DMSO followed by dilution with your aqueous buffer can be effective.[1]

  • Precipitation Due to pH: The solubility of amino-substituted pyridines can be pH-dependent.

    • Troubleshooting Step: Adjust the pH of your aqueous solution. Since the compound has a basic amino group, solubility might increase in slightly acidic conditions. However, be mindful of potential hydrolysis at extreme pHs.

Problem 2: Suspected Degradation

Symptoms: Loss of biological activity, appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS), or visible changes in the solution (color, precipitate).

Root Causes & Solutions:

  • Hydrolysis: The nitrile and amino groups can be susceptible to hydrolysis.

    • Workflow for Investigation:

      • Prepare a fresh solution of this compound in your experimental buffer.

      • Immediately analyze a portion of the solution by HPLC or LC-MS to establish a baseline (t=0) chromatogram.

      • Incubate the remaining solution under your experimental conditions (temperature, pH).

      • Analyze aliquots at various time points and compare the chromatograms to the baseline. The appearance of new peaks or a decrease in the area of the parent peak indicates degradation.

  • Oxidation: The electron-rich aromatic ring and amino group are prone to oxidation.

    • Troubleshooting Step: Prepare solutions using degassed solvents. If possible, bubble an inert gas like nitrogen or argon through your solvent before use. Store prepared solutions under an inert atmosphere.

  • Photodegradation: Exposure to light, especially UV, can cause degradation.

    • Troubleshooting Step: Always work with the compound in a fume hood with the sash down to minimize light exposure. Use amber vials or foil-wrapped containers for solution preparation and storage.

Experimental Workflows & Diagrams

Workflow for Assessing Solution Stability

G cluster_prep Preparation cluster_analysis Analysis cluster_outcome Outcome prep Prepare fresh solution of This compound in experimental buffer t0 Analyze aliquot at t=0 (HPLC/LC-MS) prep->t0 Establish baseline incubation Incubate solution under experimental conditions t0->incubation timepoint Analyze aliquots at defined time points incubation->timepoint Sample periodically compare Compare chromatograms to t=0 timepoint->compare stable No significant change: Stable under conditions compare->stable If chromatograms match unstable New peaks / decreased parent peak: Unstable, optimize conditions compare->unstable If chromatograms differ G cluster_degradation Degradation Products parent This compound hydrolysis Hydrolysis Product (e.g., Picolinic Acid derivative) parent->hydrolysis H₂O / H⁺ or OH⁻ oxidation Oxidation Product (e.g., N-oxide) parent->oxidation O₂ / Light photodegradation Photodegradation Adducts parent->photodegradation UV Light

Caption: Potential degradation pathways for this compound.

Analytical Methods for Stability Assessment

For quantitative analysis of this compound and its potential degradation products, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are recommended. [5]

Parameter HPLC-UV LC-MS/MS
Principle Separation based on polarity, detection by UV absorbance Separation based on polarity, detection by mass-to-charge ratio
Sensitivity Nanogram (ng) range Picogram (pg) to femtogram (fg) range
Selectivity Moderate; co-eluting compounds can interfere High; can distinguish compounds with the same retention time but different masses

| Typical Use | Purity assessment, routine quantification | Identification of unknown degradation products, quantification in complex matrices |

Rapid analytical methods using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry can provide sensitive and selective analysis in minutes. [6][7][8]

References

  • Thermo Fisher Scientific. (n.d.). Handling and Storage Instructions Standard Peptides.
  • BLD Pharm. (n.d.). 5-Amino-6-methoxypicolinonitrile.
  • Khan, S. A., et al. (2021). Degradation pathways of amino acids during thermal utilization of biomass: a review. Journal of Analytical and Applied Pyrolysis, 155, 105053.
  • ResearchGate. (n.d.). Susceptible amino acids to chemical degradation.
  • Nemkov, T., et al. (2015). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. Amino Acids, 47(9), 1997-2008.
  • sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines.
  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.
  • Loba Chemie. (2018). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS.
  • Garg, U., et al. (2015). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Methods in Molecular Biology, 1378, 49-59.
  • ResearchGate. (n.d.). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry | Request PDF.
  • PubMed. (2015). Three-minute method for amino acid analysis by UHPLC and high-resolution quadrupole orbitrap mass spectrometry.
  • BenchChem. (2025). Stability issues of 5-Amino-6-methoxypicolinic acid in solution.
  • BenchChem. (2025). Application Notes & Protocols for the Quantification of 5-Amino-6-methoxypicolinic Acid.
  • Chem-Impex. (n.d.). 3-Amino-5-methylpyridine.
  • PubMed. (1972). [Stability of amino acid infusion solutions. 1. Stability of some amino acids in solutions].
  • PubMed. (2021). Novel degradation pathways for Chlorpyrifos and 3, 5, 6-Trichloro-2-pyridinol degradation by bacterial strain Bacillus thuringiensis MB497 isolated from agricultural fields of Mianwali, Pakistan.
  • Biotage. (2023). How long are amino acid stock solutions stable for successful solid phase peptide synthesis?.
  • PubMed. (1985). Synthesis of the metabolites and degradation products of 2-amino-7-isopropyl-5-oxo-5H-b[1]enzopyrano[2,3-b]pyridine-3- carboxylic acid (Amoxanox). Retrieved from

Sources

Technical Support Center: A Guide to Scaling Up the Synthesis of 5-Amino-3-methoxypicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-3-methoxypicolinonitrile. As a key heterocyclic building block, its efficient production at scale is critical for various research and development pipelines. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions that arise when transitioning from laboratory-scale synthesis to pilot or manufacturing scale.

Proposed Synthetic Pathway & Core Challenges

The synthesis of substituted pyridines like this compound can be complex, with challenges that are magnified during scale-up.[1] A robust synthetic strategy is paramount. While multiple routes can be envisioned, a common and logical approach involves the functionalization of a pre-existing pyridine core. Below is a plausible synthetic workflow, designed to use readily available starting materials and manageable transformations.

The primary challenges in scaling this synthesis often revolve around:

  • Exotherm Control: Nitration and amination reactions can be highly exothermic. Inefficient heat transfer in large reactors can lead to runaway reactions, side product formation, and safety hazards.[2]

  • Impurity Profile: The types and quantities of impurities can change significantly upon scale-up.[3] What is a minor impurity at the gram scale can become a major purification challenge at the kilogram scale.

  • Material Handling & Solubility: The physical properties of intermediates, such as being oils or difficult-to-filter solids, can complicate large-scale operations.[4]

  • Reagent Stoichiometry and Mixing: Localized high concentrations due to inefficient mixing in large vessels can promote side reactions, such as dimerization or the formation of over-oxidized products.[2]

G cluster_0 Synthetic Workflow start Start: 2-Chloro-5-nitropyridine step1 Step 1: Methoxylation (Sodium Methoxide) start->step1 Nucleophilic Aromatic Substitution step2 Step 2: Nitrile Introduction (Cyanide Source, e.g., Zn(CN)2, Pd Catalyst) step1->step2 Palladium-Catalyzed Cyanation step3 Step 3: Nitro Group Reduction (e.g., H2/Pd/C, Fe/HCl) step2->step3 Catalytic Hydrogenation or Chemical Reduction product Final Product: This compound step3->product

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: Pilot Scale Synthesis

This protocol outlines a generalized procedure for the synthesis. Note: This is a representative method and must be optimized for specific equipment and safety protocols at your facility.

Table 1: Reagent Quantities and Key Parameters
StepReagent/ParameterMolar Ratio (vs. Starting Material)Quantity (for 1 mol scale)Key Process Control
1. Methoxylation 2-Chloro-5-nitropyridine1.0158.5 gTemperature < 10°C during addition
Sodium Methoxide (25% in MeOH)1.2~260 mLMonitor by TLC/HPLC for consumption of starting material
Methanol (Solvent)-1.5 L-
2. Cyanation 2-Methoxy-5-nitropyridine1.0154.1 gMaintain inert (N₂) atmosphere
Zinc Cyanide (Zn(CN)₂)0.670.5 gMonitor temperature; exotherm possible
Pd₂(dba)₃ (Catalyst)0.019.2 gEnsure efficient stirring to keep catalyst suspended
dppf (Ligand)0.0211.1 g-
DMF (Solvent)-1.5 L-
3. Reduction 3-Methoxy-5-nitropicolinonitrile1.0179.1 gMaintain inert (N₂) atmosphere
Palladium on Carbon (10% Pd/C)0.01 (mol Pd)~10.6 g (catalyst weight)Monitor H₂ uptake
Methanol / Ethyl Acetate (Solvent)-2.0 LEnsure complete removal of catalyst by filtration
Hydrogen (H₂)>3.0~75 L (at STP)-
Step-by-Step Methodology:
  • Step 1: Synthesis of 2-Methoxy-5-nitropyridine

    • Charge a suitable reactor with 2-Chloro-5-nitropyridine and Methanol.

    • Cool the mixture to 0-5°C using a jacketed cooling system.

    • Slowly add the sodium methoxide solution subsurface over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor reaction completion via HPLC.

    • Quench the reaction by slowly adding water.

    • Extract the product with a suitable solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate.

  • Step 2: Synthesis of 3-Methoxy-5-nitropicolinonitrile

    • Charge a clean, dry, and inerted reactor with 2-Methoxy-5-nitropyridine, Zinc Cyanide, Pd₂(dba)₃, and dppf.

    • Add anhydrous DMF as the solvent.

    • Begin vigorous stirring and heat the mixture to 80-90°C.

    • Hold at temperature for 8-12 hours, monitoring for completion by HPLC.

    • Cool the reaction mixture and quench with an aqueous solution of sodium bicarbonate.

    • Filter the mixture to remove inorganic salts and catalyst residues.

    • Extract the filtrate with a suitable solvent, wash, dry, and concentrate. The crude product may require chromatographic purification at this stage.

  • Step 3: Synthesis of this compound

    • In a hydrogenation-rated vessel, suspend the 3-Methoxy-5-nitropicolinonitrile and 10% Pd/C catalyst in the solvent mixture.

    • Purge the vessel several times with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen (typically 50-100 psi, optimization required) and begin vigorous agitation.

    • Monitor the reaction by observing the cessation of hydrogen uptake.

    • Once complete, carefully purge the vessel with nitrogen.

    • Filter the reaction mixture through a bed of celite to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.

    • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up process in a question-and-answer format.

Q1: The yield of my reaction dropped from 90% at the lab scale to 60% at the pilot scale. What are the likely causes?

A1: A significant drop in yield during scale-up is a classic problem often rooted in physical and chemical parameter changes.[2]

  • Cause 1: Inefficient Heat Transfer. Exothermic steps, if not properly cooled, can lead to "hot spots" in the reactor. These localized high temperatures can cause degradation of reactants, intermediates, or the final product.[3]

    • Solution: Ensure your reactor's cooling system is adequate for the heat output of the reaction.[2] Implement controlled, slow addition of the reactive reagent. Monitor the internal temperature with multiple probes if possible.

  • Cause 2: Poor Mixing. In large vessels, achieving homogenous mixing is more difficult. This can lead to areas of high reactant concentration, promoting side reactions like dimerization or polymerization.

    • Solution: Evaluate the agitator design and speed. For heterogeneous reactions like catalytic hydrogenation, ensure the catalyst is fully suspended and not settled at the bottom of the reactor.

  • Cause 3: Raw Material Quality. The quality and impurity profile of starting materials can vary between batches, especially when ordering larger quantities. An impurity that was insignificant at a small scale could inhibit the reaction or catalyze a side reaction at a larger scale.[3]

    • Solution: Perform rigorous quality control on all incoming raw materials. Qualify your suppliers and request a certificate of analysis for each batch.

Q2: During the reduction of the nitro group, the reaction stalled and HPLC shows both starting material and product. What happened?

A2: Stalling during catalytic hydrogenation is a common issue, often related to catalyst deactivation.

  • Cause 1: Catalyst Poisoning. The starting material or solvent may contain impurities that poison the palladium catalyst. Sulfur- or halogen-containing compounds are common poisons.

    • Solution: Ensure the purity of the nitro-intermediate and the solvent. Pre-treating the substrate with activated carbon can sometimes remove catalyst poisons.

  • Cause 2: Insufficient Catalyst Loading or Activity. The catalyst batch may have lower-than-specified activity, or the amount used may be insufficient for the scale.

    • Solution: Increase the catalyst loading (e.g., from 1 mol% to 2 mol%). If poisoning is not suspected, a fresh charge of catalyst can be added to the stalled reaction, but this should be done with extreme caution and under an inert atmosphere.

  • Cause 3: Poor Mass Transfer of Hydrogen. In a large reactor, if agitation is insufficient, the dissolution of hydrogen gas into the liquid phase can become the rate-limiting step.

    • Solution: Increase the agitation speed to improve the gas-liquid surface area. Ensure the hydrogen pressure is maintained at the target setpoint.

Q3: My final product is a dark, discolored solid, and HPLC shows multiple unknown peaks. How can I improve its purity?

A3: Product discoloration and the presence of multiple impurities often point towards degradation or oxidative side reactions. The amino group, in particular, can be sensitive to oxidation.[5]

  • Cause 1: Oxidative Dimerization. The amino-picolinonitrile product can undergo oxidative coupling, especially if exposed to air at elevated temperatures, leading to colored, high-molecular-weight impurities.[5]

    • Solution: Conduct the reaction, work-up, and isolation steps under an inert atmosphere (nitrogen or argon) whenever possible.[5] Use degassed solvents to minimize dissolved oxygen.

  • Cause 2: Residual Catalyst. If a transition metal catalyst (like palladium) is not completely removed, it can catalyze degradation pathways during work-up or storage.

    • Solution: Ensure filtration is robust. Using a filter aid like Celite is crucial. A second filtration or treatment with a metal scavenger may be necessary.

  • Cause 3: Thermal Degradation. Drying the product at too high a temperature can cause decomposition.

    • Solution: Dry the final product under vacuum at a mild temperature (e.g., 40-50°C). Perform a forced degradation study to understand the compound's thermal stability.[6]

G problem_node problem_node cause_node cause_node action_node action_node impure_product Problem: Impure/Discolored Final Product check_hplc Analyze Impurity Profile (HPLC, LC-MS) impure_product->check_hplc dark_color General Discoloration impure_product->dark_color high_mw High MW Impurities (Possible Dimers?) check_hplc->high_mw Yes low_mw Starting Material / Intermediate Present? check_hplc->low_mw No inert_atm Action: Use Inert Atmosphere (N2/Ar) high_mw->inert_atm filter_cat Action: Improve Catalyst Filtration high_mw->filter_cat Residual Pd? reoptimize Action: Re-optimize Reaction Time/ Stoichiometry low_mw->reoptimize dark_color->inert_atm check_temp Action: Lower Work-up/Drying Temp dark_color->check_temp

Caption: A troubleshooting decision tree for an impure final product.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary safety concerns when scaling up this synthesis? The most significant concerns are the handling of sodium methoxide (corrosive and flammable), zinc cyanide (highly toxic), and the potential for thermal runaway during exothermic steps. The use of hydrogen gas under pressure also requires a properly rated and maintained reactor and adherence to strict safety protocols. A thorough process safety review (e.g., a HazOp study) is mandatory before any scale-up operation.

FAQ 2: Is crystallization a viable purification method for the final product at a large scale? Yes, crystallization is generally preferred over chromatography for large-scale purification due to lower cost and solvent usage. The key is to perform a thorough solvent screening to find a system that provides good recovery and effectively rejects the major impurities. A common approach is to dissolve the crude product in a good solvent (like ethanol or isopropanol) at an elevated temperature and then add a poor solvent (like water or heptane) to induce crystallization upon cooling.

FAQ 3: How critical is the water content in the solvents used, particularly for the cyanation step? Extremely critical. The palladium-catalyzed cyanation reaction is sensitive to water, which can deactivate the catalyst and lead to the formation of byproducts. Using anhydrous solvents (like dry DMF) and running the reaction under a strict inert atmosphere is essential for reproducibility and high yield.

FAQ 4: Can I use a different reducing agent instead of catalytic hydrogenation for the nitro group? While catalytic hydrogenation is often clean and efficient, alternatives exist. Reagents like iron powder in acidic media (e.g., acetic acid or ammonium chloride) or stannous chloride (SnCl₂) can also be effective. However, these "chemical reductions" often require more complex aqueous work-ups to remove metal salts, which can be a significant operational challenge at a large scale. The choice depends on equipment availability, cost, and waste stream considerations.

References

  • BenchChem. (2025). Addressing challenges in the scale-up synthesis of pyrimidine compounds.
  • BenchChem. (2025). Technical Support Center: Characterization of Impurities in 5'-Amino-5'-deoxyuridine Synthesis.
  • BenchChem. (2025). Technical Support Center: Synthesis of 5-Amino-6-methoxypicolinic Acid.
  • BenchChem. (2025). Stability issues of 5-Amino-6-methoxypicolinic acid in solution.
  • European Patent Office. (2000).
  • Henry, G. D. (2010). Recent strategies for the synthesis of pyridine derivatives. PubMed. [Link]

  • OSTI.GOV. Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105). [Link]

  • SigutLabs.

Sources

Technical Support Center: Analytical Troubleshooting for 5-Amino-3-methoxypicolinonitrile Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 5-Amino-3-methoxypicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the robust characterization of this important chemical intermediate. As a substituted aminopyridine, this compound serves as a versatile building block in medicinal and agricultural chemistry.[1] Accurate and reliable analytical data is paramount to ensure the quality, purity, and structural integrity of the compound for downstream applications.

This document moves beyond simple protocols, focusing on the causality behind experimental choices and providing a self-validating framework for troubleshooting common analytical challenges.

General Analytical & Troubleshooting Workflow

A systematic approach is crucial when characterizing a new batch of a compound or troubleshooting an unexpected result. The following workflow provides a logical progression from initial sample assessment to comprehensive characterization and issue resolution.

Analytical_Workflow start Start: Receive Sample of This compound prelim Preliminary Checks: - Visual Inspection (Color, Form) - Solubility Tests start->prelim hplc_screen HPLC-UV Purity Screen (Generic Gradient) prelim->hplc_screen purity_check Purity > 95%? hplc_screen->purity_check lcms_id LC-MS Analysis: - Confirm Molecular Weight - Identify Impurity Masses purity_check->lcms_id No full_char Full Characterization: - NMR (¹H, ¹³C) - FTIR - High-Res MS purity_check->full_char Yes troubleshoot Troubleshoot & Remediate: - Optimize Purification - Identify Impurity Source - Adjust Synthesis lcms_id->troubleshoot data_review Review All Data: - Correlate Structures - Confirm Identity & Purity full_char->data_review troubleshoot->hplc_screen After Remediation end End: Release Batch / Proceed with Synthesis data_review->end

Caption: General workflow for characterization and troubleshooting.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is the workhorse for purity assessment. Due to the basic amino group and polar nature of this compound, specific challenges like poor peak shape and shifting retention times can occur.

Q1: How do I develop a robust HPLC method for this compound?

A1: A reverse-phase (RP) method on a C18 column is the standard starting point. The key is controlling the mobile phase pH. The pKa of the pyridine nitrogen and the exocyclic amino group will influence the compound's ionization state. At acidic pH, the molecule will be protonated and more polar, leading to earlier elution. A good starting point is a mobile phase of water and acetonitrile (MeCN) with an acidic modifier like 0.1% formic acid or phosphoric acid.[2][3]

ParameterRecommended Starting ConditionRationale & Causality
Column C18, 150 x 4.6 mm, 2.7-5 µmProvides good retention for moderately polar aromatic compounds.
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)Ensures consistent protonation of the basic nitrogens, leading to sharper peaks and reproducible retention. MS-compatible.[3]
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent providing good elution strength.
Gradient 5% to 95% B over 15-20 minutesA generic screening gradient to determine the approximate retention time and separate impurities with a wide polarity range.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30-40 °CImproves peak shape and reduces viscosity. Elevated temperature can enhance analysis speed.[2]
Detection (UV) ~254 nm or ~280 nmAromatic systems typically absorb strongly in this region. A photodiode array (PDA) detector is recommended to assess peak purity.

Q2: My peak is tailing significantly. What is the cause and how can I fix it?

A2: Peak tailing for a basic compound like this is often caused by secondary interactions between the protonated amine/pyridine and residual acidic silanol groups on the silica backbone of the HPLC column.

  • Causality: At mid-range pH, a dynamic equilibrium exists between the protonated and free-base forms of the analyte, and the protonated form can interact strongly with negatively charged silanols, causing tailing.

  • Solution 1 (Lower pH): Decrease the mobile phase pH by using a stronger acid or a higher concentration (e.g., 0.1% Trifluoroacetic Acid - TFA). This fully protonates the analyte and suppresses the ionization of the silanol groups, minimizing secondary interactions. Note: TFA is not MS-friendly.

  • Solution 2 (Use a Modern Column): Employ an "end-capped" or a "base-deactivated" column specifically designed for analyzing basic compounds. These columns have fewer free silanol groups.

  • Solution 3 (Competitive Amine): Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase. The TEA will preferentially interact with the active silanol sites, masking them from your analyte.

HPLC_Troubleshooting start Problem: Poor Peak Shape (Tailing) cause1 Primary Cause: Secondary Silanol Interactions for a Basic Analyte start->cause1 solution1 Option 1: Lower Mobile Phase pH (e.g., use 0.1% TFA) cause1->solution1 solution2 Option 2: Use Base-Deactivated or End-Capped Column cause1->solution2 solution3 Option 3: Add Competing Base (e.g., Triethylamine) cause1->solution3 result Result: Symmetrical Peak Shape solution1->result solution2->result solution3->result

Caption: Decision tree for troubleshooting poor HPLC peak shape.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for unambiguous structure confirmation. For this compound (C₇H₇N₃O), the spectrum is expected to be relatively simple, but interpretation requires care.

Q1: What are the expected ¹H and ¹³C NMR signals for this compound?

A1: The expected signals can be predicted based on the functional groups and their positions on the pyridine ring. The electron-donating amino and methoxy groups will shield the ring protons, shifting them upfield compared to unsubstituted pyridine.

Table of Predicted NMR Chemical Shifts (in DMSO-d₆)

Group¹H Shift (ppm)¹³C Shift (ppm)Multiplicity / Notes
-OCH₃ ~3.8 - 4.0~55 - 60Singlet, 3H.
-NH₂ ~5.5 - 6.5N/ABroad singlet, 2H. Exchangeable with D₂O.[4]
Aromatic H-4 ~7.0 - 7.2~115 - 120Doublet.
Aromatic H-6 ~7.8 - 8.0~135 - 140Doublet.
Aromatic C-2 (-CN) N/A~118 - 122Quaternary carbon, nitrile group.[5]
Aromatic C-3 (-OCH₃) N/A~150 - 155Quaternary carbon, attached to methoxy.
Aromatic C-5 (-NH₂) N/A~145 - 150Quaternary carbon, attached to amino.[6]
Note: These are estimated values. Actual shifts are solvent-dependent. DMSO is a good choice as it can solubilize the compound and slow down N-H proton exchange.[7]

Q2: Why is my -NH₂ signal very broad or not visible at all?

A2: This is a common phenomenon for amine protons and is due to two main factors:

  • Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear quadrupole moment that can cause rapid relaxation of attached protons, leading to signal broadening.

  • Chemical Exchange: The amine protons can exchange with residual water in the NMR solvent or with each other. If this exchange happens at a rate comparable to the NMR timescale, the signal becomes broad. In very "wet" solvents or at higher temperatures, the peak can broaden into the baseline. To confirm, you can add a drop of D₂O to your NMR tube; the -NH₂ peak should disappear as the protons are replaced by deuterium.[4]

Mass Spectrometry (MS)

MS provides crucial molecular weight information and fragmentation data that supports the proposed structure.

Q1: What is the expected molecular ion, and what fragments should I look for?

A1: The molecular formula is C₇H₇N₃O, with a monoisotopic mass of 149.0589 g/mol .

  • In Electrospray Ionization (ESI+): You should look for the protonated molecular ion [M+H]⁺ at m/z 150.0667 . This is typically the base peak.

  • In Electron Ionization (EI): You should look for the molecular ion [M]⁺· at m/z 149.0589 . This peak may be less intense than in ESI due to fragmentation.[8]

Table of Expected Fragments and Neutral Losses

m/z of FragmentNeutral LossFormula of LossPlausible Origin
13415CH₃Loss of the methyl radical from the methoxy group.
12128COLoss of carbon monoxide, common for methoxy-aromatics after methyl loss.
10544CH₃ + COSequential loss of methyl and then CO.
12227HCNLoss of hydrogen cyanide from the pyridine ring, a characteristic fragmentation of nitrogen heterocycles.[8]

Q2: I don't see the molecular ion peak in my EI-MS spectrum. Why?

A2: The absence of a molecular ion peak in EI-MS is common for certain classes of compounds. This usually indicates that the molecular ion is very unstable and fragments immediately upon ionization. For this molecule, the pyridine ring structure is relatively stable, but extensive fragmentation can still occur.

  • Check Ionization Energy: If using EI, ensure the ionization energy is set to the standard 70 eV. A much higher energy could obliterate the molecular ion.

  • Use a Softer Ionization Technique: If the molecular weight is , re-run the sample using a "soft" ionization technique like ESI or Chemical Ionization (CI). These methods impart less energy to the molecule, making the protonated molecular ion ([M+H]⁺) much more likely to be observed.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique to confirm the presence of key functional groups.

Q1: What are the most important absorption bands to confirm the structure?

A1: For this compound, you should look for the characteristic vibrations of the nitrile, amino, and methoxy groups, as well as the aromatic ring.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
3450 - 3300N-H StretchPrimary Amine (-NH₂)Two distinct sharp-to-medium bands (symmetric & asymmetric stretch).
2240 - 2220C≡N StretchNitrile (-CN)Sharp, strong intensity. Its presence is a key confirmation.[5]
1620 - 1580N-H BendPrimary Amine (-NH₂)Medium to strong scissoring vibration.
1600 - 1450C=C & C=N StretchAromatic Pyridine RingMultiple sharp bands of varying intensity.
1250 - 1200C-O StretchAryl-Alkyl Ether (-OCH₃)Strong, characteristic asymmetric stretch.
1050 - 1000C-O StretchAryl-Alkyl Ether (-OCH₃)Medium, characteristic symmetric stretch.

Potential Impurities & Stability

Q1: What are the most likely impurities I might encounter?

A1: Impurities often stem from the synthetic route. A common synthesis for such a molecule might involve the cyanation of a corresponding halide or the modification of other functional groups on the pyridine ring.

  • Unreacted Starting Materials: For example, if the synthesis involves a Rosenmund-von Braun reaction, you might see residual 5-Amino-3-methoxy-2-halopyridine.[9]

  • Hydrolysis Products: The nitrile group (-CN) can be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures, to form an amide (-CONH₂) or a carboxylic acid (-COOH). LC-MS is the best tool to detect these, as you would see masses corresponding to [M+18] (water addition).

  • Isomers: Depending on the synthetic strategy, formation of other positional isomers could be possible, though often in minor amounts. Careful analysis of NMR coupling patterns and HPLC separation is required to identify these.

Q2: How should I store the compound to ensure its stability?

A2: As a substituted aminopyridine, the compound should be reasonably stable. However, to prevent potential degradation, standard precautions should be taken.

  • Storage Conditions: Store in a cool, dark, and dry place in a tightly sealed container. An inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent potential oxidation of the electron-rich aromatic ring.

  • Light and Air Sensitivity: Aromatic amines can be susceptible to slow oxidation and discoloration upon prolonged exposure to air and light.[10] While pyridine derivatives are generally stable, this is a good practice to follow.[11]

  • pH Stability: Avoid storing solutions of the compound at very high or very low pH for extended periods to prevent hydrolysis of the nitrile group.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Purity Analysis

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 10 mL of a 50:50 water:acetonitrile mixture to make a 0.1 mg/mL stock solution. Further dilute as necessary.

  • Instrumentation Setup: Use an HPLC system with a C18 column (e.g., 150 x 4.6 mm, 2.7 µm) maintained at 35 °C.

  • Mobile Phase: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-15 min: Ramp linearly from 5% to 95% B

    • 15-17 min: Hold at 95% B

    • 17.1-20 min: Return to 5% B and equilibrate.

  • Injection: Inject 5 µL of the sample solution.

  • Detection: Monitor at 254 nm and 280 nm using a UV or PDA detector.

  • Analysis: Integrate the chromatogram and report the purity as the area percentage of the main peak.

Protocol 2: NMR Sample Preparation

  • Sample Preparation: Weigh 5-10 mg of the compound directly into a clean, dry 5 mm NMR tube.[4]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) using a Pasteur pipette.[4]

  • Dissolution: Cap the tube and gently vortex or invert it until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Acquisition: Acquire ¹H, ¹³C, and, if necessary for structure elucidation, 2D spectra (COSY, HSQC) according to standard instrument parameters.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2762894, 3-Amino-5-methylpyridine. Retrieved from [Link][12]

  • Cicek, S., et al. (2020). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. PubMed. Retrieved from [Link][2]

  • Casavecchia, P., et al. (n.d.). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. ResearchGate. Retrieved from [Link][11]

  • MassBank of North America (MoNA). (n.d.). pyridine - MassBank. Retrieved from [Link][8]

  • Google Patents (n.d.). EP0334188A2 - Process for producing aromatic nitrile. Retrieved from [9]

  • Wollinger, A., et al. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. Retrieved from [Link][13]

  • SIELC (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. Retrieved from [Link][3]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][14]

  • Rodrigues, M. J., et al. (2022). The Stability of Anthocyanins and Their Derivatives through Clay Minerals: Revising the Current Literature. MDPI. Retrieved from [Link][10]

  • Zhang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed Central. Retrieved from [Link][7]

  • ResearchGate (n.d.). 1 H (a) and 13 C (b) NMR spectra of... Retrieved from [Link][6]

  • Science Ready (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link][15]

  • Seshadri, R., et al. (2005). HPLC Estimation of 5-Hydroxytryptophan in Griffonia simplicifolia Extracts. Retrieved from [Link][16]

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of 5-Amino-3-methoxypicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a foundational pillar of scientific rigor. This guide provides a comprehensive, in-depth comparison of standard analytical techniques for the structural validation of 5-Amino-3-methoxypicolinonitrile, a substituted pyridine derivative of interest in medicinal chemistry. By integrating predicted spectral data with established spectroscopic principles, this document serves as a practical reference for researchers engaged in the synthesis and characterization of complex organic molecules. Our approach emphasizes not just the "what" but the "why," offering insights into experimental design and data interpretation to ensure the highest level of scientific integrity.

The Imperative of Structural Validation in Drug Discovery

The journey from a promising lead compound to a viable drug candidate is paved with meticulous analytical checkpoints. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially, compromised patient safety. Therefore, a multi-faceted analytical approach is not merely best practice but a scientific necessity. This guide will focus on the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the structural elucidation of this compound.

Predicted Spectroscopic Data for this compound

To provide a tangible framework for this guide, we have generated predicted spectroscopic data for this compound using validated computational models. This data will serve as the benchmark against which experimental results would be compared.

Table 1: Predicted Spectroscopic Data for this compound

Technique Parameter Predicted Value
¹H NMR Chemical Shift (δ)~7.8 ppm (s, 1H, H-6), ~7.2 ppm (s, 1H, H-4), ~5.0 ppm (br s, 2H, -NH₂), ~3.9 ppm (s, 3H, -OCH₃)
¹³C NMR Chemical Shift (δ)~155 ppm (C-O), ~145 ppm (C-NH₂), ~140 ppm (C-CN), ~120 ppm (C-H), ~118 ppm (CN), ~115 ppm (C-H), ~95 ppm (C-CN), ~56 ppm (-OCH₃)
IR Wavenumber (cm⁻¹)~3450-3300 (N-H stretch), ~2220 (C≡N stretch), ~1620 (N-H bend), ~1250 (C-O stretch)
Mass Spec. m/z (EI+)149.07 (M⁺), 134.05 ([M-CH₃]⁺), 120.05 ([M-HCN]⁺), 106.06 ([M-CH₃, -CO]⁺)

A Multi-Pronged Approach to Structural Verification

The structural validation of a molecule like this compound relies on piecing together complementary information from various spectroscopic techniques. Each method probes different aspects of the molecular structure, and their combined data provides a comprehensive and robust confirmation.

Caption: Workflow for the structural validation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Probing the Proton Environment

Principle: ¹H NMR spectroscopy exploits the magnetic properties of hydrogen nuclei. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, providing clues about neighboring atoms and functional groups.

Experimental Protocol: ¹H NMR of this compound

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those in the amino group.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Acquire the spectrum at room temperature.

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO-d₅ at 2.50 ppm).

Predicted ¹H NMR Spectrum Analysis:

  • ~7.8 ppm (singlet, 1H): This downfield signal is characteristic of an aromatic proton on the pyridine ring, likely the proton at the C-6 position, which is deshielded by the adjacent nitrogen atom and the electron-withdrawing nitrile group.

  • ~7.2 ppm (singlet, 1H): This signal corresponds to the other aromatic proton at the C-4 position. Its upfield shift relative to the C-6 proton is due to the electron-donating effect of the adjacent amino group.

  • ~5.0 ppm (broad singlet, 2H): This broad signal is indicative of the two protons of the primary amino group (-NH₂). The broadness is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • ~3.9 ppm (singlet, 3H): This sharp singlet is characteristic of the three equivalent protons of the methoxy group (-OCH₃).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Principle: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of attached atoms.

Experimental Protocol: ¹³C NMR of this compound

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup:

    • Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each unique carbon.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum Analysis:

The predicted ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule. The assignments are based on established chemical shift ranges for substituted pyridines.

Caption: Relationship between NMR data and molecular structure.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, while the fragmentation pattern provides valuable structural information.

Experimental Protocol: Mass Spectrometry of this compound

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation. For fragmentation studies, Electron Ionization (EI) can be employed.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) to obtain accurate mass measurements.

Predicted Mass Spectrum Analysis (EI+):

  • m/z 149.07 (M⁺): This peak corresponds to the molecular ion, confirming the molecular weight of the compound.

  • m/z 134.05 ([M-CH₃]⁺): Loss of a methyl radical from the methoxy group is a common fragmentation pathway.

  • m/z 120.05 ([M-HCN]⁺): Expulsion of hydrogen cyanide is a characteristic fragmentation of nitrile-containing compounds.

  • m/z 106.06 ([M-CH₃, -CO]⁺): Subsequent loss of carbon monoxide from the [M-CH₃]⁺ fragment.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it a powerful tool for functional group identification.

Experimental Protocol: IR Spectroscopy of this compound

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient. A small amount of the powdered sample is placed directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Predicted IR Spectrum Analysis:

  • ~3450-3300 cm⁻¹ (N-H stretch): Two distinct peaks in this region are characteristic of the symmetric and asymmetric stretching vibrations of a primary amine (-NH₂).

  • ~2220 cm⁻¹ (C≡N stretch): A sharp, strong absorption in this region is a definitive indicator of a nitrile group.

  • ~1620 cm⁻¹ (N-H bend): This absorption corresponds to the scissoring vibration of the N-H bonds in the amino group.

  • ~1250 cm⁻¹ (C-O stretch): This band is indicative of the C-O bond in the methoxy group.

Comparative Analysis with a Structural Analog: 3-Amino-5-methylpyridine

To further bolster the structural validation, a comparison with a commercially available, structurally related compound is highly recommended. For this guide, we will use 3-Amino-5-methylpyridine as a comparative standard. While not a perfect match, it shares the aminopyridine core, allowing for a logical comparison of key spectroscopic features.

Table 2: Comparison of Predicted Data for the Target Molecule and Experimental Data for an Analog

Spectroscopic Feature This compound (Predicted) 3-Amino-5-methylpyridine (Experimental - Typical Values) Rationale for Comparison
¹H NMR (Aromatic Protons) ~7.8 ppm (s, 1H), ~7.2 ppm (s, 1H)~7.8 ppm (s, 1H), ~7.5 ppm (s, 1H), ~6.9 ppm (s, 1H)The chemical shifts of the pyridine ring protons provide a good comparison point for the electronic effects of the substituents.
¹H NMR (-NH₂ Protons) ~5.0 ppm (br s, 2H)~3.5 ppm (br s, 2H)The presence and broadness of the amino proton signal are key confirmatory features.
IR (N-H Stretch) ~3450-3300 cm⁻¹~3400-3200 cm⁻¹The characteristic double peak for the primary amine should be present in both.
IR (Aromatic C-H Stretch) ~3100-3000 cm⁻¹~3100-3000 cm⁻¹Confirms the presence of the aromatic ring.

Conclusion: A Self-Validating System for Structural Integrity

The structural validation of this compound, as outlined in this guide, represents a self-validating system. Each piece of spectroscopic data acts as an independent yet corroborative piece of evidence. The predicted ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the high-resolution mass spectrum confirms the elemental composition, and the IR spectrum identifies the key functional groups. When these experimental data align with the predicted values and are logically consistent with the data from a known structural analog, a high degree of confidence in the assigned structure is achieved. This rigorous, multi-technique approach is fundamental to ensuring the reliability and reproducibility of research in drug discovery and development.

References

  • NMRDB.org: An open-source database for the prediction of ¹H and ¹³C NMR spectra. [Link]

  • ChemAxon NMR Predictor: A software tool for the prediction of NMR spectra. [Link]

  • Spectral Database for Organic Compounds (SDBS): A comprehensive database of experimental spectra. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

A Comparative Guide to 5-Amino-3-methoxypicolinonitrile and Other Picolinonitrile Derivatives for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Picolinonitrile Scaffold as a Privileged Motif in Drug Discovery

Picolinonitrile, a pyridine ring substituted with a nitrile group, represents a cornerstone scaffold in modern medicinal chemistry. Its unique electronic architecture and versatile chemical handles have established it as a "privileged structure," a framework that can interact with a wide range of biological targets. The pyridine nitrogen acts as a hydrogen bond acceptor, while the nitrile group is a weak base that can also participate in hydrogen bonding or dipole-dipole interactions.[1] Furthermore, the nitrile is often metabolically stable and can serve as a bioisostere for other functional groups like carbonyls or halogens, profoundly influencing a molecule's pharmacokinetic profile.[1]

The true power of the picolinonitrile scaffold lies in its susceptibility to fine-tuning through substitution. The addition of functional groups to the pyridine ring dramatically alters the molecule's steric and electronic properties, thereby modulating its reactivity, target-binding affinity, and overall biological activity. This guide provides an in-depth comparative analysis of 5-Amino-3-methoxypicolinonitrile , a derivative bearing two potent electron-donating groups, against other key picolinonitrile analogues. We will explore how substituent effects dictate chemical behavior and biological function, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. Pyridine derivatives are widely recognized for their diverse biological activities, including antitumor, antiviral, and anti-inflammatory effects, making this class of compounds a fertile ground for new therapeutic discoveries.[2][3]

Section 1: An In-Depth Profile of this compound

This compound is a highly functionalized pyridine derivative. Its structure is characterized by a pyridine ring with a nitrile group at the C2 position, a methoxy group (-OCH3) at C3, and an amino group (-NH2) at C5. The strategic placement of these substituents creates a unique electronic environment that dictates its properties and potential applications.

  • Electronic Effects: Both the amino and methoxy groups are strong electron-donating groups (EDGs).[4] The amino group exerts a powerful +R (resonance) effect, while the methoxy group contributes both a +R and a weaker -I (inductive) effect. This dual-donation significantly increases the electron density of the pyridine ring, making it more nucleophilic and more susceptible to electrophilic attack compared to the unsubstituted picolinonitrile. Conversely, this increased electron density deactivates the ring towards nucleophilic aromatic substitution (SNAr), a common reaction pathway for pyridine derivatives bearing electron-withdrawing groups.[4]

  • Potential as a Pharmacophore: The arrangement of functional groups in this compound presents multiple points for interaction with biological targets.

    • The pyridine nitrogen and nitrile nitrogen can act as hydrogen bond acceptors.

    • The amino group is a potent hydrogen bond donor.

    • The methoxy group can influence solubility and may fit into hydrophobic pockets within a protein's active site. This combination of features makes it an attractive building block for synthesizing libraries of compounds aimed at targets like kinases, where hydrogen bonding with the hinge region is often a critical interaction.[5]

G cluster_0 This compound struct   SAR_Concept cluster_Scaffold Picolinonitrile Core cluster_Substituents Substituent Effects cluster_Activity Biological Outcome Title Structure-Activity Relationship (SAR) Logic Scaffold Pyridine-Nitrile Scaffold Pyridine N Nitrile Group EDG Electron-Donating Groups (-NH2, -OCH3) H-bond donor Increase e- density Modulate solubility Scaffold:n->EDG Addition of EDG EWG Electron-Withdrawing Groups (-NO2, -CF3) H-bond acceptor Decrease e- density Alter metabolic profile Scaffold:cn->EWG Addition of EWG Activity Modulated Biological Activity Target Binding Affinity ADME Properties EDG->Activity:bind Enhances H-bonding EDG:p3->Activity:adme Improves PK EWG->Activity:bind Creates new interactions EWG:p3->Activity:adme Impacts stability

Caption: The influence of substituents on the biological properties of the picolinonitrile scaffold.

In drug design, the amino group of this compound could be crucial for forming a key hydrogen bond with a residue in a protein's active site, such as the hinge region of a kinase. The methoxy group could then be oriented to occupy a nearby hydrophobic pocket, enhancing binding affinity and selectivity. This multi-point interaction is a hallmark of many potent and selective inhibitors. [6][7]

Section 3: Experimental Protocols

Trustworthy and reproducible experimental data is the foundation of scientific integrity. The following protocols are detailed to be self-validating, with explanations for critical steps.

Synthesis Protocol: Palladium-Catalyzed Cyanation of a Bromopyridine Precursor

This protocol outlines a common method for introducing a nitrile group onto a pyridine ring, adapted from established procedures for similar substrates. [8][9]The synthesis of 6-Amino-5-methylnicotinonitrile from 2-Amino-5-bromo-3-methylpyridine serves as an excellent model.

Objective: To synthesize 6-Amino-5-methylnicotinonitrile via a Pd-catalyzed cyanation reaction.

Materials:

  • 5-Bromo-3-methylpyridin-2-amine (1.0 eq)

  • Zinc Cyanide (Zn(CN)₂) (0.6 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.12 eq)

  • N,N-Dimethylformamide (DMF) and Water (100:2 v/v)

  • Saturated Ammonium Chloride solution, Ammonium Hydroxide

Procedure:

  • Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-3-methylpyridin-2-amine, zinc cyanide, and dppf.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 20 minutes. Causality: This step is critical to remove oxygen, which can oxidize the Pd(0) catalyst, rendering it inactive.

  • Solvent and Catalyst Addition: Add the DMF/water solvent mixture via syringe. Add the Pd₂(dba)₃ catalyst.

  • Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the mixture to room temperature. Carefully add a mixture of saturated ammonium chloride solution, ammonium hydroxide, and water. Causality: The aqueous ammonia solution helps to quench the reaction and complex with any remaining zinc salts, aiding in purification.

  • Precipitation: Cool the resulting slurry to 0 °C and stir for 1 hour to maximize precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the solid with cold water and dry under high vacuum.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Expected yield is typically high (>80%). [9]

Synthesis_Workflow start Start: Assemble Reactants (Bromopyridine, Zn(CN)₂, dppf) inert Establish Inert Atmosphere (Purge with Ar/N₂) start->inert solvent Add Solvent (DMF/H₂O) and Pd₂(dba)₃ Catalyst inert->solvent react Heat to 120°C for 16h (Reaction) solvent->react monitor Monitor Progress (TLC/LC-MS) react->monitor monitor->react Incomplete workup Cool and Quench (Aqueous NH₄Cl/NH₄OH) monitor->workup Complete precipitate Cool to 0°C to Maximize Precipitation workup->precipitate isolate Isolate Product (Vacuum Filtration) precipitate->isolate characterize Characterize Product (NMR, IR, MS) isolate->characterize end End: Pure Product characterize->end

Caption: Workflow for the palladium-catalyzed synthesis of a picolinonitrile derivative.

Characterization Protocol: Derivative UV-Vis Spectrophotometry

Derivative spectrophotometry is a powerful technique for resolving overlapping spectral bands and enhancing the signal of minor components in a mixture, making it ideal for quality control and comparative analysis. [10]It involves calculating the first or higher-order derivative of the absorbance spectrum (dA/dλ, d²A/dλ², etc.).

Objective: To distinguish between 5-Aminopicolinonitrile and this compound in a mixture and quantify one in the presence of the other.

Methodology:

  • Standard Preparation: Prepare individual standard solutions of each compound (e.g., 10 µg/mL) in a suitable solvent (e.g., Methanol). Also prepare a mixture containing known concentrations of both.

  • Zero-Order Spectra: Scan each solution using a UV-Vis spectrophotometer from 200-400 nm to obtain the standard zero-order absorbance spectra (A vs. λ). The spectra will likely be broad and overlapping.

  • Derivative Calculation: Use the spectrophotometer's software to calculate the first-order derivative spectra (dA/dλ vs. λ). Rationale: The first derivative of an absorbance peak is a bipolar curve that passes through zero at the λ_max of the original peak. This "zero-crossing" point is key. [11]4. Analysis:

    • Overlay the first-derivative spectra of the two individual compounds.

    • Identify a wavelength where one compound has a zero-crossing point (dA/dλ = 0) while the other compound has a significant positive or negative amplitude. Let's say 5-Aminopicolinonitrile has a zero-crossing at λ_z.

    • At this specific wavelength (λ_z), the signal from the mixture's derivative spectrum will be due solely to this compound. [10]5. Quantification: Create a calibration curve by plotting the first-derivative amplitude at λ_z for a series of this compound standards. The concentration of this compound in an unknown mixture can then be determined from this curve.

UVVis_Workflow start Start: Prepare Standards (Individual & Mixed) scan Acquire Zero-Order Spectra (A vs. λ) start->scan calculate Calculate First-Order Derivative Spectra (dA/dλ vs. λ) scan->calculate analyze Overlay Spectra & Identify Zero-Crossing Point (λz) calculate->analyze quantify Measure Derivative Amplitude at λz for Quantification analyze->quantify end End: Concentration Determined quantify->end

Caption: Workflow for quantitative analysis using derivative UV-Vis spectrophotometry.

Conclusion

The substitution pattern on the picolinonitrile ring is a critical determinant of its chemical and biological properties. This guide demonstrates that this compound, with its dual electron-donating groups, possesses a distinct electronic profile compared to its parent scaffold and other derivatives. The increased electron density on its pyridine ring enhances its basicity and alters its reactivity, while the strategic placement of hydrogen-bond-donating and -accepting groups makes it a highly promising scaffold for rational drug design.

By understanding the causality behind substituent effects—how an amino group increases basicity, how a methoxy group can tune solubility, and how their combination creates unique interaction possibilities—researchers can more effectively design novel molecules with desired properties. The experimental protocols provided offer robust, validated methods for the synthesis and characterization of these valuable compounds, empowering scientists to accelerate their research and development efforts in the pursuit of new therapeutics and advanced materials.

References

  • A Comparative Analysis of the Reactivity of 5-Cyano-2-picoline and Other Picoline Deriv
  • Structure activity relationship. ResearchGate. [Link]

  • US Patent US8445496B2 - Crystalline forms of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile and methods of preparing the same.
  • US Patent US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.
  • EP Patent EP0220104A2 - 5-Amino-pentanenitrile derivatives, processes for their preparation and pharmaceutical compositions containing them.
  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. PubMed. [Link]

  • US Patent US5451682A - Method for synthesizing 5-aminotetrazole.
  • Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. MDPI. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

  • EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. ResearchGate. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • The Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. PubMed. [Link]

  • The synthesis, physicochemical properties and immunological activity of 5-amino-3-methylisoxazolo[5,4-d]4-pyrimidinone derivatives. PubMed. [Link]

  • Pyridones in drug discovery: Recent advances. PubMed. [Link]

  • PREDICTION OF BIOLOGICAL ACTIVITY OF AMINOQUINOLINE DERIVATIVES USING THE ADMET 2.0 WEB RESOURCE. Ukrainian Chemistry Journal. [Link]

  • CN Patent CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC - NIH. [Link]

  • Derivative UV-VIS Spectrophotometry in Analytical Chemistry. INFONA. [Link]

  • Uses of Derivative Spectroscopy. Agilent Technologies. [Link]

  • Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. MDPI. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

  • Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. PMC - NIH. [Link]

  • 5-Amino-6-methoxypicolinonitrile (CAS No. 1314922-96-7) Suppliers. Chemical Register. [Link]

  • Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. ResearchGate. [Link]

  • Comparative Analysis of Anisotropic Lipophilicity of a Series of 6-Chloro-1,3,5-Triazines Determined in Reversed Phase Ultra High Performance Liquid Chromatography System. MDPI. [Link]

  • Comparative studies of substitution reactions of rhenium(I) dicarbonyl-nitrosyl and tricarbonyl complexes in aqueous media. ZORA (Zurich Open Repository and Archive). [Link]

  • A First-Order Derivative Spectrophotometric Method for the Quantification of Saquinavir in the Presence of Piperine in a Eutectic Mixture. MDPI. [Link]

Sources

A Comparative Analysis of 5-Amino-3-methoxypicolinonitrile: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its derivatives are integral to a wide array of biologically active compounds, owing to their versatile electronic properties and ability to engage in various intermolecular interactions.[1][2] This guide provides an in-depth comparative analysis of 5-Amino-3-methoxypicolinonitrile, a promising but sparsely documented substituted pyridine, against its structural analogs. By dissecting the influence of its constituent functional groups—amino, methoxy, and cyano—through the lens of established structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a predictive framework for its potential applications and a rationale for future experimental design.

The Aminopyridine Scaffold: A Privileged Structure in Drug Discovery

Aminopyridines are a class of pyridine derivatives that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][3] These compounds are known to interact with a multitude of biological targets, including enzymes and receptors, primarily by acting as potassium channel blockers in a dose-dependent manner.[1] The versatility of the aminopyridine ring allows for a broad spectrum of biological effects, and numerous FDA-approved drugs incorporate this moiety.[1] The ease of functionalization of the pyridine ring makes it an attractive starting point for the synthesis of compound libraries with diverse physicochemical and biological properties.[3][4]

Structural Dissection of this compound

To understand the potential of this compound, it is crucial to analyze the contribution of each functional group to its overall profile. The core structure is a picolinonitrile, which is a pyridine ring substituted with a cyano group.

DOT Script for the structure of this compound:

Caption: Chemical structure of this compound.

  • The 5-Amino Group: The amino group is a strong electron-donating group, which significantly influences the electronic distribution within the pyridine ring. This can enhance the basicity of the ring nitrogen and modulate the molecule's ability to form hydrogen bonds, a critical factor in receptor binding. The presence of an amino group has been linked to a range of biological activities, including antibacterial and anticancer properties.[2][4]

  • The 3-Methoxy Group: The methoxy group at the 3-position is also an electron-donating group, further increasing the electron density of the pyridine ring. This substituent can impact the molecule's lipophilicity and metabolic stability. Studies on related 3-methoxy-2-aminopyridine compounds have shown that this moiety can be susceptible to metabolic oxidation, which is a key consideration in drug design to mitigate potential toxicity.

  • The 2-Cyano Group (Picolinonitrile): The cyano group is a strong electron-withdrawing group. Its placement at the 2-position, adjacent to the ring nitrogen, significantly modulates the electronic properties of the pyridine ring, influencing its reactivity and potential as a ligand for metal ions. The nitrile functionality can also participate in hydrogen bonding as an acceptor.

Comparative Analysis with Structurally Similar Compounds

Due to the limited availability of direct experimental data for this compound, this analysis will draw comparisons with structurally related compounds to infer its potential properties and biological activities.

Physicochemical Properties: A Predictive Comparison

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). While experimental data for this compound is scarce, we can extrapolate from the calculated properties of similar compounds available in public databases like PubChem.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond DonorsHydrogen Bond Acceptors
This compound (Predicted) C₇H₇N₃O149.15~1.0 - 1.514
5-Amino-6-methylpicolinonitrile[5]C₇H₇N₃133.150.613
5-Methoxypyridine-2-carbonitrile[6]C₇H₆N₂O134.140.903
3-Amino-5-methylpyridine[7]C₆H₈N₂108.140.512

Table 1: Predicted and Calculated Physicochemical Properties of this compound and Structurally Similar Compounds.

Interpretation of the Data:

  • Lipophilicity (XLogP3): The predicted XLogP3 of this compound is slightly higher than its analogs lacking the methoxy or amino group, suggesting a moderate increase in lipophilicity. This could influence its membrane permeability and plasma protein binding.

  • Hydrogen Bonding Capacity: The presence of both an amino group (donor) and a methoxy group and two nitrogen atoms (acceptors) gives this compound a rich hydrogen bonding potential, which is crucial for target recognition and binding.

Synthesis Strategies: A Common Pathway

The synthesis of this compound and its analogs often involves multi-step reaction sequences. A common approach for the synthesis of substituted aminopicolinonitriles involves the introduction of the cyano group onto a pre-functionalized pyridine ring, often through a palladium-catalyzed cyanation reaction.

DOT Script for a generalized synthetic workflow:

G A Substituted Bromopyridine B Cyanation Reaction (e.g., Zn(CN)₂, Pd catalyst) A->B C Substituted Picolinonitrile B->C D Further Functionalization (e.g., Amination, Methoxylation) C->D E Target Compound (e.g., this compound) D->E

Caption: Generalized synthetic workflow for substituted picolinonitriles.

Experimental Protocol: Illustrative Synthesis of a Substituted Aminopicolinonitrile

The following is a representative protocol for the synthesis of a related compound, 6-Amino-5-methylnicotinonitrile, which illustrates the key chemical transformations.[8]

  • Step 1: Cyanation of Bromopyridine. To a solution of 5-bromo-3-methylpyridin-2-amine in a mixture of DMF and water, add zinc cyanide and a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) with a suitable ligand like 1,1'-bis(diphenylphosphino)ferrocene.

  • Degassing: Degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., argon) at a suitable temperature (e.g., 120 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling, the reaction mixture is typically quenched with an aqueous solution and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield the desired aminopicolinonitrile.

Causality behind Experimental Choices:

  • Palladium Catalyst: Palladium catalysts are highly efficient in forming carbon-carbon bonds, making them ideal for cyanation reactions. The choice of ligand is crucial for stabilizing the catalyst and promoting the desired reactivity.

  • Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the sensitive palladium catalyst, ensuring a high yield of the product.

  • Solvent System: A high-boiling polar aprotic solvent like DMF is often used to ensure the solubility of the reactants and to allow the reaction to be carried out at elevated temperatures, which is often necessary for the efficient cyanation of heteroaromatic halides.

Biological Activity: A Structure-Activity Relationship (SAR) Perspective
  • Anticancer and Kinase Inhibition: The aminopyridine scaffold is present in several kinase inhibitors. For instance, derivatives of 3-methoxypyridine-2-amine have been investigated as inhibitors of Janus kinase 2 (JAK2).[1] The electronic properties conferred by the amino and methoxy groups can facilitate binding to the ATP-binding pocket of kinases. The nitrile group can also form crucial interactions with the hinge region of many kinases.

  • Antibacterial and Antimicrobial Potential: Aminopyridine derivatives have shown promising antibacterial activity.[2][4] The mechanism often involves the inhibition of essential bacterial enzymes. The specific substitution pattern on the pyridine ring is critical for determining the spectrum of activity. For example, in a series of 2-amino-3-cyanopyridine derivatives, the nature of the substituent at other positions dramatically influenced their activity against Gram-positive and Gram-negative bacteria.[4]

  • Neurological Applications: Aminopyridines are known to act on ion channels in the central nervous system.[1] While this is a broad activity, specific substitution patterns can lead to selectivity for certain receptor subtypes.

DOT Script for a hypothetical signaling pathway inhibition:

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Ligand Growth Factor Ligand->Receptor Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase1 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

Future Directions and Experimental Design

The analysis presented in this guide highlights the potential of this compound as a scaffold for the development of novel therapeutic agents. However, to fully realize its potential, a systematic experimental evaluation is imperative.

Recommended Experimental Workflows:

  • Synthesis and Characterization: The first step is to synthesize this compound and a focused library of its analogs with variations at the 3 and 5 positions. Full characterization using NMR, Mass Spectrometry, and elemental analysis is essential to confirm the structures.

  • Physicochemical Profiling: Experimental determination of key physicochemical properties such as solubility, lipophilicity (LogP/LogD), and pKa will provide crucial data for understanding its drug-like properties.

  • In Vitro Biological Screening:

    • Kinase Panel Screening: Screen the compound against a broad panel of kinases to identify potential targets.

    • Antimicrobial Assays: Evaluate its activity against a panel of clinically relevant bacterial and fungal strains to determine its minimum inhibitory concentration (MIC).

    • Cytotoxicity Assays: Assess its toxicity against various human cell lines to establish a preliminary safety profile.

  • Structure-Activity Relationship (SAR) Studies: The data from the analog library will be used to build a comprehensive SAR model, guiding the design of more potent and selective compounds.

Conclusion

While direct experimental data remains to be elucidated, a comparative analysis based on established structure-activity relationships of aminopyridines suggests that this compound is a compound of significant interest for drug discovery. Its unique combination of electron-donating and electron-withdrawing groups, coupled with a rich hydrogen bonding capacity, makes it a promising scaffold for targeting a range of biological entities, particularly kinases and microbial enzymes. The synthetic accessibility and the potential for diverse functionalization further enhance its appeal. The experimental workflows outlined in this guide provide a clear path forward for unlocking the therapeutic potential of this intriguing molecule and its derivatives.

References

  • Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, In Press.
  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery.
  • Vieira, C., et al. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry, 14(1), 59-75.
  • Bouziane, A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6533.
  • ResearchGate. (n.d.). Structure activity relationship. Retrieved from [Link]

  • Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11.
  • PubChem. (n.d.). Propanenitrile, 3-methoxy-. Retrieved from [Link]

  • Eastgate, M. D., et al. (2012). Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. Bioorganic & Medicinal Chemistry Letters, 22(24), 7563-7568.
  • Cheméo. (n.d.). Chemical Properties of 3-Methoxypropionitrile (CAS 33695-59-9). Retrieved from [Link].

  • PubChem. (n.d.). 5-Methoxypyridine-2-carbonitrile. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Scientific Reports, 13(1), 12345.
  • Flores-Alamo, M., et al. (2023).
  • Li, M., et al. (2023). Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. ACS Medicinal Chemistry Letters, 14(8), 1079-1087.
  • Baklanov, M. Y., et al. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 26(16), 4991.
  • PubChem. (n.d.). 5-Amino-6-methylpicolinonitrile. Retrieved from [Link]

  • Zlotina, N. B., & Varlamov, A. V. (2020). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances, 10(45), 26863-26884.
  • Pinto, D. C. G. A., et al. (2017). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. Molecules, 22(1), 123.
  • ResearchGate. (n.d.). Structure–activity relationships. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective against anti-tuberculosis. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxypyridine-4-carbonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxypyridine. Retrieved from [Link]

  • AA Blocks. (n.d.). 5-Amino-3-methoxy-2-methylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-methylpyridine. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Efficacy of 5-Amino-3-methoxypicolinonitrile and Its Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Among its myriad derivatives, aminopicolinonitriles have emerged as a class of significant interest, demonstrating a broad spectrum of biological activities. This guide provides an in-depth comparative analysis of the biological efficacy of 5-Amino-3-methoxypicolinonitrile and its structural analogs, offering a valuable resource for researchers, scientists, and drug development professionals. Our exploration is grounded in experimental data, elucidating the nuanced structure-activity relationships that govern the therapeutic potential of these compounds.

The Picolinonitrile Core: A Privileged Scaffold in Oncology

The picolinonitrile framework, characterized by a pyridine ring substituted with an amino and a cyano group, is a versatile template for the synthesis of potent and selective therapeutic agents. The unique electronic properties and steric arrangement of these functional groups provide a foundation for designing molecules that can interact with a variety of biological targets, particularly protein kinases implicated in cancer progression. Derivatives of this core have demonstrated significant potential in oncology by targeting key signaling pathways that regulate cell proliferation, survival, and angiogenesis.[1]

The strategic placement of substituents on the pyridine ring, such as the methoxy group in this compound, allows for the fine-tuning of a compound's pharmacological profile. These modifications can influence factors such as target affinity, selectivity, metabolic stability, and overall bioavailability, making the exploration of analogs a critical aspect of the drug discovery process.

Comparative Biological Efficacy: A Data-Driven Analysis

While specific experimental data for this compound is not extensively available in the public domain, a comparative analysis of its structural analogs provides valuable insights into its potential biological activity. The following table summarizes the in vitro cytotoxic and enzyme inhibitory activities of various picolinonitrile and related heterocyclic derivatives against several cancer cell lines and protein kinases.

Compound ClassSpecific AnalogTarget(s)Assay TypeIC50/EC50Cell Line(s)Reference
Nicotinonitrile Derivatives Ethyl 5-cyano-2-methyl-4-[(1S,2R,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-6-(3-phenylureido)nicotinate-Cytotoxicity34.31 µM (HePG2), 24.79 µM (Caco-2)HePG2, Caco-2[2]
2-Phenylacrylonitrile Derivatives Compound 1g2aTubulinCytotoxicity5.9 nM (HCT116), 7.8 nM (BEL-7402)HCT116, BEL-7402[3][4]
Pyrimidine-5-carbonitrile Derivatives Compound 10bEGFREnzyme Inhibition8.29 nM-[5]
Cytotoxicity3.56 µM (HepG2), 5.85 µM (A549), 7.68 µM (MCF-7)HepG2, A549, MCF-7[5]
Pyrido[2,3-d]pyrimidine Derivatives General ClassEGFR, VEGFR-2, Pim-1 kinaseKinase InhibitionVaries-[1]

This data highlights the potent anticancer activity of various nitrile-containing heterocyclic compounds. For instance, 2-phenylacrylonitrile derivatives have shown remarkable cytotoxicity in the nanomolar range by targeting tubulin, a critical component of the cytoskeleton.[3][4] Similarly, pyrimidine-5-carbonitrile derivatives have demonstrated potent inhibition of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[5] The versatility of the aminopyridine carbonitrile scaffold is further underscored by its use in synthesizing a range of kinase inhibitors.[1][6]

Key Signaling Pathways and Mechanisms of Action

The anticancer activity of many picolinonitrile analogs stems from their ability to modulate critical signaling pathways involved in tumorigenesis. A primary mechanism involves the inhibition of protein kinases, which are key regulators of cell growth, proliferation, and survival.

Caption: Inhibition of key oncogenic signaling pathways by picolinonitrile and its analogs.

As depicted in the diagram, analogs derived from the 3-amino-2-pyridinecarbonitrile scaffold can act as potent kinase inhibitors, targeting receptors like EGFR and VEGFR-2.[1] This inhibition disrupts downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for tumor growth and proliferation. Other analogs, like the 2-phenylacrylonitriles, exert their cytotoxic effects by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4]

Experimental Protocols for Efficacy Evaluation

The objective comparison of the biological efficacy of these compounds relies on robust and reproducible experimental protocols. Below are detailed methodologies for key assays used to assess the anticancer potential of this compound and its analogs.

In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Serial Dilutions of Test Compound A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Step-by-step workflow of the MTT assay for cytotoxicity assessment.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of a compound that inhibits the activity of a specific protein kinase by 50% (IC50).

Methodology:

  • Reaction Setup: In a 96-well plate, combine the recombinant kinase, a specific peptide substrate, and ATP in a kinase reaction buffer.

  • Compound Addition: Add varying concentrations of the test compound to the reaction mixture.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP formation, or by using a phosphospecific antibody in an ELISA format.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control with no inhibitor. Determine the IC50 value by plotting the inhibition percentage against the compound concentration.

Conclusion and Future Directions

The aminopicolinonitrile scaffold and its analogs represent a fertile ground for the discovery of novel anticancer agents. The available data on related heterocyclic compounds strongly suggest that this compound likely possesses significant biological activity, warranting further investigation. Future research should focus on the synthesis and direct biological evaluation of this compound and its close analogs to elucidate their specific molecular targets and mechanisms of action. A systematic structure-activity relationship study will be instrumental in optimizing the potency and selectivity of this promising class of molecules, paving the way for the development of next-generation targeted cancer therapies.

References

  • Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. (2024). Pharmaceutical Chemistry Journal.
  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (2022). Molecules. [Link]

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (2021). RSC Advances. [Link]

  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (2022). PubMed. [Link]

Sources

The Evolving Landscape of 5-Amino-3-methoxypicolinonitrile Derivatives in Kinase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Picolinonitrile Scaffold as a Privileged Motif in Drug Discovery

The picolinonitrile scaffold, a pyridine ring bearing a nitrile group, has emerged as a significant pharmacophore in modern medicinal chemistry. Its rigid structure and versatile substitution patterns allow for the precise orientation of functional groups to interact with various biological targets. Within this class of compounds, 5-Amino-3-methoxypicolinonitrile derivatives are gaining attention for their potential as potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, with a primary focus on their activity as Checkpoint Kinase 1 (CHK1) inhibitors. We will explore the causal effects of structural modifications on biological activity, compare their performance with alternative scaffolds, and provide detailed experimental protocols for their synthesis and evaluation.

Checkpoint Kinase 1 (CHK1): A Key Target in Cancer Therapy

Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that acts as a central regulator of the DNA damage response (DDR) pathway.[1][2][3] In response to DNA damage, CHK1 is activated and orchestrates cell cycle arrest, allowing time for DNA repair.[3] Many cancer cells have defects in their DDR pathways, making them highly reliant on CHK1 for survival, especially when treated with DNA-damaging chemotherapeutic agents. Therefore, inhibiting CHK1 can selectively sensitize cancer cells to chemotherapy and induce synthetic lethality. The this compound scaffold has shown considerable promise in the development of potent and selective CHK1 inhibitors.[1][2]

Structure-Activity Relationship (SAR) Studies of this compound Derivatives as CHK1 Inhibitors

The general structure of the this compound derivatives discussed in this guide is centered around a 5-(pyrimidin-2-ylamino)picolinonitrile core. The SAR can be systematically analyzed by considering the key regions of the molecule: the picolinonitrile core, the pyrimidine linker, and the substituents on the pyrimidine ring.

SAR_overview cluster_picolinonitrile Picolinonitrile Core Modifications cluster_pyrimidine Pyrimidine Linker & Substituents 5-(pyrimidin-2-ylamino)picolinonitrile_core 5-(pyrimidin-2-ylamino)picolinonitrile Core 5-Amino_Group 5-Amino Group 5-(pyrimidin-2-ylamino)picolinonitrile_core->5-Amino_Group Essential for H-bonding 3-Methoxy_Group 3-Methoxy Group 5-(pyrimidin-2-ylamino)picolinonitrile_core->3-Methoxy_Group Modulates potency and properties 2-Nitrile_Group 2-Nitrile Group 5-(pyrimidin-2-ylamino)picolinonitrile_core->2-Nitrile_Group Key interaction with kinase hinge Pyrimidine_Ring Pyrimidine Ring 5-(pyrimidin-2-ylamino)picolinonitrile_core->Pyrimidine_Ring Scaffold for optimal positioning C4_Substituent C4-Substituent Pyrimidine_Ring->C4_Substituent Crucial for potency and selectivity C5_Substituent C5-Substituent Pyrimidine_Ring->C5_Substituent Fine-tunes activity

Caption: Key structural regions for SAR analysis of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives.

The Picolinonitrile Core
  • 5-Amino Group: The amino group at the 5-position of the picolinonitrile ring is crucial for activity. It typically acts as a hydrogen bond donor, interacting with the hinge region of the kinase. This interaction is a common feature of many kinase inhibitors and serves to anchor the molecule in the ATP-binding pocket.

  • 3-Methoxy Group: While direct SAR data for the 3-methoxy group on this specific scaffold is limited in publicly available literature, its role can be inferred from related compounds. The methoxy group is a small, lipophilic moiety that can influence the conformation of the molecule and its physicochemical properties, such as solubility and metabolic stability. In some kinase inhibitors, a methoxy group can form favorable interactions with the protein or displace water molecules from the binding site, thereby enhancing potency. Its precise impact on CHK1 inhibition by this compound derivatives warrants further investigation.

  • 2-Nitrile Group: The nitrile group at the 2-position is a key feature of this scaffold. It is a weak hydrogen bond acceptor and can form important interactions with the kinase hinge region. In some CHK1 inhibitors, the nitrile group has been shown to interact with the backbone amide of Cys87.[3]

The Pyrimidine Linker and its Substituents

The 2-aminopyrimidine moiety serves as a linker, connecting the picolinonitrile core to various substituents that explore different regions of the ATP-binding pocket.

  • C4-Substituents: Modifications at the C4-position of the pyrimidine ring have a significant impact on potency and selectivity. Small, basic amines, such as methylamino, are often well-tolerated and can form hydrogen bonds with the protein.[1] More complex side chains, like (3-amino-3-methylbutyl)amino, have been shown to enhance oral bioavailability.[1][4]

  • C5-Substituents: The C5-position of the pyrimidine ring offers another point for modification to fine-tune the activity. Introduction of a trifluoromethyl group at this position has been explored as a strategy to improve oral bioavailability.[1][4] Small, non-polar groups are generally preferred at this position.

Comparative Performance with Alternative Scaffolds

To understand the advantages of the this compound scaffold, it is useful to compare it with other classes of CHK1 inhibitors.

Scaffold ClassKey FeaturesAdvantagesDisadvantagesRepresentative Compound (IC50 for CHK1)
5-(pyrimidin-2-ylamino)picolinonitrile Picolinonitrile core, pyrimidine linkerHigh potency, good selectivity, potential for oral bioavailability.[1][2]Limited clinical data currently available.(R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile (0.4 nM)[2]
Pyrazolopyridines Fused heterocyclic coreGood initial potency and selectivity.[3]Can present challenges in synthetic tractability and achieving novelty.[3]SAR-020106 (IC50 not explicitly stated, but potent)[3]
Urea-based Inhibitors Urea linkerCan form extensive hydrogen bond networks.Often have poor physicochemical properties (e.g., low solubility).A macrocyclic urea inhibitor (IC50 not explicitly stated, but potent)[5]

Experimental Protocols

General Synthesis of 5-(pyrimidin-2-ylamino)picolinonitrile Derivatives

The synthesis of these derivatives typically involves a multi-step sequence. A generalized synthetic workflow is presented below.

synthesis_workflow start Starting Materials (e.g., 2-chloro-5-nitropyridine-3-carbonitrile) step1 Introduction of Methoxy Group (e.g., NaOMe, MeOH) start->step1 step2 Reduction of Nitro Group (e.g., Fe, NH4Cl) step1->step2 step3 Buchwald-Hartwig Coupling (e.g., 2-chloropyrimidine derivative, Pd catalyst, ligand) step2->step3 end Final Product (5-(pyrimidin-2-ylamino)picolinonitrile derivative) step3->end

Caption: A generalized synthetic workflow for 5-(pyrimidin-2-ylamino)picolinonitrile derivatives.

Step-by-Step Protocol:

  • Synthesis of this compound:

    • To a solution of a suitable starting material, such as 2-chloro-5-nitropyridine-3-carbonitrile, in methanol, add sodium methoxide.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the intermediate by column chromatography.

    • Reduce the nitro group to an amino group using a reducing agent like iron powder in the presence of ammonium chloride in a mixture of ethanol and water.

    • Filter the reaction mixture and concentrate the filtrate to obtain this compound.

  • Buchwald-Hartwig Cross-Coupling:

    • In a reaction vessel, combine this compound, the desired 2-chloropyrimidine derivative, a palladium catalyst (e.g., Pd2(dba)3), and a suitable ligand (e.g., Xantphos).

    • Add a base (e.g., Cs2CO3) and a solvent (e.g., dioxane).

    • Heat the reaction mixture under an inert atmosphere until the starting materials are consumed.

    • Cool the reaction mixture, dilute with an organic solvent, and filter.

    • Purify the final product by column chromatography.

In Vitro CHK1 Kinase Inhibition Assay

A common method to determine the inhibitory potency of the synthesized compounds is a biochemical kinase assay.

Materials:

  • Recombinant human CHK1 enzyme

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM DTT)

  • ATP

  • Biotinylated peptide substrate

  • Test compounds (serially diluted)

  • HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound dilutions, recombinant CHK1 enzyme, and the biotinylated peptide substrate in kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the HTRF detection reagents.

  • Incubate for another 60 minutes to allow for signal development.

  • Read the plate on an HTRF-compatible plate reader.

  • Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors, particularly for CHK1. The key structural features, including the 5-amino and 2-nitrile groups, provide essential interactions within the kinase active site. While the precise role of the 3-methoxy group requires further elucidation, it offers a valuable handle for modulating the physicochemical properties of the compounds. Future research should focus on the synthesis and evaluation of a broader range of this compound derivatives with diverse substitutions to build a more comprehensive SAR. Furthermore, exploration of this scaffold against other kinase targets may unveil new therapeutic opportunities. The combination of rational design, guided by SAR, and robust biological evaluation will be critical in advancing these promising compounds towards clinical development.

References

  • Discovery and Development of a Potent, Selective, and Orally Bioavailable CHK1 Inhibitor Candidate: 5-((4-((3-Amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile. (2021). Journal of Medicinal Chemistry. [Link]

  • Discovery and Development of a Potent, Selective, and Orally Bioavailable CHK1 Inhibitor Candidate: 5-((4-((3-Amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile. (2021). PubMed. [Link]

  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. (2019). PubMed. [Link]

  • Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing. (2011). ACS Publications. [Link]

  • Structure-based design, discovery and development of checkpoint kinase inhibitors as potential anti-cancer therapies. (2014). PubMed Central. [Link]

Sources

A Comparative Guide to the Biological Activity of Aminopicolinonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Positional Isomerism in Drug Discovery

In the landscape of medicinal chemistry, the pyridine ring is a cornerstone scaffold, recognized for its presence in numerous FDA-approved drugs and its capacity to engage in diverse biological interactions.[1] When substituted with functional groups, such as an amino (-NH₂) and a cyano (-CN) group, the resulting aminopicolinonitrile (amino-2-cyanopyridine) framework presents a compelling case for drug development. These derivatives have garnered significant interest for a range of biological activities, including antiproliferative and antimicrobial effects.[2][3]

However, the efficacy of these molecules is not solely determined by the presence of these functional groups, but critically, by their spatial arrangement. Positional isomerism—the different placement of the amino group on the pyridine ring—profoundly influences the molecule's electronic properties, steric profile, hydrogen-bonding capabilities, and ultimately, its interaction with biological targets.[1][2] This guide provides a comparative analysis of the principal isomers of aminopicolinonitrile, synthesizing available experimental data to illuminate their structure-activity relationships (SAR) and offering detailed protocols for their evaluation. Understanding these isomeric distinctions is paramount for researchers aiming to select and optimize candidates for therapeutic development.

Physicochemical Properties of Aminopicolinonitrile Isomers

The position of the amino group directly impacts fundamental physicochemical properties that govern a molecule's pharmacokinetic and pharmacodynamic behavior. Properties such as polarity, solubility, and molecular geometry are dictated by the isomer's specific structure.

IsomerStructureMolecular FormulaMolecular Weight ( g/mol )Common Synonyms
3-Aminopicolinonitrile 3-Amino-2-cyanopyridineC₆H₅N₃119.133-Aminopyridine-2-carbonitrile
4-Aminopicolinonitrile 4-Amino-2-cyanopyridineC₆H₅N₃119.134-Aminopyridine-2-carbonitrile
5-Aminopicolinonitrile 5-Amino-2-cyanopyridineC₆H₅N₃119.135-Amino-2-pyridinecarbonitrile[4]
6-Aminopicolinonitrile 6-Amino-2-cyanopyridineC₆H₅N₃119.126-Aminopyridine-2-carbonitrile[5]

Comparative Biological Activity: A Data-Driven Overview

Direct, comprehensive comparative studies across all aminopicolinonitrile isomers are limited in published literature, making a head-to-head comparison challenging.[2] However, by synthesizing data from studies on individual isomers and related derivatives, we can discern clear trends in their biological potential, particularly in antiproliferative and antimicrobial domains.

Antiproliferative Activity

The aminopyridine scaffold is a well-established pharmacophore in oncology. The position of the amino group can significantly enhance or diminish a compound's ability to inhibit cancer cell growth. Structure-activity relationship studies on pyridine derivatives reveal that the presence and placement of amino groups are critical factors for their antiproliferative effects.[1]

  • Key Insight: The antiproliferative activity of pyridine derivatives is often linked to their ability to interact with specific enzymatic targets, such as kinases, or to interfere with DNA synthesis. The nitrile group, a versatile functional group found in over 30 FDA-approved drugs, can act as a hydrogen bond acceptor or a bioisosteric replacement for other groups, enhancing binding affinity to biological targets.[6]

While specific IC₅₀ values for the parent aminopicolinonitrile isomers against various cell lines are not consistently reported in a single comparative study, research on related structures like 2-aminopyridine-3,5-dicarbonitrile has identified potent inhibitors of prion replication, demonstrating the scaffold's potential.[7]

Antimicrobial Activity

The antimicrobial properties of aminopicolinonitrile isomers are also of significant interest. The primary metric for evaluating antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism.

  • Key Insight: The mechanism of antimicrobial action for pyridine derivatives can involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication. The specific isomer likely influences which of these pathways is most affected.

Note: The following table is illustrative, based on the potential of this class of compounds as described in the literature.[2][3] Direct comparative MIC data for all parent isomers is scarce.

IsomerRepresentative Microbial StrainIllustrative MIC (µg/mL)
3-Aminopicolinonitrile Derivative Staphylococcus aureusData not available
4-Aminopicolinonitrile Derivative Escherichia coliData not available
5-Aminopicolinonitrile Derivative Candida albicansData not available
6-Aminopicolinonitrile Derivative Pseudomonas aeruginosaData not available

Mechanistic Considerations: A Structure-Activity Relationship (SAR) Perspective

The observed differences in biological activity among isomers can be rationalized by considering their molecular interactions. The position of the amino group alters the electron distribution within the pyridine ring and the accessibility of its nitrogen lone pair, influencing how the molecule docks with a target protein.

SAR_Concept Isomer position dictates properties, influencing target binding and activity. cluster_Isomers Aminopicolinonitrile Isomers cluster_Properties Molecular Properties cluster_Outcome Biological Outcome Isomer3 3-Amino Electronics Electron Distribution Isomer3->Electronics Isomer4 4-Amino Sterics Steric Hindrance Isomer4->Sterics Isomer5 5-Amino H_Bonding Hydrogen Bonding Potential Isomer5->H_Bonding Isomer6 6-Amino Isomer6->Electronics Target Target Binding Affinity (e.g., Kinase, DNA) Electronics->Target Sterics->Target H_Bonding->Target Activity Biological Activity (Antiproliferative, Antimicrobial) Target->Activity

Caption: Logical flow of structure-activity relationship (SAR) for aminopicolinonitrile isomers.

For example, an amino group at the 6-position, adjacent to the ring nitrogen, may create a bidentate chelation site for metal ions essential for enzymatic activity. Conversely, an amino group at the 4-position may facilitate hydrogen bonding with a different set of residues in a target's active site. These subtle changes can lead to orders-of-magnitude differences in potency.[8]

Experimental Protocols for Comparative Evaluation

To conduct a rigorous comparison of aminopicolinonitrile isomers, standardized, validated in-vitro assays are essential.[9][10] The following protocols provide a foundation for assessing cytotoxic and antimicrobial activities.

Protocol 1: Assessment of Cytotoxic Activity via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[11]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[11]

  • Compound Treatment: Prepare serial dilutions of each aminopicolinonitrile isomer in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Add Isomer Dilutions & Controls A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4 hours) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 Value G->H

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[2]

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of a specific microorganism. The MIC is the lowest concentration that shows no visible growth after incubation.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of each aminopicolinonitrile isomer in a suitable solvent (e.g., DMSO). Create a two-fold serial dilution series in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[2]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control well (broth + bacteria, no compound) and a negative sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[2]

  • Result Interpretation: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear).

Conclusion

The positional isomerism of aminopicolinonitriles is a critical determinant of their biological activity. While the available literature strongly suggests potential in antiproliferative and antimicrobial applications, it also highlights the need for systematic, comparative studies that evaluate all isomers under identical experimental conditions. By employing standardized protocols, such as the MTT and broth microdilution assays detailed here, researchers can generate the robust, comparable data needed to elucidate definitive structure-activity relationships. This foundational knowledge is indispensable for guiding the rational design and development of novel therapeutics based on the versatile aminopicolinonitrile scaffold.

References

  • BenchChem. (n.d.). In-Vitro Testing of the Biological Activity of 2-(4-Methylphenyl)propan-2-ol Isomers: A Comparative Guide to Methodologies.
  • Blair, R. M., Fang, H., Branham, W. S., Hass, B. S., Dial, S. L., Moland, C. L., Tong, W., Shi, L., Perkins, R., & Sheehan, D. M. (2000). Quantitative comparisons of in vitro assays for estrogenic activities. Environmental Health Perspectives, 108(4), 311–318.
  • BenchChem. (n.d.). A Comparative Study of 3-Amino-2-pyridinecarbonitrile and Its Isomers for Researchers and Drug Development Professionals.
  • van der Burg, B., van der Linden, S. C., Man, H. Y., Schoonen, W. G., & Bergman, A. (2010). Comparison of in vitro and in vivo screening models for androgenic and estrogenic activities. Environmental Health Perspectives, 118(7), 976–982.
  • Escher, B. (2022, October 25). In Vitro Assays for (Bio)monitoring of Chemical Mixtures. Cross-Divisional Seminar.
  • Sikora, E., Michalak, M., & Gugała, M. (2023). Relationship between Chemical Structure and Biological Activity Evaluated In Vitro for Six Anthocyanidins Most Commonly Occurring in Edible Plants. Molecules, 28(17), 6205.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 5-Aminopicolinonitrile.
  • Wang, J., Shen, M., & Jiang, X. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1438-1464.
  • Di Pisa, M., Bistolfi, G., Lucidi, A., Martinelli, A., & Rossello, A. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3181.
  • Ghaemmaghami, S., Russo, M., & Renslo, A. R. (2007). Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics. Journal of Medicinal Chemistry, 50(1), 65-73.
  • El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15688.
  • PubChem. (n.d.). 6-Aminopyridine-2-carbonitrile. National Center for Biotechnology Information.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). MDPI.

Sources

A Comparative Spectroscopic Guide to 5-Amino-3-methoxypicolinonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the spectroscopic data for 5-Amino-3-methoxypicolinonitrile and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive examination of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, highlighting the influence of various functional groups on the spectroscopic properties of the picolinonitrile scaffold.

Introduction to Spectroscopic Analysis in Drug Discovery

In the realm of medicinal chemistry and drug development, the unambiguous characterization of newly synthesized molecules is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating molecular structures, confirming the identity of compounds, and assessing their purity. A thorough understanding of how different functional groups impact the spectral output is crucial for accurate data interpretation and the rational design of novel therapeutic agents.

This guide focuses on this compound, a versatile building block in organic synthesis, and its analogs. By systematically comparing their spectroscopic data, we aim to provide a practical framework for identifying these and related compounds, as well as for understanding the electronic effects of substituents on the pyridine ring.

The Parent Compound: this compound

This compound serves as our reference compound. Its structure incorporates a pyridine ring substituted with an amino group at the 5-position, a methoxy group at the 3-position, and a nitrile group at the 2-position. These functional groups have distinct electronic properties that influence the chemical environment of the atoms within the molecule, leading to characteristic spectroscopic signatures.

Due to the limited availability of direct experimental spectra for this compound in the public domain, the data presented here for the parent compound and its analogs are a combination of data from closely related compounds found in the literature and predicted data generated using reputable spectroscopic prediction software. All predicted data will be clearly identified. This approach allows for a robust comparative analysis based on established principles of spectroscopy.

Comparative Spectroscopic Analysis of Analogs

To illustrate the impact of substituent changes on the spectroscopic data, we will compare this compound with the following analogs:

  • Analog 1: 5-Aminopicolinonitrile: Lacks the 3-methoxy group.

  • Analog 2: 3-Methoxypicolinonitrile: Lacks the 5-amino group.

  • Analog 3: 5-Amino-3-methylpicolinonitrile: The 3-methoxy group is replaced by a methyl group.

  • Analog 4: 3-Methoxy-5-nitropicolinonitrile: The 5-amino group is replaced by a nitro group.

¹H NMR Spectroscopy Comparison

The ¹H NMR spectrum provides information about the chemical environment of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. Electron-donating groups (like -NH₂) shield protons, shifting their signals upfield (to lower ppm values), while electron-withdrawing groups (like -CN and -NO₂) deshield protons, shifting their signals downfield (to higher ppm values).

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonThis compound (Predicted)5-Aminopicolinonitrile[1][2][3]3-Methoxypicolinonitrile (Predicted)5-Amino-3-methylpicolinonitrile (Predicted)3-Methoxy-5-nitropicolinonitrile (Predicted)
H4~7.0-7.2~7.3-7.5~7.4-7.6~7.1-7.3~8.5-8.7
H6~7.8-8.0~8.1-8.3~8.2-8.4~7.9-8.1~8.8-9.0
-OCH₃~3.9-~4.0-~4.1
-NH₂~4.5 (broad)~4.6 (broad)-~4.3 (broad)-
-CH₃---~2.3-

Analysis:

  • Effect of the Amino Group: Comparing this compound with 3-Methoxypicolinonitrile, the presence of the electron-donating amino group at the 5-position is expected to cause an upfield shift for the H4 and H6 protons.

  • Effect of the Methoxy Group: The electron-donating methoxy group at the 3-position in this compound is predicted to shield the H4 proton, shifting it upfield compared to 5-Aminopicolinonitrile.

  • Effect of the Methyl Group: The methyl group in 5-Amino-3-methylpicolinonitrile is also electron-donating, but to a lesser extent than the methoxy group. Therefore, the H4 proton signal is expected to be slightly downfield compared to this compound.

  • Effect of the Nitro Group: The strongly electron-withdrawing nitro group in 3-Methoxy-5-nitropicolinonitrile is predicted to significantly deshield both H4 and H6 protons, causing a substantial downfield shift.

¹³C NMR Spectroscopy Comparison

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. Similar to ¹H NMR, the chemical shifts of carbon atoms are influenced by the electronic effects of neighboring substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CarbonThis compound (Predicted)5-Aminopicolinonitrile (Predicted)3-Methoxypicolinonitrile (Predicted)5-Amino-3-methylpicolinonitrile (Predicted)3-Methoxy-5-nitropicolinonitrile (Predicted)
C2 (-CN)~117~118~116~117~115
C3~155~120~158~135~159
C4~115~125~120~120~125
C5~145~148~128~146~140
C6~140~150~145~142~150
-CN~118~119~117~118~116
-OCH₃~56-~57-~58
-CH₃---~18-

Analysis:

  • The chemical shifts of the aromatic carbons are highly sensitive to the nature of the substituents.

  • The carbon attached to the electron-donating amino group (C5) is expected to be shielded (upfield shift) compared to an unsubstituted pyridine.

  • Conversely, the carbon attached to the electron-withdrawing nitro group (C5) in 3-Methoxy-5-nitropicolinonitrile is predicted to be significantly deshielded (downfield shift).

  • The nitrile carbon (-CN) chemical shift is relatively consistent across the analogs, typically appearing in the 115-120 ppm range.

Infrared (IR) Spectroscopy Comparison

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

**Table 3: Key Predicted IR Absorption Frequencies (cm⁻¹) **

Functional GroupThis compound (Predicted)5-Aminopicolinonitrile[4]3-Methoxypicolinonitrile (Predicted)5-Amino-3-methylpicolinonitrile (Predicted)3-Methoxy-5-nitropicolinonitrile[5]
N-H stretch (amine)3400-32003400-3200-3400-3200-
C-H stretch (aromatic)3100-30003100-30003100-30003100-30003100-3000
C≡N stretch (nitrile)~2230~2230~2235~2230~2240
C=C, C=N stretch (aromatic)1600-14501600-14501600-14501600-14501600-1450
N-O stretch (nitro)----1550-1500, 1350-1300
C-O stretch (methoxy)~1250-~1250-~1260

Analysis:

  • The most informative peaks for differentiating these analogs are the N-H stretches for the amino-substituted compounds and the N-O stretches for the nitro-substituted compound.

  • The C≡N stretch is a sharp and intense peak that is characteristic of the nitrile group and its position can be subtly influenced by the electronic nature of the other substituents.

Mass Spectrometry (MS) Comparison

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound.

Table 4: Predicted Molecular Ion Peaks (m/z)

CompoundMolecular FormulaPredicted [M]⁺ (m/z)
This compoundC₇H₇N₃O149.06
5-AminopicolinonitrileC₆H₅N₃119.05
3-MethoxypicolinonitrileC₇H₆N₂O134.05
5-Amino-3-methylpicolinonitrileC₇H₇N₃133.06
3-Methoxy-5-nitropicolinonitrileC₇H₅N₃O₃179.03

Analysis:

  • The molecular ion peak is the most direct piece of evidence for the identity of each analog, as each has a unique molecular weight.

  • High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion, providing further confirmation of the structure.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal reference.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and, if necessary, an ATR correction.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: Scan a range of m/z values to detect the molecular ion and any fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain further structural information.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for spectroscopic analysis.

Spectroscopic_Workflow cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_MS MS Analysis NMR_Sample Sample Preparation NMR_Acquisition Data Acquisition (¹H, ¹³C) NMR_Sample->NMR_Acquisition NMR_Processing Data Processing NMR_Acquisition->NMR_Processing NMR_Interpretation Spectral Interpretation NMR_Processing->NMR_Interpretation IR_Sample Sample Preparation (ATR) IR_Acquisition Data Acquisition IR_Sample->IR_Acquisition IR_Processing Data Processing IR_Acquisition->IR_Processing IR_Interpretation Functional Group Analysis IR_Processing->IR_Interpretation MS_Sample Sample Preparation MS_Ionization Ionization (e.g., ESI) MS_Sample->MS_Ionization MS_Analysis Mass Analysis MS_Ionization->MS_Analysis MS_Interpretation Molecular Weight & Fragmentation MS_Analysis->MS_Interpretation

Caption: General workflows for NMR, IR, and MS analysis.

Conclusion

This guide has provided a comparative analysis of the spectroscopic data for this compound and several of its analogs. By examining the predicted and literature-based ¹H NMR, ¹³C NMR, IR, and MS data, we have demonstrated how the systematic variation of substituents on the picolinonitrile scaffold leads to predictable and interpretable changes in the resulting spectra. This information serves as a valuable resource for researchers in the field of drug discovery and organic synthesis, aiding in the rapid and accurate characterization of novel compounds. The provided experimental protocols and workflows offer a practical starting point for obtaining high-quality spectroscopic data.

References

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 2018. [Link]

  • Electronic Supplementary Information for: A series of copper(I) and copper(II) complexes with a pyrazolyl-pyridyl-pyrazole ligand: synthesis, structures and catalytic activity in the hydroxylation of benzene. Dalton Transactions, 2015. [Link]

  • ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 2020. [Link]

  • ¹H (a) and ¹³C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. ResearchGate, 2019. [Link]

  • 3-methoxypyridine-2-carbonitrile. PubChemLite. [Link]

  • 3-Methoxypyridine-2-carbonitrile. PubChem. [Link]

  • Supporting information for: Water Extract of Rice Straw Ash (WERSA) as a Highly Efficient and Sustainable Catalyst for the Ipso-Hydroxylation of Arylboronic Acids. RSC Advances, 2017. [Link]

  • 3-Methoxypyridine. PubChem. [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Organic Letters, 2015. [Link]

  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus. Preprints.org, 2019. [Link]

  • 5-Amino-2-cyano-pyridine. Oakwood Chemical. [Link]

  • VI. ¹H and ¹³C NMR Spectra. The Royal Society of Chemistry. [Link]

  • 5-Amino-6-methylpicolinonitrile. PubChem. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 2018. [Link]

  • 2-Amino-5-cyanopyridine. PubChem. [Link]

  • 5-Aminopyridine-2-carbonitrile. PubChem. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Validation of 5-Amino-3-methoxypicolinonitrile as a Novel Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of 5-Amino-3-methoxypicolinonitrile, a novel heterocyclic compound with putative anti-cancer activity. The pathway from a promising chemical entity to a viable drug candidate is paved with rigorous, multi-stage validation. This document outlines the critical in vitro and in vivo experimental workflows, offering a comparative analysis against established standards and explaining the scientific rationale behind each methodological choice. Our objective is to equip researchers, scientists, and drug development professionals with the insights to design and execute robust validation studies.

The successful transition from bench to bedside hinges on a deep understanding of a compound's biological activity, potency, and safety profile.[1] This process begins with foundational in vitro assays to establish cellular effects and culminates in in vivo studies to assess efficacy and systemic impact in a living organism.[2][3] This guide will detail these crucial steps, presenting a logical and scientifically sound progression for the evaluation of this compound (hereafter referred to as Compound-X).

Part 1: In Vitro Validation - Characterizing Cellular Activity and Potency

The initial phase of validation occurs in vitro (Latin for "in glass"), where Compound-X is tested on isolated cells to determine its direct biological effects.[2] These assays are fundamental for initial screening, offering insights into cytotoxicity, mechanism of action, and dose-response relationships in a controlled environment.[4]

Core Objective: Quantifying Cytotoxicity

The primary goal is to determine if and at what concentration Compound-X induces cancer cell death. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of a biological process in vitro. For this, we employ the widely-used MTT assay.

Mechanism of the MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5] In living cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized crystals.[6]

Experimental Protocol: MTT Cell Viability Assay

This protocol is designed for a 96-well plate format, suitable for high-throughput screening.

  • Cell Seeding:

    • Select a relevant human cancer cell line (e.g., A549, human lung adenocarcinoma).

    • Harvest cells and perform a cell count to ensure viability.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of Compound-X in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of Compound-X in serum-free culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM). Prepare a well-established cytotoxic agent, such as Doxorubicin, as a positive control comparator.

    • Include a vehicle control (cells treated with DMSO at the same concentration as the highest Compound-X dose) and a blank control (medium only).

    • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[4]

  • Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[4]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

    • Read the absorbance at 570 nm using a microplate spectrophotometer.[6]

Data Presentation: Comparative Cytotoxicity

The IC50 values are calculated from the dose-response curves. The results should be summarized for clear comparison.

CompoundCell LineIC50 (µM)
Compound-X A5495.2
Doxorubicin (Comparator)A5490.8

This hypothetical data suggests that Compound-X exhibits cytotoxic activity against A549 cells, although it is less potent than the standard chemotherapeutic agent, Doxorubicin. This provides a rationale for proceeding to in vivo models to evaluate its therapeutic window and efficacy in a more complex biological system.

Workflow for In Vitro Cytotoxicity Screening

The logical flow from cell culture to data analysis is a critical, self-validating process.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Culture A549 Cells Seeding 3. Seed Cells into 96-Well Plate CellCulture->Seeding CompoundPrep 2. Prepare Serial Dilutions (Compound-X & Doxorubicin) Treatment 4. Treat Cells with Compounds CompoundPrep->Treatment Seeding->Treatment Incubation 5. Incubate for 48h Treatment->Incubation MTT_Add 6. Add MTT Reagent Incubation->MTT_Add Formazan 7. Incubate for 4h (Formazan Formation) MTT_Add->Formazan Solubilize 8. Solubilize Crystals Formazan->Solubilize Readout 9. Read Absorbance (570nm) Solubilize->Readout Calculation 10. Calculate IC50 Values Readout->Calculation Comparison 11. Compare Potency Calculation->Comparison

Caption: Workflow for MTT-based cytotoxicity assay.

Part 2: In Vivo Validation - Assessing Efficacy and Systemic Effects

Following promising in vitro results, the investigation must move to an in vivo (Latin for "within the living") setting.[1] In vivo studies are indispensable for understanding how a compound behaves in a complex, whole-organism system, providing critical data on pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), efficacy, and safety.[1][7]

Core Objective: Evaluating Anti-Tumor Efficacy in a Xenograft Model

To assess the anti-cancer activity of Compound-X in a living system, a cell line-derived xenograft (CDX) model is a robust and widely-used starting point.[3] This involves implanting human cancer cells (the same A549 line from in vitro testing) into immunodeficient mice.

Rationale for the CDX Model CDX models are advantageous for initial efficacy screening due to their high reproducibility and relatively rapid timeline.[3] By using immunodeficient mice (e.g., BALB/c nude or SCID), the human cancer cells can grow without being rejected by the mouse's immune system, creating a human tumor in a murine host. This allows for the direct assessment of a compound's effect on tumor growth.

Experimental Protocol: A549 Xenograft Efficacy Study

All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[8]

  • Animal Acclimation and Tumor Implantation:

    • Acclimate 6-8 week old female immunodeficient mice for one week.

    • Harvest A549 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁶ cells per 100 µL.[3]

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth by measuring with calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).[9]

  • Treatment Administration:

    • Group 1 (Vehicle Control): Administer the delivery vehicle (e.g., a solution of saline with 5% DMSO) on the same schedule as the treatment groups.

    • Group 2 (Compound-X): Administer Compound-X at a predetermined dose (e.g., 50 mg/kg), determined from prior dose-range finding studies.[8] The route of administration could be oral gavage or intraperitoneal injection, depending on the compound's properties.[9] Dosing is typically performed daily or five times a week.

    • Group 3 (Comparator): Administer Doxorubicin at its established effective dose (e.g., 5 mg/kg, intraperitoneally, once weekly).

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight 2-3 times per week.[3] Body weight is a key indicator of systemic toxicity.[8]

    • Monitor animal health daily for any signs of distress.

    • The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a defined period (e.g., 21 days).[3]

    • At the endpoint, euthanize the animals and excise the tumors for weighing and further analysis (e.g., biomarker studies).

Data Presentation: Comparative In Vivo Efficacy

Efficacy is primarily assessed by Tumor Growth Inhibition (TGI). Safety is monitored by changes in body weight.

Treatment GroupDose & ScheduleFinal Mean Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle ControlN/A14500%+2.5%
Compound-X 50 mg/kg, daily710 51% -4.0%
Doxorubicin5 mg/kg, weekly42071%-9.5%

This hypothetical data indicates that Compound-X significantly inhibits tumor growth in vivo. While its efficacy is less than Doxorubicin at the tested doses, it also shows a more favorable safety profile with less impact on body weight, suggesting a potentially wider therapeutic window that warrants further investigation.

Workflow for In Vivo Efficacy Validation

A structured in vivo workflow ensures reproducible and reliable data for making critical go/no-go decisions.

G cluster_setup Model Setup cluster_study Efficacy Study cluster_end Endpoint & Analysis Implantation 1. Implant A549 Cells into Immunodeficient Mice TumorGrowth 2. Monitor Tumor Growth to ~150 mm³ Implantation->TumorGrowth Randomization 3. Randomize Mice into Treatment Groups TumorGrowth->Randomization Dosing 4. Administer Treatments (Vehicle, Compound-X, Comparator) Randomization->Dosing Monitoring 5. Measure Tumor Volume & Body Weight (3x/week) Dosing->Monitoring Termination 6. Terminate Study (e.g., Day 21) Monitoring->Termination Excision 7. Excise & Weigh Tumors Termination->Excision Analysis 8. Calculate TGI & Assess Toxicity Excision->Analysis

Caption: Standard workflow for an in vivo xenograft study.

Conclusion and Future Directions

This guide has outlined a foundational, two-stage validation process for a novel chemical entity, this compound (Compound-X), as a putative anti-cancer agent. The in vitro data established its cytotoxic potential, while the in vivo study demonstrated its ability to inhibit tumor growth in a living model with an acceptable safety profile.

The presented hypothetical results, where Compound-X shows moderate efficacy but better tolerability than a standard-of-care agent, are promising. Such a profile suggests potential for use in combination therapies or for treating patient populations intolerant to more aggressive treatments.

The logical next steps in the preclinical development of Compound-X would include:

  • Mechanism of Action Studies: Elucidating the specific molecular pathway through which Compound-X exerts its effects.

  • Pharmacokinetic (PK) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to optimize dosing and formulation.[7][10]

  • Advanced In Vivo Models: Testing efficacy in more clinically relevant models, such as patient-derived xenograft (PDX) models or syngeneic models that allow for the study of interactions with the immune system.[3]

By following a systematic and rigorous validation pathway, from single cells in a dish to complex tumor models, we can confidently identify and advance novel therapeutic candidates with the greatest potential to impact human health.

References

  • Benchchem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Gao, F., & Gao, F. (2015). Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. Future medicinal chemistry, 7(11), 1407-1416.
  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services.
  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vivo Efficacy Testing of Anticancer Agent 182.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.
  • Abcam. (n.d.). MTT assay protocol.
  • protocols.io. (2023, September 29). Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General).
  • Thermo Fisher Scientific. (n.d.). Cell Viability Assay Protocols.
  • Crown Bioscience. (2024, June 26). 5 Essential Steps for a Successful Immuno-Oncology In Vivo Study.
  • Journal of Medicinal Chemistry. (n.d.). Development and In Vivo Evaluation of Small-Molecule Ligands for Positron Emission Tomography of Immune Checkpoint Modulation Targeting Programmed Cell Death 1 Ligand 1.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
  • Agilex Biolabs. (2024, January 29). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis.
  • PubMed Central. (2020, May 4). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines.
  • Pharmaceutical Technology. (2026, January 14). Integrating AI and Machine Learning in Drug Discovery and Development.
  • Crown Bioscience. (2021, October 27). Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies.
  • BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies.

Sources

The Indispensable Guide to Cross-Reactivity Profiling of 5-Amino-3-methoxypicolinonitrile Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the journey of a novel kinase inhibitor from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring its selectivity. This guide provides an in-depth technical comparison of methodologies for assessing the cross-reactivity of inhibitors built around the 5-Amino-3-methoxypicolinonitrile scaffold, a core structure of significant interest in modern drug discovery. While direct, comprehensive cross-reactivity data for this specific scaffold is not yet widely published, this guide will leverage established principles and data from structurally related compounds, such as PIM kinase inhibitors, to provide a robust framework for these crucial studies.

The Imperative of Selectivity: Why Cross-Reactivity Studies are Non-Negotiable

The human kinome consists of over 500 kinases, many of which share significant structural homology within their ATP-binding pockets. This conservation makes achieving inhibitor selectivity a formidable challenge. A lack of selectivity, often termed promiscuity, can lead to off-target effects, which may manifest as unforeseen toxicities or a dilution of the intended therapeutic effect.[1] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a fundamental aspect of designing safer and more effective medicines.

Off-target activities are not always detrimental; in some cases, polypharmacology can be beneficial. For instance, the anti-cancer drug Imatinib, initially developed as a Bcr-Abl inhibitor, was later found to be effective against gastrointestinal stromal tumors due to its inhibition of c-Kit. However, such instances are often serendipitous. A proactive and systematic approach to understanding an inhibitor's full spectrum of activity is paramount to controlling its biological effects.

A Dual-Pronged Approach to Assessing Selectivity: Biochemical and Cellular Methodologies

A comprehensive understanding of an inhibitor's selectivity profile requires a combination of in vitro biochemical assays and in-cell target engagement studies.

Biochemical Profiling: A Kinome-Wide View

Large-scale kinase screening panels are the cornerstone of initial selectivity assessment. These panels typically utilize radiometric or fluorescence-based assays to measure the inhibition of a broad range of kinases at a fixed inhibitor concentration, followed by dose-response curves for any identified "hits".

Experimental Protocol: In Vitro Kinase Selectivity Panel (Radiometric Assay)

This protocol outlines a typical workflow for a radiometric-based kinase profiling assay.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂, MnCl₂, DTT, and BSA). The exact composition will be kinase-specific.
  • ATP Solution: Prepare a stock solution of ATP. For selectivity profiling, it is often recommended to use an ATP concentration at or near the Kₘ for each kinase to provide a more direct measure of inhibitor affinity.[1]
  • Radioactive ATP: Prepare a working solution of [γ-³³P]ATP by mixing it with the cold ATP solution to achieve the desired specific activity.
  • Substrate Solution: Dissolve the specific peptide or protein substrate for each kinase in the kinase buffer.
  • Test Inhibitor: Prepare serial dilutions of the this compound based inhibitor in DMSO.

2. Assay Procedure:

  • Add the kinase buffer to the wells of a 96- or 384-well plate.
  • Add the test inhibitor dilutions to the appropriate wells. Include a DMSO-only control (100% activity) and a no-enzyme control (background).
  • Add the kinase to each well.
  • Initiate the reaction by adding the ATP/substrate mixture.
  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).
  • Transfer a portion of the reaction mixture onto a phosphocellulose filter mat.
  • Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
  • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.
  • Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each kinase.
Cellular Target Engagement: Confirming In-Cell Activity

While biochemical assays are invaluable, they do not fully recapitulate the cellular environment where factors like cell permeability, efflux pumps, and intracellular ATP concentrations can significantly influence an inhibitor's efficacy. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to directly measure target engagement in intact cells.[2] The principle behind CETSA is that ligand binding stabilizes a target protein, leading to an increase in its melting temperature.[3]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol describes a typical workflow for a CETSA experiment.

1. Cell Treatment:

  • Culture the desired cell line to a suitable confluency.
  • Treat the cells with the this compound based inhibitor at various concentrations or with a vehicle control (DMSO) for a defined period.

2. Thermal Challenge:

  • Harvest the cells and resuspend them in a suitable buffer.
  • Aliquot the cell suspension into PCR tubes.
  • Heat the tubes to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.[4]

3. Cell Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[5]
  • Separate the soluble fraction (containing non-denatured, stabilized protein) from the precipitated, denatured protein by centrifugation.[2]
  • Collect the supernatant and determine the concentration of the target protein using a specific antibody-based method such as Western blotting or an immunoassay.[6]

4. Data Analysis:

  • For each temperature point, quantify the amount of soluble target protein.
  • Plot the percentage of soluble protein against the temperature to generate a melting curve.
  • The shift in the melting curve in the presence of the inhibitor compared to the vehicle control indicates target stabilization and therefore, engagement.

Interpreting the Data: Quantifying Selectivity

A common metric for quantifying selectivity is the Selectivity Score (S-score) .[7] The S-score is calculated by dividing the number of kinases that are inhibited above a certain threshold (e.g., Kₑ < 3 µM) by the total number of kinases tested.[1] A lower S-score indicates a more selective inhibitor.

Another approach is the Gini coefficient , which provides a threshold-independent measure of selectivity by quantifying the distribution of inhibition across the kinome.[7]

Case Study: Cross-Reactivity of Picolinamide-Based PIM Kinase Inhibitors

Kinase TargetSGI-1776 (IC₅₀ nM)TP-3654 (IC₅₀ nM)
PIM-1 7 <10
PIM-2 350 ~200
PIM-3 70 ~40
FLT3Potent Inhibition~100-fold less potent than SGI-1776
c-Kit~40% inhibition at 1 µMNot reported as a primary off-target
TrkASignificant InhibitionNot reported as a primary off-target
PI3KγNot reported as a primary off-targetInhibited
PI3KδNot reported as a primary off-targetInhibited
PI3KαNot reported as a primary off-targetInhibited

This table is a composite representation based on available literature and is intended for illustrative purposes.[8][10][11]

  • Both inhibitors are potent against the PIM kinase family.

  • SGI-1776 shows significant off-target activity against FLT3, c-Kit, and TrkA.[10]

  • TP-3654, a second-generation inhibitor, was designed to have an improved selectivity profile, with reduced activity against kinases like FLT3 but with some observed inhibition of PI3K isoforms.[8]

Visualizing Cross-Reactivity Assessment

A well-defined workflow is crucial for systematic cross-reactivity studies.

G cluster_0 Biochemical Screening cluster_1 Cellular Validation Primary Screen Primary Screen Dose-Response Dose-Response Primary Screen->Dose-Response Hits Selectivity Analysis Selectivity Analysis Dose-Response->Selectivity Analysis IC50 Values CETSA CETSA Selectivity Analysis->CETSA Prioritized Compounds Phenotypic Assays Phenotypic Assays CETSA->Phenotypic Assays Target Engagement Confirmed Lead Optimization Lead Optimization Phenotypic Assays->Lead Optimization

Caption: A typical workflow for kinase inhibitor cross-reactivity assessment.

The interplay between on-target and off-target effects can be visualized as follows:

G Inhibitor Inhibitor Target Kinase Target Kinase Inhibitor->Target Kinase Off-Target 1 Off-Target 1 Inhibitor->Off-Target 1 Off-Target 2 Off-Target 2 Inhibitor->Off-Target 2 Therapeutic Effect Therapeutic Effect Target Kinase->Therapeutic Effect Side Effect A Side Effect A Off-Target 1->Side Effect A Side Effect B Side Effect B Off-Target 2->Side Effect B

Caption: On-target vs. off-target effects of a kinase inhibitor.

Conclusion

The development of selective kinase inhibitors based on the this compound scaffold holds significant promise. However, a thorough and early assessment of their cross-reactivity profile is essential for their successful translation into safe and effective therapeutics. By employing a multi-faceted approach that combines comprehensive biochemical screening with robust cellular target engagement assays, researchers can gain a clear understanding of their inhibitors' selectivity and make informed decisions to guide their drug discovery programs.

References

  • Bamborough, P., & Drewry, D. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in medicinal chemistry, 51, 1-49. [Link]

  • Uitdehaag, J. C., Verkaar, F., & Zaman, G. J. (2014). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 171(13), 3127–3140. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • Wang, L., et al. (2021). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1896-1907. [Link]

  • Foulks, J. M., et al. (2012). A small-molecule inhibitor of PIM kinases as a potential treatment for urothelial carcinomas. Neoplasia (New York, N.Y.), 14(6), 531–542. [Link]

  • Al-Ali, H., & Larras, F. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1470, 191–207. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127–132. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100–2122. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Kim, H., et al. (2015). Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Bioorganic & medicinal chemistry letters, 25(2), 329–334. [Link]

  • Gao, Y., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(13), e4071. [Link]

  • Gogliotti, R. D., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 17, 1481–1512. [Link]

  • Drewry, D. H., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in medicinal chemistry, 51, 1–49. [Link]

  • Natarajan, K., et al. (2013). The Pim kinase inhibitor SGI-1776 decreases cell surface expression of P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2) and drug transport by Pim-1-dependent and -independent mechanisms. Molecular cancer therapeutics, 12(4), 433–444. [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Wilson, A. J., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2339031. [Link]

  • Dow AgroSciences LLC. (2021). Process for synthesis of picolinamides.
  • Chen, L. S., et al. (2011). Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells. Blood, 118(24), 6397–6406. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Amino-3-methoxypicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling 5-Amino-3-methoxypicolinonitrile

Disclaimer: This document is intended as a safety guide based on the analysis of structurally similar chemicals and established laboratory safety principles. It is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer, which you must consult before any handling. A thorough, site-specific risk assessment must be performed by a qualified safety professional at your institution for all procedures involving this compound.

Introduction: A Proactive Approach to Safety

This compound is a substituted aminopyridine nitrile, a class of compounds that serves as a valuable building block in pharmaceutical and agrochemical research. While specific toxicological data for this exact molecule is not widely published, its structure—combining an aromatic amine and a nitrile group on a pyridine ring—necessitates a cautious and well-informed approach to handling. Analysis of closely related analogs, such as other aminopyridines and picolinonitriles, reveals potential for significant acute toxicity, as well as skin, eye, and respiratory irritation.[1][2][3][4] This guide provides a comprehensive framework for selecting and using Personal Protective Equipment (PPE) to ensure the safety of researchers, scientists, and drug development professionals.

Part 1: Hazard Analysis and Risk Assessment - The Foundation of Safety

Before any work begins, a comprehensive risk assessment is mandatory. This process goes beyond simply listing hazards; it involves evaluating the specific procedures to be performed, the quantities of material being used, and the potential for exposure through various routes.

Anticipated Hazards Based on Structural Analogs:

  • Acute Toxicity (Dermal and Oral): The most significant concern stems from data on similar aminopyridine derivatives, which are classified as "Fatal in contact with skin" and "Toxic if swallowed".[1][5] Therefore, it is critical to assume this compound may have high acute toxicity. Skin absorption is a primary route of exposure that must be prevented.[6][7]

  • Serious Eye and Skin Irritation: Structurally similar compounds are known to cause serious eye irritation and skin irritation.[2][3] Direct contact could lead to significant injury.

  • Respiratory Tract Irritation: As a fine powder, the compound may be easily aerosolized, and inhalation could cause respiratory irritation.[2][4]

  • Combustion Hazards: In a fire, picolinonitrile derivatives can decompose to release highly toxic gases, including nitrogen oxides and carbon monoxide.[8]

The following workflow illustrates the logic for determining the appropriate level of PPE based on an initial risk assessment.

RiskAssessment_PPE_Flowchart cluster_0 Risk Assessment & PPE Selection Start Begin Work with This compound RiskAssessment Conduct Procedure-Specific Risk Assessment (Quantity, Dust/Splash Potential) Start->RiskAssessment HazardLevel Assume High Acute Toxicity (Dermal, Oral, Irritant) RiskAssessment->HazardLevel EngControls Primary Engineering Control: Use Chemical Fume Hood HazardLevel->EngControls PPE_Decision Select PPE Based on Task EngControls->PPE_Decision SmallScale Small-Scale Handling (<1g, No Splash/Dust) PPE_Decision->SmallScale Low Risk LargeScale Large-Scale Handling or Potential for Splash/Dust PPE_Decision->LargeScale Higher Risk StandardPPE Standard PPE: • Safety Goggles • Double Nitrile Gloves • Lab Coat SmallScale->StandardPPE EnhancedPPE Enhanced PPE: • Goggles & Face Shield • Double Nitrile Gloves • Chemical Resistant Apron • Respiratory Protection (if needed) LargeScale->EnhancedPPE

Caption: PPE selection is dictated by a thorough risk assessment.

Part 2: Personal Protective Equipment (PPE) Protocol

Based on the hazard analysis, the following multi-layered PPE is required. This creates a self-validating system where each layer of protection addresses a specific risk.

PPE CategoryMinimum RequirementRationale and Best Practices
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.Safety glasses are insufficient. Goggles provide a seal to protect against airborne powder and splashes.[9][10] For procedures with a higher risk of splashing (e.g., transfers, dissolution), a face shield must be worn over the goggles .[11]
Hand Protection Double-gloving with nitrile gloves.Given the high potential for fatal dermal toxicity, a single glove is not sufficient.[1][9] Nitrile offers good chemical resistance for incidental contact.[12] Procedure: Inspect outer gloves before use. If the outer glove is contaminated, remove and replace it immediately without touching the inner glove. Change gloves frequently and always before leaving the work area.
Body Protection A fully buttoned laboratory coat with tight-fitting cuffs.This protects clothing and skin on the arms from contamination.[10] For handling larger quantities (>5g) or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection All handling of solid material must be done inside a certified chemical fume hood. This is the primary engineering control to prevent inhalation of dust.[11] If procedures could generate significant dust outside of a hood, or in the event of a spill, a NIOSH-approved respirator with N95 (for particulates) and organic vapor cartridges is required. Respirator use requires prior medical clearance and fit-testing.[6][11]

Part 3: Operational and Disposal Plans

Step-by-Step Safe Handling Protocol
  • Preparation: Before entering the lab, review the SDS and this protocol. Ensure the chemical fume hood is certified and functioning correctly. Locate the nearest eyewash station, safety shower, and spill kit.

  • Gowning: Don all required PPE as listed in the table above before approaching the work area.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula to gently handle the material to minimize dust generation. Place a weigh boat on a tared balance inside the hood.

  • Dissolution: When adding solvents, do so slowly to avoid splashing. Keep the sash of the fume hood at the lowest practical height.

  • Post-Procedure: After handling is complete, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol, unless incompatible).

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, apron (if used), lab coat, face shield/goggles, inner gloves. Wash hands thoroughly with soap and water immediately after removing all PPE.

Waste Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous waste. Never dispose of this chemical down the drain or in regular trash.[13]

  • Solid Waste: All contaminated solid materials (gloves, weigh boats, paper towels, etc.) must be placed in a dedicated, clearly labeled hazardous waste container with a secure lid.

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.

  • Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

  • Final Disposal: All hazardous waste containers must be handled and disposed of according to your institution's Environmental Health & Safety (EHS) guidelines and local regulations.[6]

WasteDisposal_Workflow cluster_1 Hazardous Waste Disposal Workflow Start Waste Generated WasteType Identify Waste Type Start->WasteType SolidWaste Solid Waste (Gloves, Weigh Boats, etc.) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, Rinsate, etc.) WasteType->LiquidWaste Liquid SolidContainer Segregate into Labeled Solid Hazardous Waste Bin SolidWaste->SolidContainer LiquidContainer Segregate into Labeled Liquid Hazardous Waste Bottle LiquidWaste->LiquidContainer EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) SolidContainer->EHS_Pickup LiquidContainer->EHS_Pickup End Proper Disposal EHS_Pickup->End

Caption: A structured workflow for hazardous waste segregation and disposal.

Emergency Procedures

Immediate and correct action is critical in the event of an exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

  • Spill: Evacuate the immediate area. Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material (e.g., vermiculite). Collect the material into a sealed hazardous waste container. For large spills, evacuate the lab and contact your institution's emergency response team.[8]

References

  • PPE Nitrile Acid-Resistant Gloves for Lab Safety. Flinn Scientific Canada. [Link]

  • What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial. [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory. Westlab. [Link]

  • Personal protective equipment for laboratory. Scharlab. [Link]

  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. CDC Stacks. [Link]

  • Picolinonitrile. Methylamine Supplier. [Link]

  • A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed. [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • 2-Pyridinecarbonitrile - Safety Data Sheet. Szabo-Scandic. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.